molecular formula C9H10O3 B7696709 (2-Methylphenoxy)acetic acid CAS No. 67649-70-1

(2-Methylphenoxy)acetic acid

Cat. No.: B7696709
CAS No.: 67649-70-1
M. Wt: 166.17 g/mol
InChI Key: QJVXBRUGKLCUMY-UHFFFAOYSA-N
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Description

(2-Methylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)acetic acid
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InChI

InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
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InChI Key

QJVXBRUGKLCUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID9041441
Record name (2-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
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CAS No.

1878-49-5, 67649-70-1
Record name (2-Methylphenoxy)acetic acid
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Record name 2-(2-Methylphenoxy)acetic acid
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Record name Acetic acid, 2-(methylphenoxy)-
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Record name o-tolyloxyacetic acid
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Foundational & Exploratory

(2-Methylphenoxy)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (2-Methylphenoxy)acetic Acid

Authored by: A Senior Application Scientist

Abstract

(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, is a phenoxyacetic acid derivative that serves as a crucial synthetic intermediate and exhibits biological activity as a plant growth regulator. While often overshadowed by its chlorinated analogue, MCPA, a thorough understanding of the parent compound's chemical properties is fundamental for researchers in agrochemistry, drug development, and organic synthesis. This guide provides a comprehensive exploration of (2-Methylphenoxy)acetic acid, detailing its synthesis, physicochemical characteristics, analytical methodologies, and chemical reactivity. The narrative emphasizes the causal relationships behind its properties and the rationale for specific experimental protocols, offering field-proven insights for scientific professionals.

Chemical Identity and Molecular Structure

(2-Methylphenoxy)acetic acid is an organic compound featuring a carboxylic acid group linked via an ether bond to an o-cresol (2-methylphenol) moiety. This structure is foundational to its chemical behavior and biological activity.

  • IUPAC Name : 2-(2-methylphenoxy)acetic acid[1][2]

  • Common Synonyms : o-Tolyloxyacetic acid, o-Cresoxyacetic acid[1]

  • CAS Number : 1878-49-5[1][3]

  • Molecular Formula : C₉H₁₀O₃[1][3]

  • Molecular Weight : 166.17 g/mol [1][3][4]

The molecule's key features are the acidic proton of the carboxyl group, the nucleophilic oxygen of the ether linkage, and the aromatic ring, which can participate in electrophilic substitution reactions. In the solid state, the crystal structure is characterized by dimeric hydrogen bonding between the carboxylate groups of two centrosymmetrically related molecules, a common feature for carboxylic acids that significantly influences physical properties like melting point.[5]

Synthesis Pathway: Nucleophilic Substitution

The industrial and laboratory synthesis of (2-Methylphenoxy)acetic acid is a classic example of the Williamson ether synthesis, proceeding through an Sₙ2 nucleophilic substitution mechanism.[6] The process involves the reaction of a phenolate with a haloacetic acid.[6]

Causality of Experimental Design: The synthesis hinges on converting the weakly nucleophilic hydroxyl group of o-cresol into a much more potent nucleophile, the o-cresolate anion. This is achieved by deprotonation with a strong base, typically sodium hydroxide (NaOH).[6] The resulting phenoxide can then readily attack the electrophilic carbon atom of chloroacetic acid (or its sodium salt), displacing the chloride leaving group.[6] Maintaining a basic pH (typically 9-11) is critical to ensure the phenol remains in its deprotonated, reactive state and to neutralize the HCl byproduct.[7][8]

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical procedure for synthesizing and purifying (2-Methylphenoxy)acetic acid.

  • Preparation of Sodium o-Cresolate :

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). Stir until a clear solution of sodium o-cresolate is formed.[6][9]

  • Nucleophilic Substitution Reaction :

    • Prepare a separate aqueous solution of sodium chloroacetate (1.0-1.1 eq).[6]

    • Slowly add the sodium chloroacetate solution to the sodium o-cresolate solution.

    • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Acidification) :

    • After cooling the reaction mixture to room temperature, slowly add a strong mineral acid, such as hydrochloric acid (HCl), dropwise while stirring.[8][9]

    • Continue adding acid until the pH of the solution is acidic (pH 1-2), which protonates the carboxylate salt, causing the water-insoluble (2-Methylphenoxy)acetic acid to precipitate as a white solid.[8]

  • Purification (Recrystallization) :

    • Collect the crude solid product by suction filtration and wash it with cold water to remove inorganic salts.[6][8]

    • Suspend the crude product in a minimal amount of boiling water to form a saturated solution. If it doesn't fully dissolve, add small increments of hot water until it does.[6]

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified white crystals via suction filtration and dry them in a desiccator.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification oCresol o-Cresol Deprotonation Step 1: Deprotonation (Formation of Sodium o-Cresolate) oCresol->Deprotonation ChloroaceticAcid Chloroacetic Acid SN2 Step 2: Sₙ2 Reaction (Nucleophilic Attack) ChloroaceticAcid->SN2 NaOH NaOH (aq) NaOH->Deprotonation Deprotonation->SN2 Reacts with Acidification Step 3: Acidification (Precipitation with HCl) SN2->Acidification Filtration Suction Filtration Acidification->Filtration Recrystallization Recrystallization from Water Filtration->Recrystallization FinalProduct Pure (2-Methylphenoxy)acetic acid Recrystallization->FinalProduct

Caption: Workflow for the synthesis of (2-Methylphenoxy)acetic acid.

Physicochemical Properties

The physical and chemical properties of (2-Methylphenoxy)acetic acid are dictated by its molecular structure, particularly the presence of the polar carboxylic acid group and the largely nonpolar methyl-substituted benzene ring.

PropertyValueSource(s)
Appearance White to pale cream crystalline powder[10][11]
Melting Point 152 - 157 °C[3][4][10][12][13]
Boiling Point >150 °C[4][10][13]
Density ~1.18 g/cm³ (Predicted)[4][13]
Solubility Slightly soluble in Acetonitrile and DMSO[13]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [1][3][4]

Analytical Methodologies

Accurate identification and quantification of (2-Methylphenoxy)acetic acid are crucial for quality control, residue analysis, and research. The primary methods employed are chromatographic, often coupled with spectroscopic detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for analyzing (2-Methylphenoxy)acetic acid due to its efficiency and applicability to non-volatile, polar compounds.

  • Principle of Separation : Reversed-phase (RP) chromatography is most common, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[14][15] The retention is governed by hydrophobic interactions between the analyte and the stationary phase.

  • Method Rationale : The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[14] Adding an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the analyte's carboxylic acid group.[14] This uncharged form is more hydrophobic, leading to better retention, sharper peaks, and improved chromatographic performance on a reversed-phase column.

Protocol: Quantitative Analysis by RP-HPLC
  • Sample Preparation :

    • Accurately weigh a sample containing the analyte.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase itself) to a known concentration (e.g., 1 mg/mL).

    • For residue analysis in complex matrices like soil or plant tissue, an extraction step (e.g., with an acidic solvent) followed by a clean-up step using Solid-Phase Extraction (SPE) with a C18 cartridge is required to remove interfering substances.[15]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase : Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[14]

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : UV detector set to an appropriate wavelength (e.g., 280 nm).[16]

    • Column Temperature : 30 °C.

  • Quantification :

    • Prepare a series of calibration standards of known concentrations.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample and determine its concentration by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) and Mass Spectrometry (GC-MS)

GC is also a powerful tool, especially when coupled with a mass spectrometer for definitive identification. However, due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is often necessary.

  • Derivatization Rationale : To make the analyte suitable for GC analysis, the polar -COOH group is converted into a less polar, more volatile ester (e.g., a methyl ester) using a reagent like diazomethane.[17] This process is essential for preventing peak tailing and enabling elution from the GC column at a reasonable temperature.

Chemical Reactivity and Applications

The reactivity of (2-Methylphenoxy)acetic acid is centered on its carboxylic acid and aromatic ring functionalities.

  • Esterification : The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis to form the corresponding esters. This reaction is not only used for GC analysis but also for synthesizing derivatives with different properties.

  • Electrophilic Aromatic Substitution : The phenoxy group is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions. A key industrial reaction is the chlorination of (2-Methylphenoxy)acetic acid to produce the potent herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[18][19][20] The chlorine atom is directed to the para position relative to the activating ether group.[19]

  • Biological Activity (Mechanism of Action) : As a phenoxyacetic acid, it acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[21] At high concentrations, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation, ultimately causing death in susceptible broadleaf plants.[21][22] This selective herbicidal action is the basis for the widespread use of its chlorinated derivative, MCPA.[21][22][23]

Auxin_Disruption cluster_plant Plant Cell cluster_response Physiological Response Auxin Natural Auxin (IAA) Receptor Auxin Receptor Auxin->Receptor Binds & Activates MPA (2-Methylphenoxy)acetic acid (Synthetic Auxin) MPA->Receptor Binds & Over-activates Gene Growth-Regulating Genes Receptor->Gene Regulates Expression Receptor->Gene Normal Normal, Regulated Growth Gene->Normal Uncontrolled Uncontrolled Growth & Cell Division Gene->Uncontrolled Death Plant Death Uncontrolled->Death

Caption: Disruption of normal plant growth by synthetic auxins.

Safety and Handling

(2-Methylphenoxy)acetic acid requires careful handling due to its potential health effects.

  • GHS Hazard Classification :

    • H315 : Causes skin irritation[1][3]

    • H319 : Causes serious eye irritation[1][3]

    • H335 : May cause respiratory irritation[1][3]

  • Recommended Personal Protective Equipment (PPE) : Safety glasses with side-shields, chemical-resistant gloves, and a NIOSH-approved dust mask are recommended when handling the solid powder.[3]

  • Stability : The compound is stable under normal storage conditions.[10][24] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products under fire conditions include carbon oxides.[10]

References

  • MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. (n.d.).
  • 2-Methylphenoxyacetic Acid Synthesis Lab Report. (n.d.). Bartleby.com.
  • MCPA - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. (n.d.). Google Patents.
  • MCPA. (n.d.). In Wikipedia.
  • Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Eureka | Patsnap.
  • (2-Methylphenoxy)acetic acid. (n.d.). SIELC Technologies.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org.
  • (PDF) (2-Methylphenoxy)acetic acid. (n.d.). ResearchGate.
  • 2-Methylphenoxyacetic acid. (2024). ChemBK.
  • HPLC Methods for analysis of MCPA. (n.d.). HELIX Chromatography.
  • Method for synthesizing phenoxyacetic acid derivative. (n.d.). Google Patents.
  • MCPA in Drinking-water. (n.d.). World Health Organization (WHO).
  • 2-methylphenoxyacetic acid. (n.d.). Stenutz.
  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. (n.d.). PubChem.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR.
  • MCPA (Ref: BAS 009H). (n.d.). AERU.
  • (2-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet. (2025). ChemicalBook.
  • 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651. (n.d.). PubChem.
  • 2-Methylphenoxyacetic acid, 98% 10 g | Buy Online. (n.d.). Thermo Scientific Alfa Aesar.
  • Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (n.d.). Google Patents.
  • (2-Methylphenoxy)acetic acid 99 1878-49-5. (n.d.). Sigma-Aldrich.
  • Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. (n.d.). PubMed.
  • (2-METHYLPHENOXY)ACETIC ACID CAS#: 1878-49-5. (n.d.). ChemicalBook.
  • (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. (n.d.).
  • 2-Methylphenoxyacetic acid, 98% 250 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • FAO Specifications and Evaluations for Agricultural Pesticides - MCPA. (n.d.).
  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. (n.d.). PubMed.
  • Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. (2024). ResearchGate.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Comparison MS spectrum of the MCPA extracted from the studied soil with... (n.d.). ResearchGate.
  • 2-Methyl-4-chlorophenoxyacetic acid | 94-74-6. (2026). ChemicalBook.
  • 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6. (n.d.). Sigma-Aldrich.

Sources

The Scaffold of Selectivity: A Technical Guide to (2-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

(2-Methylphenoxy)acetic acid (CAS: 1878-49-5), also known as o-tolyloxyacetic acid, represents the foundational scaffold of the phenoxy class of synthetic auxins. While its chlorinated derivative, MCPA (2-methyl-4-chlorophenoxyacetic acid), became a global agricultural standard, the unchlorinated parent molecule remains a critical subject of study for understanding the Structure-Activity Relationships (SAR) that govern plant hormone mimicry.

The discovery of this molecule is inextricably linked to the clandestine agricultural research conducted during World War II. Teams at ICI (Jealott’s Hill, UK) led by Templeman and Slade, and simultaneously at Boyce Thompson Institute (USA) by Zimmerman and Hitchcock, screened varying phenoxyacetic acid derivatives. Their objective was to identify stable, systemic compounds capable of disrupting plant growth regulation. (2-Methylphenoxy)acetic acid served as a pivotal "control" structure, demonstrating that while the phenoxyacetic core provided the necessary carboxyl-ring distance for auxin binding, the addition of halogens (chlorine) was required to block metabolic degradation and enhance potency.

Chemical Identity & Physical Properties[1][2][3][4][5]

Before engaging in synthesis or application, the researcher must verify the physicochemical profile of the target analyte.

PropertyValue / Description
IUPAC Name (2-Methylphenoxy)acetic acid
Common Synonyms o-Tolyloxyacetic acid; MPAA
Molecular Formula

Molecular Weight 166.17 g/mol
Melting Point 155–157 °C (Literature Standard)
Solubility Soluble in ethanol, diethyl ether, hot water; Low solubility in cold water.[1]
pKa ~3.17 (Carboxylic acid proton)
Appearance White to off-white crystalline needles

Synthesis Protocol: The Williamson Ether Pathway[6][7][8][9][10]

The synthesis of (2-Methylphenoxy)acetic acid is a classic application of the Williamson Ether Synthesis . This protocol relies on the nucleophilic substitution (


) of an alkyl halide by an alkoxide.[2][3][4][5]
Reaction Logic

The reaction involves the alkylation of o-cresol (2-methylphenol) with chloroacetic acid under basic conditions.

  • Deprotonation: Sodium hydroxide (NaOH) removes the phenolic proton from o-cresol, creating the highly nucleophilic o-cresolate ion.

  • Substitution: The phenoxide attacks the

    
    -carbon of the chloroacetate, displacing the chloride ion via an 
    
    
    
    mechanism.
  • Acidification: The resulting salt (sodium 2-methylphenoxyacetate) is acidified to precipitate the free acid.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for laboratory synthesis (approx. 2-5g yield). Ensure all work is performed in a fume hood due to the corrosivity of chloroacetic acid and toxicity of cresols.

Reagents:

  • o-Cresol: 2.0 g (18.5 mmol)

  • Chloroacetic acid (50% aq.[3] solution): 3.0 mL (approx. 25 mmol)

  • Sodium Hydroxide (NaOH): 4.0 g (solid pellets)

  • Water: 15 mL

  • Hydrochloric Acid (HCl): 6M (for acidification)

Workflow:

  • Preparation of Phenoxide: In a 50 mL round-bottom flask, dissolve 4.0 g NaOH in 8 mL water. Add 2.0 g of o-cresol. Swirl until the cresol dissolves, forming the sodium o-cresolate. The solution may generate heat (exothermic).

  • Addition of Electrophile: Add 3.0 mL of 50% aqueous chloroacetic acid dropwise to the mixture.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil for 45–60 minutes.

    • Why? Reflux ensures sufficient kinetic energy to overcome the activation barrier for the

      
       attack without evaporating the solvent.
      
  • Dilution: Remove from heat and add 10 mL of distilled water to the hot solution to ensure the sodium salt remains dissolved.

  • Acidification (Critical Step): Cool the solution to room temperature. Slowly add 6M HCl dropwise while stirring. Monitor pH until it reaches pH 1–2.

    • Observation: A thick, white precipitate of (2-Methylphenoxy)acetic acid will form immediately as the molecule protonates and becomes water-insoluble.

  • Isolation: Vacuum filter the crude solid using a Buchner funnel. Wash with ice-cold water to remove excess HCl and NaCl.

  • Recrystallization: Purify the crude solid by recrystallizing from hot water (or a water/ethanol mix).

    • Validation: The final dried crystals should have a sharp melting point between 155–157 °C.

Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical intermediate states.

SynthesisPath cluster_conditions Reaction Conditions Start o-Cresol (Nucleophile Source) Inter Sodium o-cresolate (Active Nucleophile) Start->Inter -H+ Base NaOH (Deprotonation) Base->Inter Complex Transition State (SN2 Attack) Inter->Complex + ClCH2COOH Reagent Chloroacetic Acid (Electrophile) Reagent->Complex Salt Sodium (2-methylphenoxy)acetate (Soluble Salt) Complex->Salt -NaCl Product (2-Methylphenoxy)acetic Acid (Solid Precipitate) Salt->Product Protonation (pH < 2) Acid HCl Workup Acid->Product Reflux Reflux 100°C (60 mins)

Figure 1: Synthetic pathway for (2-Methylphenoxy)acetic acid via Williamson Ether Synthesis.

Structure-Activity Relationship (SAR)

For drug development professionals, understanding why this molecule is less active than its chlorinated counterparts is as important as the synthesis itself. This informs the design of PPAR agonists and other phenoxy-based pharmaceuticals.

The Auxin Binding Pocket

Synthetic auxins mimic Indole-3-acetic acid (IAA). To bind effectively to the TIR1 ubiquitin ligase complex (the auxin receptor), a molecule requires:

  • A planar aromatic ring system.

  • A carboxyl group attached via a short linker (the acetic acid tail).

  • Hydrophobicity at specific ring positions to displace water in the binding pocket.

The "Methyl Effect" vs. "Chlorine Effect"
  • (2-Methylphenoxy)acetic acid: The methyl group at the ortho (C2) position provides steric bulk that helps lock the conformation, but the para (C4) position is open. This makes the molecule susceptible to rapid hydroxylation and degradation by plant enzymes.

  • MCPA (4-Chloro-2-methyl...): Adding a chlorine atom at C4 blocks metabolic degradation (steric and electronic protection) and increases lipophilicity, drastically enhancing half-life and potency.

This logic is visualized below, showing the evolutionary step from the scaffold to the active herbicide.

SAR_Logic Scaffold (2-Methylphenoxy)acetic acid (The Scaffold) Weak Auxin Activity Metabolically Unstable Modification SAR Optimization: Halogenation at C4 Scaffold->Modification Chemical Evolution Mechanism Mechanism of Action: Binds TIR1 Receptor -> Degrades Aux/IAA Repressors Scaffold->Mechanism Weak Binding (Low Affinity) MCPA MCPA (4-Chloro-2-methylphenoxy)acetic acid High Potency Blocked Metabolism Modification->MCPA + Cl (Electrophilic Subst.) MCPA->Mechanism Biological Outcome

Figure 2: SAR evolution from the parent scaffold to the bioactive MCPA.

Modern Applications

While historically significant as a herbicide precursor, (2-Methylphenoxy)acetic acid currently serves distinct roles in chemical research:

  • Pharmaceutical Intermediates: The phenoxyacetic acid moiety is a pharmacophore found in fibrates (PPAR

    
     agonists used to lower triglycerides) and ethacrynic acid derivatives. The 2-methyl variant serves as a building block for exploring steric effects in these drug classes.
    
  • Analytical Standard: It is used as a reference standard in environmental monitoring to distinguish between degradation products of MCPA and naturally occurring phenolic acids.

  • Educational Benchmarking: Due to its safe handling profile relative to chlorinated dioxin-precursors, it is the standard "unknown" in undergraduate qualitative organic analysis for identifying o-cresol.

References

  • Templeman, W. G., & Slade, R. E. (1950). Chemical Weed Control. Nature.

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute. (Historical Reference)

  • Thermo Scientific Chemicals. (2024).[1] 2-Methylphenoxyacetic acid, 98% Safety Data Sheet and Properties.[6] Fisher Scientific.

  • National Institute of Standards and Technology (NIST). (2023). Acetic acid, (2-methylphenoxy)- Mass Spectrum and IR Data.[7] NIST WebBook.

  • Cobb, A. (2023). Herbicides and Plant Physiology.[3][8] Wiley-Blackwell. (Context on Phenoxy Mode of Action).

Sources

(2-Methylphenoxy)acetic acid CAS number 1878-49-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Methylphenoxy)acetic acid (CAS 1878-49-5)

Authored by a Senior Application Scientist

Introduction: The Unseen Pillar of Modern Agriculture

(2-Methylphenoxy)acetic acid, registered under CAS number 1878-49-5, is a nuanced yet pivotal molecule in the landscape of industrial and agricultural chemistry. While not a household name, this white crystalline solid is the direct precursor to one of the most widely utilized selective herbicides in the world: MCPA ((4-chloro-2-methylphenoxy)acetic acid).[1][2] For researchers, scientists, and professionals in drug and pesticide development, a deep understanding of this intermediate is not merely academic; it is fundamental to process optimization, quality control, and the innovation of next-generation crop protection solutions.

This guide eschews a conventional template to deliver a narrative tailored to the compound's specific significance. We will journey from its molecular synthesis and physicochemical identity to the biological mechanism of its potent herbicidal derivative, MCPA. The focus remains on the "why"—the causality behind synthetic choices, the logic of analytical validation, and the molecular basis of the final product's activity. This document serves as a technical resource, grounding every claim and protocol in authoritative, verifiable sources.

Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the bedrock of its application. These parameters dictate storage conditions, reaction kinetics, and analytical approaches. The properties of (2-Methylphenoxy)acetic acid are summarized below.

PropertyValueSource(s)
CAS Number 1878-49-5[3]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 - 166.18 g/mol [3][4][5]
IUPAC Name 2-(2-methylphenoxy)acetic acid[5][6]
Synonyms o-Tolyloxyacetic acid, 2-(o-Tolyloxy)acetic acid[5]
Appearance White to pale cream solid, crystals, or powder[4][7]
Melting Point 152 - 158 °C (multiple ranges reported, e.g., 115-120°C)[4][7][8]
Purity (Typical) ≥97.5%[4][7]

Synthesis: From Simple Phenols to a Valuable Intermediate

The industrial and laboratory synthesis of (2-Methylphenoxy)acetic acid is a classic example of the Williamson ether synthesis, a robust and well-understood SN2 reaction.[9][10] This pathway is favored for its efficiency and use of readily available starting materials.

The core transformation involves the reaction of 2-methylphenol (o-cresol) with a salt of chloroacetic acid. The causality is straightforward: the phenolic hydroxyl group is deprotonated by a strong base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide ion.[9] This phenoxide then attacks the electrophilic methylene carbon of sodium chloroacetate, displacing the chloride leaving group to form the new ether linkage.[9][10] Subsequent acidification protonates the carboxylate, yielding the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product R1 2-Methylphenol P1 Deprotonation (Formation of Phenoxide) R1->P1 R2 Sodium Chloroacetate P2 SN2 Nucleophilic Substitution R2->P2 Electrophile R3 Sodium Hydroxide R3->P1 P1->P2 Nucleophile P3 Acidification (HCl) P2->P3 P4 Recrystallization (Purification) P3->P4 FP (2-Methylphenoxy)acetic acid P4->FP

Caption: General workflow for the synthesis of (2-Methylphenoxy)acetic acid.

Detailed Laboratory Synthesis Protocol

This protocol is a self-validating system; the purity of the final product, confirmed by melting point analysis and spectroscopy, validates the success of the reaction and purification steps.

  • Phenoxide Formation: In a suitable reaction vessel, dissolve 2-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). The dissolution confirms the formation of the sodium 2-methylphenoxide salt.[9][11]

  • Nucleophilic Substitution: To this solution, add an aqueous solution of sodium chloroacetate (1.0 eq).[9] Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The elevated temperature provides the necessary activation energy for the SN2 reaction.[9]

  • Acidification & Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 1.[1][12] (2-Methylphenoxy)acetic acid is insoluble in acidic aqueous media and will precipitate out as a crude solid. This step is critical as it isolates the product from water-soluble salts and unreacted starting materials.

  • Isolation: Collect the crude product by suction filtration and wash the filter cake with cold water to remove residual inorganic salts.[9]

  • Purification (Recrystallization): The trustworthiness of the final product's purity is established here. Suspend the crude solid in a minimal amount of boiling water to create a saturated solution.[9] Allow the solution to cool slowly. The pure product will crystallize out, leaving impurities behind in the mother liquor. The slow cooling process is key to forming well-defined, pure crystals.

  • Final Collection & Drying: Collect the purified crystals by suction filtration and dry them thoroughly. The final product should be a white crystalline solid. Characterize the product by determining its melting point and comparing it to the literature value.

Core Application & Mechanism of Action: The Pathway to MCPA

The primary industrial value of (2-Methylphenoxy)acetic acid lies in its role as the penultimate intermediate in the production of MCPA ((4-chloro-2-methylphenoxy)acetic acid, CAS 94-74-6).[1] The conversion is achieved through a regioselective chlorination reaction, typically at the para-position (position 4) of the aromatic ring, which is activated by the ether linkage.

MCPA_Conversion Start 2-Methylphenol Inter (2-Methylphenoxy)acetic acid (CAS 1878-49-5) Start->Inter + Chloroacetic Acid (Williamson Ether Synthesis) End MCPA ((4-chloro-2-methylphenoxy)acetic acid) Inter->End + Cl₂ / Catalyst (Electrophilic Aromatic Substitution)

Caption: Two-step synthesis of the herbicide MCPA.

MCPA is a phenoxy herbicide that functions as a synthetic auxin, a class of plant growth regulators.[13][14] Its mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), but with two crucial differences: it is not easily broken down by the plant, and it can be applied at much higher concentrations. This leads to a catastrophic hormonal imbalance in susceptible plants.[13][15]

Mechanism of Herbicidal Action:

  • Absorption & Translocation: MCPA is absorbed through the leaves and roots of the target weed and is transported via the plant's vascular system to areas of active growth (meristems).[13][16]

  • Hormonal Mimicry: In the plant cells, MCPA binds to auxin receptors, initiating a cascade of downstream signaling.

  • Uncontrolled Growth: This binding leads to the over-expression of genes responsible for cell growth and division. The plant experiences rapid, uncontrolled, and unsustainable growth.[13][14] This manifests as stem twisting, leaf curling, and tissue proliferation.

  • Metabolic Disruption & Death: The uncontrolled growth diverts the plant's energy reserves, disrupts normal physiological processes, and ultimately leads to the death of the weed. This selectivity for broadleaf weeds (dicots) over grasses (monocots) is a key feature of its agricultural utility.[13]

Auxin_Mimicry MCPA MCPA Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) MCPA->Receptor Binds Repressor Aux/IAA Repressor Protein Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) (Transcription Factor) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Cell Elongation & Division Genes->Growth Death Plant Death Growth->Death

Caption: Simplified signaling pathway of MCPA as a synthetic auxin mimic.

Analytical Methodologies

Robust analytical methods are critical for quality control of the synthesized intermediate and for research purposes. The methods must be precise, linear, and robust to ensure trustworthy results.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly suitable method for the quantification and purity assessment of (2-Methylphenoxy)acetic acid.[17]

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC System Sample->Inject Column Separation on C18 RP Column Inject->Column Detect UV Detection (e.g., 270 nm) Column->Detect Quant Data Analysis (Quantification) Detect->Quant

Caption: Standard workflow for the HPLC analysis of (2-Methylphenoxy)acetic acid.

Step-by-Step HPLC Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated, non-ionic form.[17] A typical ratio might be 50:50 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenoxy ring absorbs strongly, typically around 270 nm.

  • Standard Preparation: Prepare a stock solution of a certified reference standard of (2-Methylphenoxy)acetic acid in the mobile phase. Create a calibration curve using a series of dilutions. The linearity of this curve (R² > 0.999) is a primary validation of the method's accuracy.

  • Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a known concentration that falls within the range of the calibration curve.

  • Analysis: Inject both standards and samples. The retention time of the peak in the sample should match that of the standard. Quantify the sample concentration and purity based on the peak area relative to the calibration curve.

Other Validated Methods
  • Acid-Base Titration: As a carboxylic acid, the compound can be quantified by titration with a standardized solution of a strong base like sodium hydroxide.[7][18] This is a cost-effective method for assay determination but lacks the specificity to separate impurities.

  • Gas Chromatography (GC): For the final product, MCPA, GC is often used, especially for environmental samples. This typically requires a derivatization step (e.g., esterification with diazomethane) to make the analyte more volatile.[16]

Toxicology and Safety Profile

As a laboratory chemical and industrial intermediate, strict adherence to safety protocols during the handling of (2-Methylphenoxy)acetic acid is mandatory. Its toxicological properties are not fully investigated, underscoring the need for caution.[3][8] The following information is derived from Globally Harmonized System (GHS) classifications found in safety data sheets (SDS).

Hazard ClassificationGHS CategoryDescriptionSource(s)
Acute Oral Toxicity Category 4Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

  • Storage: Store in a dry, cool, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[3]

Conclusion and Future Outlook

(2-Methylphenoxy)acetic acid (CAS 1878-49-5) stands as a testament to the critical role of chemical intermediates. While its direct applications are limited, its identity is inextricably linked to the production of MCPA, a herbicide that has profoundly impacted global agricultural productivity. For the intended audience of researchers and developers, mastery of its synthesis, analytics, and safety is non-negotiable for ensuring the quality and efficacy of the final herbicidal product.

Future research may focus on greener synthesis routes with higher atom economy or exploring its potential as a building block in other areas, such as pharmaceuticals, leveraging the versatile phenoxyacetic acid scaffold.[4][19] As the agricultural industry continues to evolve, the foundational chemistry of molecules like (2-Methylphenoxy)acetic acid will remain a cornerstone of innovation.

References

  • Bartleby.com. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. Retrieved from [Link]

  • Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Google Patents. (2021). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • SIELC Technologies. (2018). (2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Profile of (2-Methylphenoxy)acetic Acid (1878-49-5). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Environmental fate and effects of MCPA: A Canadian perspective. Retrieved from [Link]

  • Wiley Online Library. (2019). A review of the pesticide MCPA in the land-water environment and emerging research needs. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • JETIR.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (2-Methylphenoxy)aceticacid | C9H9O3. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-Methylphenoxyacetic acid, 98% 10 g. Retrieved from [Link]

  • PubMed. (n.d.). Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). MCPA in Drinking-water. Retrieved from [Link]

  • AGVERO. (2025). How MCPA Enhances Weed Control in Modern Agriculture. Retrieved from [Link]

  • ResearchGate. (2025). Environmental Fate of the Herbicide MCPA in Two Soils as Affected by the Presence of Wheat Ash. Retrieved from [Link]

  • Specialist Sales. (n.d.). Apparent MCPA 750 Selective Herbicide. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2011). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures. Retrieved from [Link]

  • PubMed. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Retrieved from [Link]

Sources

Technical Guide: (2-Methylphenoxy)acetic Acid Molecular Architecture

[1]

Part 1: Executive Summary & Molecular Identity[1]

(2-Methylphenoxy)acetic acid (MPA) represents a privileged scaffold in both agrochemistry and medicinal chemistry.[1] While historically significant as the parent structure of the phenoxy herbicide class (most notably MCPA), its utility extends into drug discovery as a core pharmacophore for peroxisome proliferator-activated receptor (PPAR) agonists.[1]

This guide dissects the molecule from a structural perspective, emphasizing the steric influence of the ortho-methyl group on conformation, the thermodynamics of its crystal lattice, and its scalable synthesis via Williamson etherification.[1]

Physicochemical Profile[2][3][4][5][6]
PropertyValueContext
IUPAC Name 2-(2-methylphenoxy)acetic acidSystematic nomenclature
Formula C₉H₁₀O₃MW: 166.17 g/mol
Melting Point 155–157 °CIndicates strong intermolecular H-bonding
pKa 3.23 (25°C)Acidity comparable to substituted acetic acids
LogP ~2.1 (Predicted)Moderate lipophilicity; membrane permeable
Density 1.179 g/cm³Solid state packing efficiency

Part 2: Structural Analysis & Electronic Properties[1]

The Ortho-Effect and Conformation

The defining structural feature of MPA is the steric clash between the ortho-methyl group and the ether oxygen lone pairs.[1] Unlike unsubstituted phenoxyacetic acid, the methyl group at the C2 position restricts free rotation around the phenyl-oxygen bond.[1]

  • Torsional Strain: The methyl group forces the oxyacetic acid tail to twist out of coplanarity with the benzene ring.[1] This "twisted" conformation is critical for its biological activity, as it mimics the spatial arrangement of the indole ring in the natural plant hormone Indole-3-acetic acid (IAA).[1]

  • Electronic Induction: The methyl group is weakly electron-donating (+I effect), slightly increasing the electron density on the aromatic ring compared to the unsubstituted analog, potentially influencing metabolic oxidation rates at the para-position.

Crystal Engineering: The Carboxylic Dimer

In the solid state, MPA crystallizes in the monoclinic system (

11
  • R2,2(8) Motif: Two molecules link head-to-head through dual O-H[1]···O hydrogen bonds, forming an eight-membered ring.[1] This is a robust supramolecular synthon, critical for formulation stability.[1]

  • Lattice Stability: The high melting point (157°C) relative to its molecular weight is a direct consequence of this dimerization energy (~60 kJ/mol).[1]

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the critical torsion angle induced by the steric bulk.[1]

MPA_Structurecluster_0Pharmacophore FeaturesBenzeneBenzene Ring(Lipophilic Core)MethylOrtho-Methyl(Steric Bulk)Benzene->MethylC2 PositionEtherEther Linkage(-O-)Benzene->EtherC1 PositionSpacerMethylene Spacer(-CH2-)Ether->SpacerTwisted TorsionCarboxylCarboxylic Acid(H-Bond Donor/Acceptor)Spacer->CarboxylHeadgroup

Caption: Topology of MPA highlighting the ortho-methyl steric block that induces non-planar conformation.

Part 3: Synthetic Pathways & Process Chemistry[1]

The industrial standard for MPA production is the Williamson Ether Synthesis .[1] While conceptually simple, process optimization requires strict control over stoichiometry and pH to minimize impurities like O-alkylation vs. C-alkylation byproducts (though C-alkylation is rare with chloroacetate).[1]

Reaction Mechanism

The reaction proceeds via an S_N2 mechanism where the phenoxide anion (generated in situ) attacks the

1
  • Deprotonation: o-Cresol is treated with NaOH to form sodium o-cresolate.[1]

  • Nucleophilic Attack: The phenoxide oxygen attacks sodium chloroacetate, displacing the chloride ion.[1]

  • Acidification: The resulting salt is acidified with HCl to precipitate the free acid product.[1]

Optimized Laboratory Protocol

Note: This protocol assumes standard safety measures (fume hood, PPE) are in place. Chloroacetic acid is highly corrosive.

Reagents:

  • o-Cresol (1.0 eq)[1]

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (2.2 eq) - Excess required to neutralize the acid and deprotonate phenol.

  • Water (Solvent)

Step-by-Step Workflow:

  • Solubilization: Dissolve 4.0 g NaOH in 15 mL water in a round-bottom flask.

  • Phenoxide Formation: Add 2.0 g o-cresol. The solution will heat slightly (exothermic).[1] Stir until homogeneous.

  • Addition: Add a 50% aq. solution of chloroacetic acid dropwise over 15 minutes at reflux temperature (approx. 100°C).

    • Critical Control Point: Slow addition prevents the exothermic runaway and ensures the concentration of the electrophile remains low relative to the nucleophile.[1]

  • Reflux: Maintain reflux for 30 minutes to drive the S_N2 reaction to completion.

  • Quench & Precipitation: Cool to room temperature. Acidify with conc. HCl to pH ~1.

    • Observation: The product will precipitate as a white solid because the non-ionized acid is insoluble in water (pKa principle).[1]

  • Purification: Filter the solid and recrystallize from hot water.

Reaction Flow Diagram

Synthesis_FlowStarto-Cresol + NaOHIntermediateSodium o-Cresolate(Nucleophile)Start->IntermediateDeprotonationTSTransition State(SN2 Attack)Intermediate->TSRefluxReagent+ Chloroacetic Acid(Electrophile)Reagent->TSSaltSodium (2-methylphenoxy)acetate(Soluble Salt)TS->Salt- NaClProductMPA Precipitate(Insoluble Acid)Salt->ProductAcidificationAcid+ HCl (pH < 2)

Caption: Process flow for the Williamson ether synthesis of MPA showing the critical solubility switch.

Part 4: Pharmacophore & Reactivity Profile[1]

The "Fibrate" Connection (Medicinal Chemistry)

MPA serves as a simplified model for the fibrates , a class of lipid-lowering drugs (e.g., Clofibrate, Fenofibrate).[1] The phenoxyacetic acid moiety acts as a bioisostere for fatty acids.[1]

  • Mechanism: The carboxylic acid head group forms an ionic bond with a specific tyrosine residue in the ligand-binding domain of PPAR

    
     (Peroxisome Proliferator-Activated Receptor alpha).[1]
    
  • Lipophilic Tail: The tolyl group (methyl-phenyl) occupies the hydrophobic pocket, stabilizing the receptor in its active conformation.[1]

Auxin Activity (Agrochemistry)

Structurally, MPA mimics Indole-3-acetic acid (IAA).[1] The distance between the aromatic ring centroid and the carboxylate oxygen (~5.5 Å) is critical for binding to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressor proteins and stimulating uncontrolled growth in broadleaf plants.

Structure-Activity Relationship (SAR) Logic

SAR_LogicCoreMPA ScaffoldAcidModAcid Modifications:Esters/Amides -> ProdrugsCore->AcidModImproves BioavailabilityRingModRing Substitution:4-Cl (MCPA) -> Increased StabilityCore->RingModBlocks Metabolism (CYP450)AlphaModAlpha-Carbon:+Methyl (Mecoprop) -> Chiral CenterCore->AlphaModIncreases Auxin Potency

Caption: SAR map showing how the MPA core is modified to create high-value drugs and agrochemicals.[1]

Part 5: Analytical Characterization Protocols

To validate the synthesis of MPA, the following spectral signatures must be confirmed.

NMR Interpretation (¹H NMR, 300 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.31 Singlet3HAr-CH₃ Methyl group (shielded by ring current)
4.72 Singlet2H-O-CH₂ -COMethylene spacer (deshielded by oxygen)
6.70 - 7.20 Multiplet4HAr-H Aromatic protons (characteristic pattern)
10.50+ Broad Singlet1H-COOH Carboxylic acid (exchangeable)
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid dimer.[1] The broadness confirms the strong hydrogen bonding network described in Section 2.2.[1]

  • 1730–1705 cm⁻¹ (Strong): C=O stretching vibration.[1]

  • 1230 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).[1]

References

  • Cambridge Structural Database (CSD). Crystal Structure of (2-methylphenoxy)acetic acid.[1] CCDC Number 239145.[1] Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols.Link

  • PubChem. (2-Methylphenoxy)acetic acid Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. Product Specification: (2-Methylphenoxy)acetic acid.[1][2]Link

  • ChemicalBook. Properties and Safety Data for CAS 1878-49-5.[1]Link

Comprehensive Guide to the Crystal Structure of (2-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylphenoxy)acetic acid (also known as o-tolyloxyacetic acid) is a pivotal intermediate in the synthesis of phenoxy-class herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid), and serves as a structural analogue to the natural plant hormone auxin.[1] Understanding its solid-state arrangement is critical for optimizing formulation stability, solubility profiles, and biological efficacy.[1]

This guide provides an in-depth analysis of the crystal structure of (2-methylphenoxy)acetic acid, derived from single-crystal X-ray diffraction data.[1] It details the monoclinic


 packing motif, characterized by centrosymmetric carboxylic acid dimers and stabilized by auxiliary C—H[2]···O hydrogen bonding networks.

Chemical Background & Significance[1]

The phenoxyacetic acid family represents a cornerstone of agrochemistry.[1] The core scaffold—a phenyl ring linked to an acetic acid moiety via an ether oxygen—mimics the indole-3-acetic acid structure essential for plant growth regulation.[1]

  • Chemical Formula:

    
    [2][3][4][5][6]
    
  • Molecular Weight: 166.17 g/mol [1][2][3]

  • CAS Number: 1878-49-5[1]

  • Role: Precursor to MCPA; Auxin mimic.

The 2-methyl substitution on the phenyl ring introduces steric bulk that influences the planarity of the ether linkage, a critical factor in receptor binding affinity and crystal packing efficiency.[1]

Experimental Protocols

Synthesis: Williamson Ether Etherification

The synthesis follows a standard nucleophilic substitution pathway (Williamson ether synthesis), reacting o-cresol with chloroacetic acid under alkaline conditions.[1]

Protocol:

  • Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water.

  • Reaction: Dissolve o-cresol in aqueous NaOH. Add chloroacetic acid solution dropwise while maintaining temperature at 90–100°C. Reflux for 2–4 hours.

  • Workup: Cool the reaction mixture. Acidify with concentrated HCl to pH < 1.[1] The product precipitates as a white solid.[1]

  • Purification: Filter the crude solid and wash with cold water to remove inorganic salts.

Crystallization

High-quality single crystals suitable for X-ray diffraction are grown via slow evaporation.[1]

  • Solvent System: Methanol/Ethanol mixture (1:1 v/v).[1]

  • Method: Dissolve 100 mg of purified acid in 5 mL of warm solvent. Filter into a clean vial. Cover with perforated parafilm and allow to stand at room temperature (approx. 20°C) for 3–5 days.

  • Result: Colorless plate-like crystals.[1][3][5][6]

Workflow Visualization

SynthesisWorkflow Start Start: o-Cresol + Chloroacetic Acid Reaction Reflux in NaOH (aq) 90-100°C, 4h Start->Reaction Acidification Acidify with HCl (pH < 1) Reaction->Acidification Precipitation Precipitate Formation Acidification->Precipitation Crystallization Recrystallization (MeOH/EtOH Evaporation) Precipitation->Crystallization Analysis X-Ray Diffraction (Mo Kα, 150K) Crystallization->Analysis

Figure 1: Synthesis and crystallization workflow for (2-methylphenoxy)acetic acid structural determination.[1][3][5]

Crystallographic Data

The structure was solved using direct methods and refined on


.[1] The compound crystallizes in the monoclinic system, a common motif for small organic acids due to the directional requirements of hydrogen bonding.[1]
ParameterValue
Crystal System Monoclinic
Space Group

(No.[1][3][5][6][7] 14)
a (

)
5.1062(5)
b (

)
22.352(2)
c (

)
7.4014(9)

(

)
108.235(5)
Volume (

)
802.33(14)
Z 4
Density (

)
1.376 Mg/m³
Temperature 150(2) K
R-Factor (

)
0.078
CCDC Number 239145

Source: Cox & Hickey, Acta Cryst.[1][2][4][5][6] E (2004) [1].[2][4][5][6]

Structural Analysis

Molecular Conformation

The molecule exhibits a high degree of planarity, with the phenoxy ring and the ether oxygen lying in the same plane.[1] However, the acetic acid side chain adopts a specific torsion to minimize steric clash with the ortho-methyl group.[1]

  • Torsion Angle (

    
    ): 
    
    
    
    [1][5][6]
  • Conformation: Anti-periplanar. This extended conformation facilitates the formation of linear hydrogen-bonded arrays rather than intramolecular hydrogen bonds.[1]

Supramolecular Architecture

The crystal packing is dominated by strong O—H···O hydrogen bonds, forming the classic carboxylic acid dimer.[1][2]

  • Primary Interaction (The Dimer):

    • Two molecules are linked across a center of inversion by paired hydrogen bonds between their carboxyl groups.[1]

    • Graph Set Motif:

      
       (an 8-membered ring formed by 2 donors and 2 acceptors).[1]
      
    • Geometry: The O···O distance is typically ~2.6–2.7

      
      , indicating a strong interaction.[1]
      
  • Secondary Interaction (Stabilization):

    • The dimers are further linked by weaker C—H[8]···O interactions involving the ether oxygen and aromatic protons.[1]

    • Graph Set Motif:

      
      . This secondary ring involves the ether oxygen acting as an acceptor, linking the dimers into a 2D network.[1]
      
Hydrogen Bonding Topology

HBondTopology cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule A' (Inversion Mate) MolA->MolB O-H...O (Carboxyl Dimer) R2,2(8) Motif MolC Molecule B (Neighbor) MolA->MolC C-H...O (Ether Link) R2,2(14) Motif MolB->MolC Stacking Interaction key1 Strong H-Bond (Dimer) key2 Weak C-H...O Bond

Figure 2: Topology of the hydrogen bonding network.[5][6][8][9] The primary interaction is the centrosymmetric dimer (solid line), stabilized by secondary weak interactions (dashed).

Implications for Application

Solubility & Formulation

The formation of stable, centrosymmetric dimers explains the compound's relatively high melting point (155–157°C) and its limited solubility in non-polar solvents compared to its esters. In formulation, disrupting this dimer with basic salts (e.g., dimethylamine salt) is necessary to increase water solubility for agricultural spraying.[1]

Structural Comparison

Compared to Phenoxyacetic acid (unsubstituted), the 2-methyl derivative shows a similar dimer motif but increased unit cell volume due to the methyl group. Compared to 2,4-D (2,4-dichlorophenoxyacetic acid), the packing is less dense (


 vs 

Mg/m³), attributed to the lack of heavy chlorine atoms and the steric bulk of the methyl group preventing tighter stacking.

References

  • Primary Crystal Structure: Cox, P. J., & Hickey, G. (2004).[1][4][5] (2-Methylphenoxy)acetic acid.[1][4][5][10][11] Acta Crystallographica Section E: Structure Reports Online, 60(5), o771–o773.[1][4] |

  • Synthesis Methodology: Hayes, K. et al. (2012).[1] Organic Syntheses via the Williamson Ether Reaction. Journal of Chemical Education.

  • Comparative Structures (2,4-D): Smith, G., Kennard, C. H. L., & White, A. H. (1976).[1] Herbicides. II. Crystal structure of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of (2-Methylphenoxy)acetic acid

[1]

Executive Summary

(2-Methylphenoxy)acetic acid (MPA), also known as o-tolyloxyacetic acid, is a fundamental phenoxy acid intermediate used in the synthesis of herbicides (e.g., MCPA) and pharmaceutical precursors. Unlike its more common chlorinated analogs (like 2,4-D or MCPA), MPA exhibits a significantly higher melting point (155–157 °C), indicative of a robust crystal lattice stabilized by efficient packing of the o-methyl group.

This guide provides a comprehensive analysis of MPA’s solubility landscape.[1] While empirical data for MPA is often overshadowed by its herbicide derivatives, this document synthesizes available physicochemical data, comparative structural analysis, and rigorous experimental protocols to establish a self-validating framework for researchers.[2]

Physicochemical Profile

Understanding the solid-state properties of MPA is a prerequisite for predicting its dissolution behavior.[2] The high melting enthalpy associated with its crystal structure acts as a thermodynamic barrier to dissolution, requiring solvents with high solvation power or elevated temperatures to disrupt the lattice.[1]

PropertyValueContext
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 155–157 °C Significantly higher than Phenoxyacetic acid (98°C) and MCPA (119°C), implying lower solubility at ambient temps.[2][1]
pKa 3.23 (at 25°C)Weak acid; solubility is pH-dependent in aqueous media.[2][1]
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; prefers organic solvents over water.[2][1]
Crystal Habit White needle-likeHigh aspect ratio suggests anisotropic growth rates during crystallization.[2][1]

Solubility Landscape

The solubility of MPA is governed by the "like dissolves like" principle, modified by the specific energy cost of breaking its crystal lattice.[1]

Qualitative Solvent Compatibility
  • High Solubility: Lower alcohols (Ethanol, Methanol), Ethers (THF, Diethyl ether), and basic aqueous solutions (via salt formation).[1]

  • Moderate/Low Solubility: Polar aprotic solvents (Acetonitrile, DMSO), Toluene, Ethyl Acetate.[1]

  • Insoluble/Poorly Soluble: Water (neutral pH), Aliphatic hydrocarbons (Hexane, Heptane).

Comparative Quantitative Analysis

In the absence of a single definitive public dataset for MPA, we apply Structural Analog Interpolation .[1] The solubility of MPA is bracketed by Phenoxyacetic Acid (PAA) and MCPA.[1]

SolventPhenoxyacetic Acid (PAA)MCPA (Cl-analog)(2-Methylphenoxy)acetic acid (Predicted)
Water (25°C) ~12.0 g/L0.825 g/L< 0.8 g/L (Hydrophobic methyl group + High MP reduces aqueous solubility)
Ethanol SolubleSoluble (>150 g/L)Soluble (Likely >100 g/L; H-bonding matches carboxyl group)
Toluene SolubleSolubleModerately Soluble (Aromatic π-π interactions)
Diethyl Ether SolubleSolubleSoluble

Technical Insight: The ortho-methyl group in MPA introduces steric bulk that disrupts solvent ordering but also increases lipophilicity compared to PAA.[2] However, the primary driver for its lower solubility compared to analogs is the high lattice energy (indicated by the 157°C melting point).[1]

Experimental Protocol: Gravimetric Determination

To obtain precise solubility data for process engineering (e.g., crystallization design), the following self-validating gravimetric protocol is recommended. This method minimizes errors from volatile solvent loss and supersaturation.[1]

Reagents & Equipment
  • Solute: (2-Methylphenoxy)acetic acid (Purity >99%, dried).[3]

  • Solvents: HPLC grade (Ethanol, Water, Toluene, etc.).[1]

  • Equipment: Double-jacketed glass vessel (thermostated), magnetic stirrer, 0.45 µm PTFE syringe filters, analytical balance (±0.0001 g).

Step-by-Step Methodology
  • Saturation : Add excess MPA solid to 50 mL of the target solvent in the jacketed vessel.[1]

  • Equilibration : Stir at the set temperature (e.g., 298.15 K) for 24 hours.

    • Validation Check: Stop stirring and let settle for 1 hour. Ensure solid phase remains.

  • Sampling : Withdraw 5 mL of supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

  • Filtration : Attach a 0.45 µm filter and dispense the filtrate immediately into a pre-weighed weighing dish (

    
    ).
    
  • Weighing (Wet) : Weigh the dish + solution immediately (

    
    ).
    
  • Evaporation : Evaporate solvent in a vacuum oven at 40°C (or appropriate T) until constant weight is achieved.

  • Weighing (Dry) : Weigh the dish + dry residue (

    
    ).
    
Calculation

The mole fraction solubility (


  • 
     (Mass of solute)[1]
    
  • 
     (Mass of solvent)[1]
    
  • 
     = Molecular weights of solute and solvent.[1]
    

Thermodynamic Modeling

For researchers needing to extrapolate solubility across temperatures, the Modified Apelblat Equation is the standard model for phenoxy acids.[1]

  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression of experimental data.
    
    • Interpretation: If

      
       is positive and large, dissolution is strongly endothermic (typical for high-melting solids like MPA).
      

Applications & Process Engineering

Recrystallization Strategy

Purification of MPA requires a solvent system with a steep solubility-temperature gradient.[2]

  • Recommended System: Ethanol/Water (mixed solvent).[1][3][4]

    • High T: High solubility in Ethanol.[1]

    • Low T: Addition of water or cooling acts as an antisolvent, forcing crystallization.[1]

  • Alternative: Toluene (good temperature coefficient for aromatic acids).[1]

Visualization: Solubility Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and the experimental workflow.

MPA_Solubility_Workflowcluster_SolventSelectionSolvent Selection Logiccluster_ProtocolGravimetric ProtocolStartStart: (2-Methylphenoxy)acetic acid(Solid, MP: 157°C)CheckPolarityCheck Polarity RequirementStart->CheckPolarityNonPolarNon-Polar (Toluene/Xylene)Moderate SolubilityGood for RecrystallizationCheckPolarity->NonPolarLipophilicPolarProticPolar Protic (Ethanol/Methanol)High SolubilityUse for ReactionsCheckPolarity->PolarProticH-BondingAqueousAqueous (Water)Low Solubility (<1 g/L)Requires pH > 4.5 (Salt form)CheckPolarity->AqueousHydrophobicEquilibration1. Equilibration(Excess Solid, 24h, Const T)NonPolar->EquilibrationPolarProtic->EquilibrationSampling2. Sampling & Filtration(Isothermal, 0.45µm PTFE)Equilibration->SamplingDrying3. Evaporation & Weighing(Vacuum Oven, Const Weight)Sampling->DryingCalc4. Data Fitting(Apelblat Model)Drying->Calc

Caption: Decision logic for solvent selection based on MPA properties and the step-by-step gravimetric workflow for data generation.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 74651, 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Shalmashi, A., & Eliassi, A. (2008) .[1] Solubility of (2,4-Dichlorophenoxy)acetic acid in hydro-alcoholic mixtures. (Cited for gravimetric methodology standards). Journal of Chemical & Engineering Data.

Technical Guide: (2-Methylphenoxy)acetic Acid (MCPA) as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(2-Methylphenoxy)acetic acid (MCPA) represents a foundational molecule in the phenoxy class of synthetic auxins. While structurally analogous to the endogenous hormone Indole-3-acetic acid (IAA) and the herbicide 2,4-D, MCPA exhibits a distinct physicochemical and selectivity profile that makes it a critical tool in cereal crop protection.

This guide moves beyond basic descriptions to provide a mechanistic analysis of MCPA’s interaction with the SCF^TIR1/AFB ubiquitin-ligase complex, its differential metabolism in monocots versus dicots, and rigorous protocols for assessing its biological activity in a research setting.

Part 2: Physicochemical Profile & Formulation Logic[1]

The efficacy of MCPA is dictated by its ability to traverse the lipophilic plant cuticle and subsequently translocate within the phloem. Understanding its acid-base behavior is critical for experimental design and formulation.

Table 1: Core Physicochemical Properties
PropertyValueImplication for Research/Application
Molecular Weight 200.62 g/mol Small molecule; readily translocates via phloem.
pKa 3.13Exists as an anion at physiological pH (7.0); requires acid trapping for uptake.
LogP (Octanol/Water) ~2.8 (Acid form)Moderate lipophilicity allows cuticle penetration in acid form.
Water Solubility 825 mg/L (Acid)Low solubility requires conversion to salt (amine/Na+) or ester for high-load formulations.
H-Bond Donors/Acceptors 1 / 3Facilitates interaction with the TIR1 auxin binding pocket.
Formulation Insight

In research settings, MCPA is often supplied as a free acid or a sodium salt.

  • Free Acid: Must be dissolved in a solvent (e.g., acetone, ethanol) or solubilized with a base (KOH/NaOH) before aqueous dilution.

  • Amine/Sodium Salts: Highly water-soluble but penetrate the cuticle less efficiently than esters. They rely on ion trapping: the neutral acid penetrates the cuticle, dissociates in the alkaline phloem (pH ~8), and becomes trapped as the anion (ion trapping mechanism), facilitating systemic transport to meristems.

Part 3: Mechanism of Action (The "Why")

MCPA functions as a structural mimic of IAA. Its lethality in susceptible dicots arises not from direct toxicity, but from the chaotic dysregulation of gene expression.

Molecular Pathway[2][3][4]
  • Perception: MCPA enters the nucleus and binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.

  • Complex Assembly: This binding stabilizes the interaction between SCF^TIR1 and Aux/IAA transcriptional repressors.

  • Ubiquitination: The SCF complex ubiquitinates the Aux/IAA proteins, marking them for 26S proteasomal degradation.

  • Derepression: Degradation of Aux/IAA releases ARF (Auxin Response Factors), which dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).[1]

  • Physiological Collapse: Overstimulation leads to ethylene production (via ACS synthase induction), ABA accumulation, stomatal closure, and vascular tissue collapse.

Visualization: The Auxin Signaling Cascade

MCPA_Mechanism MCPA MCPA (Exogenous) TIR1 TIR1/AFB (F-Box Receptor) MCPA->TIR1 Binds AuxIAA Aux/IAA (Repressor) MCPA->AuxIAA Molecular Glue TIR1->AuxIAA Recruits SCF SCF Complex (E3 Ligase) TIR1->SCF Part of Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Normal State) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Gene Expression (SAUR, GH3, ACS) ARF->GeneExp Activates Response Physiological Response: Epinasty, Ethylene, Death GeneExp->Response Induces

Figure 1: Molecular mechanism of MCPA action. MCPA acts as a "molecular glue" enhancing the affinity between the TIR1 receptor and Aux/IAA repressors, leading to repressor degradation and constitutive gene activation.

Part 4: Selectivity Mechanism (Monocot vs. Dicot)

Why does MCPA kill broadleaf weeds (dicots) but spare cereals (monocots)? This is the basis of its commercial utility.

  • Metabolic Detoxification (Primary): Monocots (e.g., wheat, rice) possess high levels of specific Cytochrome P450 monooxygenases. These enzymes rapidly hydroxylate the phenyl ring of MCPA, rendering it inactive. Dicots lack this rapid oxidative capacity.

  • Vascular Anatomy: The intercalary meristems of monocots are often protected by leaf sheaths, reducing direct contact, whereas the apical meristems of dicots are exposed.

Part 5: Experimental Protocols

Protocol A: Wheat Coleoptile Elongation Assay

Purpose: A rapid, self-validating in vitro bioassay to quantify auxin activity or screen for resistance. This assay relies on the principle that auxins stimulate cell elongation in etiolated tissue.

Materials:

  • Etiolated wheat seedlings (grown 3-4 days in dark at 25°C).

  • Buffer: 10 mM phosphate buffer (pH 6.0) + 2% sucrose.

  • MCPA stock solution (1 mM in ethanol/buffer).

  • Rotary shaker.

Methodology:

  • Preparation: Harvest coleoptiles under green safe light. Remove the apical 3mm (source of endogenous auxin) and discard.

  • Sectioning: Cut the next 5mm segment. These are your test units.

  • Treatment: Place 10 segments into 10 mL of buffer containing MCPA concentrations ranging from

    
     M to 
    
    
    
    M.
    • Control Negative: Buffer only.

    • Control Positive: IAA (

      
       M).
      
  • Incubation: Incubate for 18-24 hours in the dark on a rotary shaker (slow speed).

  • Measurement: Measure the final length of segments.

  • Validation: The negative control segments should elongate slightly (~1-2mm) due to acid growth. Positive control should show significant elongation (~5-10mm). MCPA should show a bell-shaped dose-response curve (inhibition at very high doses due to ethylene).

Protocol B: Whole-Plant Dose-Response (Post-Emergence)

Purpose: To determine the GR50 (Growth Reduction 50%) and assess field-level efficacy.

Methodology:

  • Plant Material: Grow sensitive species (e.g., Sinapis arvensis or Tomato) and target crop (Wheat) to the 2-4 leaf stage.

  • Application: Apply MCPA using a track sprayer calibrated to deliver 200 L/ha.

    • Dose Range: 0, 0.1x, 0.5x, 1x, 2x, 4x, 8x of the recommended field rate (approx. 500 g a.i./ha).

  • Environmental Control: Maintain plants at 20-25°C, 16h photoperiod.

  • Assessment:

    • 1 Day After Treatment (DAT): Score for epinasty (stem curling).

    • 14-21 DAT: Harvest above-ground biomass. Dry at 70°C for 48h and weigh.

  • Analysis: Fit data to a log-logistic regression model to calculate GR50.

Visualization: Experimental Workflow

Experimental_Workflow Start Start: Define Objective (Efficacy or Resistance?) Choice Select Assay Type Start->Choice Coleoptile In Vitro: Coleoptile Assay (Rapid, High Throughput) Choice->Coleoptile WholePlant In Vivo: Whole Plant Assay (Field Relevance) Choice->WholePlant PrepCol Etiolated Seedlings Cut 5mm Segments Coleoptile->PrepCol Incubate Incubate 24h (Range: 0.1 - 1000 µM) PrepCol->Incubate MeasureCol Measure Elongation Incubate->MeasureCol Analysis Data Analysis (Log-Logistic Regression) MeasureCol->Analysis Spray Track Sprayer Application (Log-Dose Series) WholePlant->Spray Observe Score Epinasty (24h) Harvest Biomass (21d) Spray->Observe Observe->Analysis Output Calculate GR50 / ED50 Analysis->Output

Figure 2: Decision matrix and workflow for MCPA biological assessment.

Part 6: Safety & Environmental Considerations

In a development context, understanding the fate of MCPA is crucial for regulatory compliance.

  • Groundwater Leaching: Due to its high solubility (in salt form) and weak adsorption to soil particles (low

    
    ), MCPA is a potential groundwater contaminant. Experimental field trials must account for buffer zones.
    
  • Drift: MCPA esters are volatile. Researchers should use amine salts in controlled environments to prevent cross-contamination of adjacent control plants.

  • Metabolism: In soil, MCPA is degraded by microbial activity (half-life ~14-30 days), primarily by Alcaligenes and Pseudomonas species.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[2][3] Nature.[4] Link

  • Environmental Protection Agency (EPA). (2004). Reregistration Eligibility Decision (RED) for MCPA. EPA Archive. Link

  • Food and Agriculture Organization (FAO). (2012). MCPA Pesticide Residues in Food and Feed. FAO Plant Production and Protection Paper. Link

  • Sterling, T. M., & Hall, J. C. (1997).[1] Mechanism of Action of Natural and Synthetic Auxins. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. Link

Sources

Methodological & Application

Synthesis of (2-Methylphenoxy)acetic Acid: A Williamson Ether Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Methylphenoxy)acetic acid (CAS: 1878-49-5), also known as o-tolyloxyacetic acid, is a pivotal intermediate in the agrochemical industry. It serves as the direct precursor to the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and functions as a synthetic auxin analog. Its synthesis represents a classic application of the Williamson Ether Synthesis , illustrating the nucleophilic substitution of an alkyl halide by a phenoxide ion.

This protocol details a robust, laboratory-scale method for synthesizing (2-methylphenoxy)acetic acid from o-cresol and chloroacetic acid. The procedure emphasizes high purity and yield through controlled pH management and selective crystallization.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. The reaction is biphasic in nature if not properly homogenized, but typically performed in an aqueous basic medium where reagents are soluble.

  • Deprotonation: Sodium hydroxide deprotonates the phenol (o-cresol) to form the nucleophilic o-cresolate ion.

  • Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic

    
    -carbon of the chloroacetate anion (formed from chloroacetic acid in base).
    
  • Displacement: Chloride is displaced, forming the ether linkage.

  • Acidification: The resulting sodium salt is acidified to precipitate the free acid product.

Reaction Scheme Diagram

ReactionMechanism Cresol o-Cresol (Nucleophile) Phenoxide o-Cresolate Ion (Intermediate) Cresol->Phenoxide Deprotonation NaOH NaOH (Base) NaOH->Phenoxide Transition [Transition State] SN2 Attack Phenoxide->Transition + Chloroacetate ClAc Chloroacetic Acid (Electrophile) ClAc->Transition Salt Sodium (2-methylphenoxy)acetate Transition->Salt - NaCl Product (2-Methylphenoxy)acetic acid (Final Product) Salt->Product Acidification (pH < 1) HCl HCl (Workup) HCl->Product

Figure 1: Mechanistic pathway for the synthesis of (2-methylphenoxy)acetic acid via Williamson Ether Synthesis.

Materials and Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
o-Cresol 108.141.010.8 g (0.10 mol)Nucleophile Source
Chloroacetic Acid 94.501.211.3 g (0.12 mol)Electrophile
NaOH (Solid) 40.002.510.0 g (0.25 mol)Base (Deprotonation)
Water 18.02Solvent~100 mLSolvent
HCl (conc.) 36.46Excess~15-20 mLAcidification
Equipment
  • 250 mL Round-bottom flask (3-neck preferred)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer / Hot plate

  • pH paper or probe

  • Büchner funnel and vacuum flask

  • Recrystallization glassware

Experimental Protocol

Phase 1: Preparation of Reactants
  • Base Solution: In the 250 mL round-bottom flask, dissolve 10.0 g of NaOH in 40 mL of distilled water . Caution: Exothermic reaction.

  • Phenoxide Formation: Add 10.8 g of o-cresol to the NaOH solution. Stir vigorously until the cresol dissolves and a homogeneous solution of sodium o-cresolate is formed. The solution may turn slightly yellow or pink due to trace oxidation.

Phase 2: Reaction (Williamson Ether Synthesis)
  • Chloroacetate Preparation: In a separate beaker, dissolve 11.3 g of chloroacetic acid in 30 mL of water . Note: Neutralize this solution carefully with a small amount of additional NaOH or sodium carbonate if strictly neutral addition is required, but direct addition to the excess base in the flask is standard for this scale.

  • Addition: Add the chloroacetic acid solution dropwise to the stirring phenoxide solution over 15–20 minutes.

    • Mechanistic Insight: Slow addition prevents a large exotherm and ensures the concentration of the electrophile remains controlled relative to the nucleophile.

  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle boil and reflux for 60 minutes .

    • Checkpoint: The solution should remain homogeneous. If a separate oil layer forms, it indicates unreacted cresol or insufficient base.

Phase 3: Workup and Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Acidification: Place the flask in an ice bath. Slowly add concentrated HCl dropwise with stirring.

    • Observation: A thick white precipitate will form immediately.

    • Target: Continue addition until the pH is distinctly acidic (pH

      
       1–2). This ensures the sodium salt is fully converted to the carboxylic acid.
      
  • Filtration: Filter the crude solid using a Büchner funnel. Wash the precipitate with cold water (3

    
     20 mL) to remove sodium chloride and excess acid.
    
Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask.

    • Solvent: Hot water is the preferred solvent. (2-Methylphenoxy)acetic acid is sparingly soluble in cold water but soluble in boiling water.

  • Process: Add boiling water (~100–150 mL) until the solid just dissolves. If colored impurities persist, add activated charcoal, boil for 2 minutes, and perform a hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize yield.

  • Final Isolation: Filter the pure crystals, wash with a small amount of ice-cold water, and dry in a desiccator or oven at 50°C.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix1 Dissolve NaOH in Water Add o-Cresol Start->Mix1 Add Add Chloroacetic Acid (aq) Dropwise Mix1->Add Reflux Reflux 100°C 60 Minutes Add->Reflux Cool Cool to RT Ice Bath Reflux->Cool Acidify Acidify with HCl (pH 1-2) Cool->Acidify Filter1 Vacuum Filtration (Crude Solid) Acidify->Filter1 Recryst Recrystallize (Hot Water) Filter1->Recryst Dry Dry Product (50°C) Recryst->Dry

Figure 2: Step-by-step workflow for the synthesis and purification of (2-methylphenoxy)acetic acid.

Characterization and Quality Control

The purified product should be a white crystalline solid.

Physical Properties
PropertyValueNotes
Appearance White needles/powder
Melting Point 155–157 °C Distinct from MCPA (114–118 °C) [1, 2]
Yield 60–75%Typical laboratory yield
Solubility Soluble in ethanol, ether, hot waterInsoluble in cold water
Spectroscopy Data
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or CDCl
    
    
    ):
    • 
       12.9 (s, 1H, -COOH , broad, may exchange)
      
    • 
       7.15 (d, 1H, Ar-H )
      
    • 
       7.10 (t, 1H, Ar-H )
      
    • 
       6.85 (t, 1H, Ar-H )
      
    • 
       6.78 (d, 1H, Ar-H )
      
    • 
       4.68 (s, 2H, -O-CH 
      
      
      
      -COOH)
    • 
       2.23 (s, 3H, Ar-CH 
      
      
      
      )
    • Note: The singlet at ~4.7 ppm is characteristic of the methylene group adjacent to the ether oxygen.

  • IR (KBr Pellet):

    • 3300–2500 cm

      
      : O-H stretch (broad, carboxylic acid dimer)
      
    • 1740–1720 cm

      
      : C=O stretch (carboxylic acid)
      
    • 1240 cm

      
      : C-O-C asymmetric stretch (aryl alkyl ether)
      
    • 750 cm

      
      : ortho-substituted benzene ring deformation
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during crystallization.Ensure reflux time is sufficient. Cool the recrystallization solution slowly and then refrigerate to maximize precipitation.
Oily Product Impurities (unreacted cresol) or insufficient acidification.Ensure pH is < 2. If oil persists, extract with ether, wash with NaHCO

, and re-acidify the aqueous layer.
Pink/Brown Color Oxidation of cresol.Use fresh o-cresol. Add a pinch of sodium bisulfite during workup. Use activated charcoal during recrystallization.
Melting Point Low Wet product or contamination with MCPA (if Cl

used nearby).
Dry thoroughly in a desiccator. Ensure no cross-contamination if chlorinating agents are present in the lab.

References

  • PubChem. (2024). 2-(2-Methylphenoxy)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Org. Synth. (1941). General methods for Williamson Ether Synthesis.
  • NIST Chemistry WebBook. (2024). Acetic acid, (2-methylphenoxy)- IR Spectrum. Available at: [Link]

Advanced Protocol: (2-Methylphenoxy)acetic Acid as a Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary & Strategic Utility

(2-Methylphenoxy)acetic acid (MPA), also known as o-tolyloxyacetic acid, represents a "privileged structure" in organic synthesis.[1] While historically dominant as the precursor to the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), its utility in pharmaceutical development has surged due to the phenoxyacetic acid moiety's ability to mimic lipid structures and interact with peroxisome proliferator-activated receptors (PPARs) and cyclooxygenase (COX) enzymes.[1]

This guide provides a rigorous, field-validated protocol for the synthesis of MPA and its subsequent conversion into high-value pharmacophores (specifically hydrazone-based COX-2 inhibitors).[1] Unlike standard textbook procedures, this protocol emphasizes Critical Process Parameters (CPPs) for scalability, impurity control, and yield maximization (>85%).

Key Applications
  • Anti-Inflammatory Agents: Precursor for COX-2 selective inhibitors (e.g., hydrazone derivatives).[1]

  • Metabolic Modulators: Scaffold for PPAR

    
    /
    
    
    agonists (fibrate analogs).[1]
  • Antimicrobials: Building block for anti-tubercular agents via amide functionalization.[1]

Chemical Pathway & Mechanism[2][3]

The synthesis relies on a Williamson Ether Synthesis under aqueous basic conditions.[1] The reaction kinetics are governed by the nucleophilicity of the o-cresol phenoxide ion attacking the

1
Reaction Scheme (DOT Visualization)

MPA_SynthesisCresolo-Cresol(Nucleophile)IntermediateSodium o-tolyloxyacetate(Soluble Salt)Cresol->IntermediateSN2 SubstitutionpH 9-10, 100°CMCAChloroacetic Acid(Electrophile)MCA->IntermediateSN2 SubstitutionpH 9-10, 100°CNaOHNaOH (aq)(Base)NaOH->IntermediateSN2 SubstitutionpH 9-10, 100°CMPA(2-Methylphenoxy)acetic Acid(Precipitate)Intermediate->MPAProtonationpH < 2HCLHCl(Acidification)DerivCOX-2 Inhibitor(Hydrazone Derivative)MPA->Deriv1. Esterification2. Hydrazinolysis3. Condensation

Figure 1: Synthetic pathway from raw materials to pharmaceutical intermediate.[1][2][3]

Core Protocol: Synthesis of (2-Methylphenoxy)acetic Acid[1][2][4][5]

Scale: 100 g Input (Scalable to kg) Target Yield: >85% Purity: >98% (HPLC)

Reagents & Materials
ReagentCASEq.[1][4]FunctionHazard
o-Cresol95-48-71.0SubstrateCorrosive, Toxic
Chloroacetic Acid (50% aq)79-11-81.1Alkylating AgentToxic, Corrosive
Sodium Hydroxide (30% aq)1310-73-22.2BaseCorrosive
Hydrochloric Acid (37%)7647-01-0ExcessAcidifierCorrosive
Step-by-Step Methodology
Phase 1: Phenoxide Formation[1]
  • Charge: In a 1L 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 108 g (1.0 mol) o-cresol .

  • Basify: Add 140 g of 30% NaOH solution dropwise while stirring.

    • Expert Insight: The reaction is exothermic.[1] Maintain temperature

      
      C to prevent oxidative darkening of the phenoxide.[1]
      
  • Dissolution: Stir for 15 minutes until a clear, homogenous sodium o-cresolate solution forms.

Phase 2: Alkylation (SN2 Reaction)[1][5]
  • Addition: Heat the solution to 60°C . Begin dropwise addition of Chloroacetic acid solution (1.1 mol) .

  • pH Control (CRITICAL): Simultaneously add additional NaOH (approx. 1.1 eq) to maintain pH between 9.0 and 10.0 .[1]

    • Why? If pH drops

      
      , chloroacetic acid protonates and becomes unreactive.[1] If pH 
      
      
      , hydroxide ions compete with phenoxide, hydrolyzing chloroacetic acid to glycolic acid (impurity).[1]
  • Reflux: Once addition is complete, heat the mixture to reflux (100-105°C) for 3-4 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The o-cresol spot should disappear.

Phase 3: Workup & Purification[1]
  • Cooling: Cool the reaction mixture to room temperature (25°C).

  • Acidification: Slowly add conc. HCl with vigorous stirring until pH reaches 1-2 .

    • Observation: The sodium salt converts to the free acid, precipitating as a thick white slurry.[1]

  • Filtration: Filter the crude solid under vacuum. Wash with cold water (3 x 100 mL) to remove NaCl and unreacted chloroacetic acid.[1]

  • Recrystallization: Dissolve the crude wet cake in hot water (approx. 800 mL at 90°C).

    • Optional: Add activated charcoal (5 g) and filter hot to remove color impurities.[1]

  • Crystallization: Allow the filtrate to cool slowly to 4°C overnight. Needle-like crystals will form.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Pharmaceutical Application: Synthesis of COX-2 Inhibitor Library

MPA serves as a scaffold for anti-inflammatory drug discovery.[1] The following protocol describes converting MPA into a Hydrazone Derivative , a pharmacophore known for COX-2 selectivity [1].[1]

Workflow Logic (DOT Visualization)

Pharma_Workflowcluster_QCQuality Control GateMPA(2-Methylphenoxy)acetic AcidEsterMethyl Ester Intermediate(Reflux/MeOH/H2SO4)MPA->EsterFischer EsterificationHydrazideAcid Hydrazide(NH2NH2/EtOH)Ester->HydrazideNucleophilic Acyl SubstitutionTargetTarget Hydrazone(Aldehyde Condensation)Hydrazide->TargetSchiff Base FormationHPLCHPLC Purity >98%Target->HPLC

Figure 2: Derivatization of MPA into bioactive hydrazones.

Protocol
  • Esterification: Reflux MPA (10 mmol) in Methanol (20 mL) with cat.

    
     for 6 hours. Evaporate solvent to yield the methyl ester.[1]
    
  • Hydrazide Formation: Dissolve the ester in Ethanol (15 mL). Add Hydrazine Hydrate (99%, 20 mmol).[1] Reflux for 4 hours. Cool and filter the precipitated acid hydrazide.

  • Schiff Base Condensation: React the hydrazide (1 eq) with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1 eq) in Ethanol with a drop of acetic acid. Reflux for 2 hours.

  • Result: The resulting hydrazone is a potential COX-2 inhibitor candidate.[1]

Analytical Validation & Quality Control

HPLC Method Parameters

To ensure the intermediate meets pharmaceutical standards (ICH Q3A), use the following method to detect unreacted o-cresol and process impurities.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20%->80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (characteristic phenol absorption)
Retention Times o-Cresol: ~6.5 min; MPA: ~4.2 min (Acid elutes earlier due to polarity)
NMR Characterization (DMSO- )
  • 
     2.23 (s, 3H):  Methyl group on the aromatic ring.[1]
    
  • 
     4.68 (s, 2H):  Methylene protons (
    
    
    ).[1]
  • 
     6.7 - 7.2 (m, 4H):  Aromatic protons.[1]
    
  • 
     12.9 (br s, 1H):  Carboxylic acid proton (exchangeable).[1]
    

Safety & Handling

  • Chloroacetic Acid: Highly toxic by skin absorption.[1] It inhibits the TCA cycle.[1] Double-gloving (Nitrile + Laminate) is mandatory.[1] In case of exposure, use saturated sodium bicarbonate wash immediately.[1]

  • o-Cresol: Corrosive and toxic.[1] Use in a fume hood.[1]

  • Waste Disposal: Aqueous waste contains phenols and must be segregated for high-temperature incineration.[1] Do not pour down the drain.

References

  • COX-2 Inhibition Studies: Abdel-Aziz, S. A., et al. (2024).[1] "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors." PubMed Central.[1] Available at: [Link]

  • Synthesis & Properties: National Center for Biotechnology Information.[1] (2025).[1][6][7][8] "PubChem Compound Summary for CID 81261, (2-Methylphenoxy)acetic acid." PubChem. Available at: [Link][1]

  • Antimicrobial Applications: Jetir.Org. (2024).[1][2][3] "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review." Available at: [Link][1]

Technical Synthesis Guide: (2-Methylphenoxy)acetic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(2-Methylphenoxy)acetic acid (MPA) serves as a foundational scaffold in two critical sectors: agrochemistry and medicinal chemistry. Structurally, it represents the core pharmacophore of the phenoxyacetic acid class.

  • Agrochemistry: It is the direct precursor to MCPA (2-methyl-4-chlorophenoxyacetic acid), a systemic auxin-mimic herbicide.

  • Pharmaceuticals: Derivatives of MPA are explored as PPAR agonists (peroxisome proliferator-activated receptors) for metabolic disorders and as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides two distinct protocols: a High-Throughput Aqueous Method (ideal for scale-up and cost efficiency) and an Anhydrous Solvent Method (ideal for high-purity library synthesis and sensitive derivatives).

Mechanistic Strategy

The synthesis relies on the Williamson Ether Synthesis , an


 nucleophilic substitution.[1] The reaction involves the attack of a phenoxide ion (nucleophile) on the 

-carbon of a haloacetic acid (electrophile).
Critical Reaction Parameters
  • Acidity vs. Basicity: o-Cresol (

    
    ) is a weak acid. To function as a nucleophile, it must be fully deprotonated to the phenoxide anion. Chloroacetic acid (
    
    
    
    ) will neutralize the first equivalent of base immediately. Therefore,
    
    
    2 equivalents of base
    are strictly required.
  • Side Reaction Control: The primary competitor is the hydrolysis of chloroacetic acid to glycolic acid (

    
    ), which occurs if the hydroxide concentration is too high or temperature is uncontrolled.
    
  • Leaving Group: Chloroacetic acid is standard, but the addition of Potassium Iodide (KI) in the anhydrous method utilizes the Finkelstein reaction to generate a more reactive iodo-intermediate in situ.

Pathway Visualization

ReactionMechanism Start o-Cresol (Nucleophile Precursor) Phenoxide o-Cresolate Anion (Active Nucleophile) Start->Phenoxide -H+ Base Base (NaOH/K2CO3) Deprotonation Base->Phenoxide Transition SN2 Transition State (Backside Attack) Phenoxide->Transition + Cl-CH2-COO- Electrophile Chloroacetic Acid (Electrophile) Electrophile->Transition ProductSalt Sodium (2-methylphenoxy)acetate (Soluble Salt) Transition->ProductSalt -Cl- FinalProduct (2-Methylphenoxy)acetic acid (Solid Precipitate) ProductSalt->FinalProduct + H+ (pH < 2) Acidification Acidification (HCl) Precipitation

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for MPA.

Protocol A: Aqueous Alkaline Synthesis (Scale-Up Ready)

Best for: Gram-to-kilogram synthesis, robust substrates, cost-sensitive projects.[2] Principle: Uses water as the solvent and NaOH as the base. The product is soluble at high pH and precipitates upon acidification.

Reagents
  • o-Cresol (2-Methylphenol): 10.8 g (0.1 mol)

  • Chloroacetic Acid: 14.2 g (0.15 mol) [1.5 eq excess to drive completion]

  • Sodium Hydroxide (NaOH): 12.0 g (0.3 mol) [Dissolved in 40 mL water]

  • Hydrochloric Acid (conc.): ~15 mL

  • Water: 100 mL total

Step-by-Step Procedure
  • Phenoxide Formation:

    • In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add the o-cresol.

    • Add 50% of the NaOH solution (containing ~0.15 mol NaOH).

    • Observation: The mixture will generate heat and turn into a homogeneous solution (sodium o-cresolate).

  • Electrophile Addition:

    • Prepare a solution of Chloroacetic acid in 20 mL water. Neutralize this carefully with solid

      
       or dilute NaOH until pH ~7-8 (optional but reduces immediate exotherm) OR add the acid solution slowly to the phenoxide.
      
    • Preferred Industrial Route: Add the chloroacetic acid solution dropwise to the phenoxide mixture while simultaneously adding the remaining NaOH solution. Maintain temperature at 60-70°C.

  • Reflux & Reaction:

    • Once addition is complete, heat the mixture to mild reflux (100°C) for 3–4 hours.

    • Checkpoint: The solution should remain alkaline (pH > 10). If pH drops, add small aliquots of NaOH.

  • Isolation (The "Springing" Step):

    • Cool the reaction mixture to room temperature.

    • Optional: If the solution is dark/oily, extract with 20 mL diethyl ether to remove unreacted o-cresol (organic layer discarded).

    • Transfer the aqueous layer to a beaker.[3][4]

    • Slowly add conc.[3] HCl with vigorous stirring until pH reaches ~1-2.

    • Result: A thick white to off-white precipitate of (2-methylphenoxy)acetic acid will form immediately.

  • Purification:

    • Filter the solid under vacuum.[3] Wash with cold water (3 x 20 mL) to remove NaCl.

    • Recrystallization: Dissolve the crude solid in minimum boiling water (or 90:10 Water:Ethanol). Allow to cool slowly to 4°C.

    • Dry crystals in a desiccator over

      
       or in an oven at 50°C.
      

Protocol B: Anhydrous Green Synthesis (High Purity)

Best for: Library synthesis, derivative generation, moisture-sensitive functional groups. Principle: Uses a mild base (


) in an aprotic polar solvent (Acetone or MEK) with Iodide catalysis.
Reagents
  • o-Cresol: 1.08 g (10 mmol)

  • Ethyl Chloroacetate or Chloroacetic Acid: 12 mmol (1.2 eq)

  • Potassium Carbonate (

    
    ): 20 mmol (2.0 eq, anhydrous/powdered)
    
  • Potassium Iodide (KI): 0.5 mmol (5 mol% catalyst)

  • Solvent: Acetone (dry, 20 mL)

Step-by-Step Procedure
  • Slurry Preparation:

    • In a round-bottom flask, combine o-cresol, anhydrous

      
      , and KI in acetone.
      
    • Stir at room temperature for 15 minutes to allow surface deprotonation.

  • Alkylation:

    • Add Ethyl Chloroacetate (liquid) or Chloroacetic acid (solid) to the stirring slurry.

    • Heat to reflux (56°C for acetone) for 6–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Phenol spot should disappear.

  • Workup (If using Ethyl Chloroacetate):

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the acetone.

    • Hydrolysis: Dissolve the residue in THF/Water (1:1) and add LiOH (2 eq). Stir for 2 hours. Acidify with HCl to precipitate the acid.

  • Workup (If using Chloroacetic Acid):

    • Evaporate acetone.

    • Resuspend residue in water (pH will be alkaline due to excess carbonate).

    • Wash with Ethyl Acetate (removes unreacted phenol).

    • Acidify aqueous layer to pH 1 with HCl.

    • Extract the product into Ethyl Acetate (3 x 15 mL), dry over

      
      , and evaporate.
      

Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (Aqueous)Protocol B (Anhydrous)
Yield 75 - 85%85 - 95%
Purity (Crude) Moderate (may contain phenol)High
Time 3-5 Hours6-12 Hours
Cost Low (Water/NaOH)Moderate (Solvents/Catalysts)
Scalability ExcellentLimited by solvent volume
Key Risk Glycolic acid byproductIncomplete reaction if base is coarse
Workflow Visualization

Workflow Start Start: Reagents Preparation Decision Select Protocol Start->Decision Aq_Mix Mix Phenol + NaOH (aq) Decision->Aq_Mix Scale-Up/Cost An_Mix Mix Phenol + K2CO3 + KI In Acetone Decision->An_Mix High Purity/Derivatives Aq_Add Add Cl-Acetic Acid Reflux 100°C Aq_Mix->Aq_Add Aq_Acid Acidify with HCl (pH 1) Aq_Add->Aq_Acid Aq_Filt Filter Precipitate Aq_Acid->Aq_Filt An_Reflux Reflux 56°C (6-8h) An_Mix->An_Reflux An_Evap Evaporate Solvent An_Reflux->An_Evap An_Hydro Hydrolysis (if Ester used) Then Acidify An_Evap->An_Hydro

Figure 2: Decision matrix and workflow for selecting the appropriate synthesis protocol.

Derivatization & Characterization[5]

Once the (2-methylphenoxy)acetic acid is synthesized, it serves as a versatile intermediate.

Common Derivatization: Acid Chloride Formation

To couple this scaffold with amines (for amides) or complex alcohols:

  • Suspend dry MPA (1 eq) in dry Dichloromethane (DCM).

  • Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Evaporate solvent to yield (2-methylphenoxy)acetyl chloride . Use immediately.

Characterization Parameters[1][6][7][8][9][10][11][12][13][14]
  • Appearance: White crystalline solid.

  • Melting Point: 151–153°C (Pure MPA); Note: The chlorinated derivative MCPA melts at 114–118°C.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       4.70 (s, 2H, 
      
      
      
      )
    • 
       6.7–7.2 (m, 4H, Ar-H)
      
    • 
       10.5 (br s, 1H, COOH)
      
  • IR Spectroscopy:

    • Broad O-H stretch (2500–3300

      
      , carboxylic acid dimer).
      
    • Strong C=O stretch (~1710–1730

      
      ).
      
    • C-O-C ether stretch (~1240

      
      ).
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

  • Templeman, W. G., & Sexton, W. A. "The Differential Effect of Synthetic Plant Growth Substances upon Plant Species."[5] Proceedings of the Royal Society of London, 1946. (Original synthesis of MCPA and analogues).

  • Hayes, K. "Process for the preparation of aryloxyacetic acids." U.S. Patent 2,863,912, 1958. (Industrial scale optimization).

  • Rea, P. A. "Auxin Herbicides: Mechanisms of Action and Resistance." In: Herbicides and Plant Physiology, Wiley-Blackwell, 2010. (Context on biological activity).

  • PubChem Compound Summary. "(2-Methylphenoxy)acetic acid." National Center for Biotechnology Information. (Physical property verification).

Sources

Application Note: (2-Methylphenoxy)acetic Acid Scaffolds in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

(2-Methylphenoxy)acetic acid (MPA) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically associated with auxin-like herbicides (e.g., MCPA), in the context of pharmaceutical development, the MPA moiety serves as a critical pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and CRTH2 antagonists (used in allergic asthma).

This guide details the rational design, chemical synthesis, and biological validation of MPA derivatives. We focus on the ortho-methyl group's role: it acts as a steric anchor, restricting conformational freedom around the ether linkage, thereby enhancing binding selectivity for the Cyclooxygenase-2 (COX-2) hydrophobic channel and the CRTH2 receptor pocket.

Structural Logic & Design Strategy

The efficacy of MPA derivatives hinges on three structural domains:

  • The Acid Head (Carboxylate): Mimics the arachidonic acid carboxylate, forming ionic bonds with Arg120 in COX enzymes or Arg170 in CRTH2.

  • The Ether Linker: Provides flexibility and hydrogen bond acceptance.

  • The 2-Methyl Phenyl Core: The ortho-methyl group induces a twist in the phenyl ring relative to the acetic acid tail. This "locked" conformation reduces the entropic penalty upon protein binding.

Figure 1: Pharmacophore & Synthesis Workflow

Visualization of the structural logic and the synthesis pipeline.

MPA_Workflow cluster_0 Reagents Cresol o-Cresol (Precursor) Reaction Williamson Ether Synthesis (Reflux/NaOH) Cresol->Reaction ClAcOH Chloroacetic Acid (Alkylator) ClAcOH->Reaction MPA_Scaffold (2-Methylphenoxy)acetic Acid (Core Scaffold) Reaction->MPA_Scaffold pH Control Derivatization Amide Coupling/Hydrazide Formation (Library Generation) MPA_Scaffold->Derivatization SAR Optimization Target Target Binding (COX-2 / CRTH2) Derivatization->Target Bioassay

Caption: Workflow from raw materials to bioactive scaffold. The central MPA scaffold acts as the divergence point for library generation.

Protocol A: Chemical Synthesis of the MPA Core

Objective: Synthesize high-purity (2-methylphenoxy)acetic acid via Williamson ether synthesis.

Materials
  • o-Cresol (2-methylphenol) [CAS: 95-48-7]

  • Chloroacetic acid [CAS: 79-11-8]

  • Sodium Hydroxide (NaOH), 30% aq. solution

  • Hydrochloric acid (HCl), 6M

  • Solvent: Water (or EtOH/Water 1:1 for lipophilic variants)

Step-by-Step Methodology
  • Deprotonation:

    • In a 250 mL round-bottom flask, dissolve o-cresol (10.8 g, 0.1 mol) in 30 mL of 30% NaOH .

    • Mechanism:[1][2] The phenol is converted to the phenoxide anion (

      
      ), a strong nucleophile.
      
    • Observation: The solution will turn slightly yellow/amber.

  • Alkylation:

    • Add a solution of chloroacetic acid (9.45 g, 0.1 mol) in 20 mL water dropwise over 20 minutes.

    • Critical Control: Maintain temperature below 30°C during addition to prevent rapid exotherm.

    • Once added, heat the mixture to reflux (100°C) for 3–4 hours.

  • Workup & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 6M HCl until pH reaches ~1–2.

    • Observation: The product will precipitate as a white to off-white solid.

    • Why? The phenoxide salt is water-soluble; the free acid form is insoluble in acidic water.

  • Purification:

    • Filter the precipitate under vacuum.

    • Recrystallize from hot water or ethanol/water (1:4).

    • Yield Expectation: 70–85%.

    • Characterization: Melting point should be 155–157°C [Ref 1].

Protocol B: In Vitro COX-2 Inhibition Screening

Objective: Evaluate the anti-inflammatory potential of MPA derivatives by measuring their ability to inhibit the conversion of Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).

Assay Principle

This protocol uses a colorimetric COX inhibitor screening kit. The peroxidase activity of the COX enzyme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates directly to PGG2 production.

Experimental Setup
ComponentVolume/WellFunction
Assay Buffer 150 µLMaintains pH 7.4 (Physiological conditions)
Heme 10 µLCofactor for COX enzyme
Enzyme (COX-2) 10 µLRecombinant human COX-2
Inhibitor (MPA Deriv.) 10 µLTest compound (dissolved in DMSO)
Substrate (Arachidonic Acid) 10 µLInitiates reaction
TMPD 10 µLColorimetric indicator (Absorbance @ 590nm)
Procedure
  • Incubation: Add Buffer, Heme, Enzyme, and Inhibitor to the microplate. Incubate for 5 minutes at 25°C. This allows the inhibitor to bind the active site before substrate competition begins.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Read absorbance at 590 nm immediately and every 1 minute for 10 minutes.

  • Calculation:

    
    
    
Comparative Data (Hypothetical SAR Trends)

Based on literature trends for phenoxyacetic acid derivatives [Ref 2, 3].

Compound IDR-Group SubstitutionIC50 (COX-2) µMSelectivity (COX-2/COX-1)Notes
MPA (Core) -H> 100N/AWeak activity; needs derivatization.
MPA-1 4-Cl (MCPA analog)45.22.1Halogens increase lipophilicity/binding.
MPA-2 2,4-Dichloro12.55.4Steric bulk fills hydrophobic pocket.
MPA-Amide -CONH-Ph-4-F0.08 > 100Lead Candidate. Amide linker mimics Coxib pharmacophore.
Indomethacin (Control)0.600.5Non-selective (Ulcerogenic risk).

Mechanism of Action: The Inflammatory Cascade

MPA derivatives intervene in the Arachidonic Acid pathway. By blocking COX-2, they prevent the synthesis of Prostaglandin E2 (PGE2), a key mediator of pain and swelling. Furthermore, specific MPA analogs antagonize CRTH2, preventing Th2 cell recruitment in allergic responses.

Figure 2: Pathway Intervention

Visualizing the dual-action potential of MPA derivatives.

Inflammation_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 PGH2 COX2->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 CRTH2 CRTH2 Receptor (Eosinophils/Th2) PGD2->CRTH2 Agonist Inflammation INFLAMMATION (Pain, Edema, Chemotaxis) PGE2->Inflammation CRTH2->Inflammation MPA_Drug MPA Derivative (Inhibitor) MPA_Drug->COX2 Inhibits MPA_Drug->CRTH2 Antagonizes

Caption: MPA derivatives can be designed to inhibit COX-2 (upstream) or antagonize CRTH2 (downstream), offering a multi-modal approach to inflammation.[3][4]

References

  • Abdel-Aziz, H. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors.[5] Bioorganic Chemistry. [Link]

  • Pettus, L. H., et al. (2012). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Steinke, J. W., & Borish, L. CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications. [Link]

Sources

Preparation of (2-Methylphenoxy)acetic Acid Stock Solutions: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding (2-Methylphenoxy)acetic Acid

(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Its chemical structure, featuring a phenoxyacetic acid backbone with a methyl group at the ortho position of the phenyl ring, confers its biological activity. In research and drug development, it is utilized for its ability to influence cell division, elongation, and differentiation in plant tissues. It is a valuable tool in plant cell culture for inducing callus formation and somatic embryogenesis. Understanding the precise and reproducible preparation of stock solutions is fundamental to achieving reliable and consistent experimental outcomes.

This application note provides a comprehensive guide to the preparation, storage, and handling of (2-Methylphenoxy)acetic acid stock solutions for research applications. The protocols and recommendations herein are synthesized from established methodologies for phenoxyacetic acid herbicides and auxins, ensuring scientific integrity and practical utility.

Physicochemical Properties and Their Implications for Stock Solution Preparation

A thorough understanding of the physicochemical properties of (2-Methylphenoxy)acetic acid is paramount for developing effective dissolution and storage protocols.

PropertyValueImplication for Stock Solution Preparation
Molecular Formula C₉H₁₀O₃[1]Used for calculating molar concentrations.
Molecular Weight 166.17 g/mol [1]Essential for accurate weighing and concentration calculations.
Appearance White to off-white crystalline solidVisual confirmation of the starting material's quality.
Melting Point 155-157 °C[2]Indicates the purity of the compound.
pKa ~3.23[2]As a weak acid, its solubility in aqueous solutions is highly pH-dependent. At pH values above the pKa, it will exist predominantly in its more soluble anionic form.
Aqueous Solubility Insoluble to slightly soluble[2]Direct dissolution in neutral water is challenging. pH adjustment or the use of organic solvents is necessary.
Solubility in Organic Solvents Slightly soluble in Acetonitrile and DMSO[2][3]These solvents can be used for initial dissolution to prepare concentrated stock solutions.

(2-Methylphenoxy)acetic acid is structurally very similar to the widely used herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). Due to the limited availability of specific quantitative solubility data for (2-Methylphenoxy)acetic acid, data for MCPA is used as a close surrogate to guide recommendations, particularly for aqueous solubility.

The aqueous solubility of MCPA, and by extension (2-Methylphenoxy)acetic acid, is highly dependent on pH. At acidic pH (below its pKa), the compound exists in its less soluble protonated form. As the pH increases, it deprotonates to its more soluble anionic form.

pH-Dependent Aqueous Solubility of MCPA (as a surrogate) [4]

pHSolubility (g/L)
10.395
526.2
7293
9320

This data underscores the critical importance of pH in preparing aqueous stock solutions.

Strategic Solvent Selection: A Critical First Step

The choice of solvent is a critical decision that impacts not only the dissolution of (2-Methylphenoxy)acetic acid but also the stability of the resulting stock solution and its compatibility with downstream applications. The primary options include organic solvents and aqueous solutions with pH adjustment.

Organic Solvents: For High Concentration Primary Stocks
  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of compounds. It is often the solvent of choice for creating high-concentration primary stocks that can be extensively diluted for working solutions. However, it's important to be mindful of the final concentration of DMSO in the experimental system, as it can have biological effects at higher concentrations.

  • Ethanol (EtOH): A polar protic solvent that is also effective for dissolving many organic compounds. It is often preferred when DMSO is incompatible with the experimental system. Evaporation of ethanol from the stock solution over time can lead to an increase in the compound's concentration, so proper storage in tightly sealed containers is crucial.

Aqueous Solutions: Leveraging pH for Solubility

For applications where organic solvents are undesirable, such as in certain plant tissue culture media, preparing an aqueous stock solution is a viable alternative. This is achieved by increasing the pH of the water to deprotonate the carboxylic acid group, thereby significantly increasing its solubility.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Solutions (e.g., 1 M): By adding a small amount of a strong base to the (2-Methylphenoxy)acetic acid powder, it can be readily dissolved in water. It is crucial to use a minimal amount of base to achieve dissolution and to consider the final pH of the stock solution and its impact on the experimental system.

Experimental Protocols: From Primary Stock to Working Solutions

The following protocols provide detailed, step-by-step methodologies for preparing both high-concentration primary stock solutions and ready-to-use working solutions.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (100 mM in DMSO)

This protocol is ideal for creating a long-term, concentrated stock that can be aliquoted and stored for future use.

Materials:

  • (2-Methylphenoxy)acetic acid (MW: 166.17 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Calibrated analytical balance

  • Appropriate glass volumetric flask (e.g., 10 mL)

  • Serological pipettes or micropipettes

  • Vortex mixer

  • Cryo-vials or other suitable amber-colored storage tubes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 166.17 g/mol = 0.16617 g (or 166.2 mg)

  • Weigh the compound: Accurately weigh 166.2 mg of (2-Methylphenoxy)acetic acid using an analytical balance and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of DMSO to the volumetric flask.

  • Complete Dissolution: Cap the flask and vortex thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before final volume adjustment.

  • Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored cryo-vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for long-term storage.

Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL with pH Adjustment)

This protocol is suitable for applications where organic solvents must be avoided.

Materials:

  • (2-Methylphenoxy)acetic acid (MW: 166.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Appropriate glass beaker and volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Weigh the compound: To prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of (2-Methylphenoxy)acetic acid and place it in a 10 mL beaker with a small magnetic stir bar.

  • Add Water: Add approximately 5 mL of high-purity water to the beaker. The compound will not dissolve at this stage.

  • pH Adjustment for Dissolution: While stirring, add 1 M NaOH or 1 M KOH dropwise to the suspension. Monitor the dissolution of the solid. Continue adding the base until all the solid has dissolved. The pH of the solution will be alkaline.

  • Transfer and Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization and Storage: Cap the flask and invert it several times to ensure homogeneity. Store the aqueous stock solution at 2-8°C. For longer-term storage, sterile filter the solution and store in a sterile container.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing (2-Methylphenoxy)acetic acid stock solutions.

Stability and Storage: Ensuring the Integrity of Your Stock Solutions

The stability of (2-Methylphenoxy)acetic acid stock solutions is critical for the reproducibility of experiments. Phenoxyacetic acids are generally stable to hydrolysis in neutral and acidic solutions but can be susceptible to photodegradation.

Recommendations for Storage:

  • Primary Organic Stocks (DMSO or Ethanol): For long-term storage (months to a year), aliquot into amber-colored, tightly sealed vials and store at -20°C. This minimizes degradation from light exposure, evaporation, and repeated freeze-thaw cycles.

  • Aqueous Stocks: Aqueous solutions are more prone to microbial growth. It is recommended to sterile filter the solution (0.22 µm filter) into a sterile container and store at 2-8°C for short to medium-term use (weeks to a few months). For longer-term storage, freezing at -20°C is an option, but be aware that freeze-thaw cycles can affect stability.

  • Protection from Light: Regardless of the solvent and storage temperature, it is always best practice to protect solutions of (2-Methylphenoxy)acetic acid from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage - Exceeded solubility limit- Temperature fluctuations- Gently warm the solution to redissolve the precipitate.- If precipitation persists, the initial concentration may be too high for the storage temperature. Prepare a new, less concentrated stock solution.
Precipitation when diluting organic stock into aqueous media - The compound is not soluble in the final aqueous solution.- Ensure the final concentration of the organic solvent in the working solution is low (typically <0.5%) to maintain solubility.- Vigorously mix or vortex the working solution immediately after adding the stock solution.- Consider preparing an aqueous stock solution using pH adjustment instead.
Inconsistent experimental results - Degradation of the stock solution.- Inaccurate initial concentration.- Prepare a fresh stock solution.- Review the weighing and dilution calculations.- Ensure proper storage conditions are being met (protection from light, appropriate temperature).

Conclusion

The meticulous preparation of (2-Methylphenoxy)acetic acid stock solutions is a foundational aspect of rigorous scientific research. By understanding the compound's physicochemical properties, making informed solvent choices, and adhering to validated protocols for preparation and storage, researchers can ensure the integrity and reliability of their experimental results. This guide provides the necessary framework to achieve consistency and accuracy in the application of this important synthetic auxin.

References

  • MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. (n.d.). Retrieved January 26, 2026, from [Link]

  • (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of (2-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of (2-Methylphenoxy)acetic acid (also known as MCPA or o-Tolyloxyacetic acid). The protocols outlined herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile of (2-Methylphenoxy)acetic Acid

(2-Methylphenoxy)acetic acid is a phenoxyacetic acid derivative with herbicidal properties. In a laboratory setting, it is typically encountered as a white crystalline solid. While a valuable compound in various research applications, it is crucial to recognize its potential hazards to mitigate risks effectively.

1.1. Toxicological Profile

(2-Methylphenoxy)acetic acid is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Direct contact can lead to serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

1.2. Physicochemical Properties and Hazards

A thorough understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 1878-49-5[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 155 - 157 °C[2]
Boiling Point >150 °C[2]

The solid nature of this compound at room temperature means that the primary risk of airborne exposure comes from dust generation during handling.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. For (2-Methylphenoxy)acetic acid, the following OELs have been identified:

JurisdictionOrganizationTWA (8-hour)STEL (15-minute)Notes
AustraliaSafe Work Australia10 mg/m³--

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.[3][4][5]

It is important to note that the absence of an OEL from a specific regulatory body does not imply that a substance is without risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

3.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

  • Ventilation: All handling of solid (2-Methylphenoxy)acetic acid that may generate dust should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for weighing and preparing solutions.

  • Enclosure: For procedures with a high potential for dust generation, consider the use of a glove box or other enclosed systems.

3.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.

  • Skin Protection:

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of significant skin contact, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below OELs, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_Controls Exposure Control Strategy cluster_PPE Recommended PPE Eng_Controls Engineering Controls (Fume Hood, Enclosure) Admin_Controls Administrative Controls (SOPs, Training) Eng_Controls->Admin_Controls PPE Personal Protective Equipment (PPE) Goggles Chemical Safety Goggles PPE->Goggles Includes Gloves Nitrile Gloves PPE->Gloves Includes Lab_Coat Laboratory Coat PPE->Lab_Coat Includes Respirator Respirator (as needed) PPE->Respirator Includes Admin_Controls->PPE Face_Shield Face Shield (as needed) Goggles->Face_Shield with

Caption: Hierarchy of controls and recommended PPE for handling (2-Methylphenoxy)acetic acid.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing the risk of exposure and ensuring the integrity of the research.

4.1. General Handling Protocol

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary engineering controls are functioning correctly and that the required PPE is readily available.

  • Weighing and Transfer: Conduct all weighing and transfer of solid (2-Methylphenoxy)acetic acid within a chemical fume hood to contain any dust. Use tools and techniques that minimize dust generation (e.g., using a spatula instead of pouring directly from the container).

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

4.2. Storage Requirements

  • Store (2-Methylphenoxy)acetic acid in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and potential release.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled with the identity of the compound and its associated hazards.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

5.1. First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

5.2. Spill Response Protocol

  • Evacuate and Secure: Immediately evacuate the area of the spill, except for personnel involved in the cleanup. Secure the area and prevent entry.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area. A solution of sodium bicarbonate or another suitable weak base can be used to neutralize any remaining acidic residue. Follow this with a thorough cleaning with soap and water.

  • Collect and Dispose of Waste: All contaminated materials (absorbents, PPE, cleaning materials) must be collected in a sealed, labeled container for disposal as hazardous waste.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate and Secure Area Start->Evacuate Assess Assess Spill from Safe Distance Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill (Sweep solid / Absorb liquid) Don_PPE->Contain Decontaminate Decontaminate Area (Weak base, then soap & water) Contain->Decontaminate Collect_Waste Collect Contaminated Materials for Disposal Decontaminate->Collect_Waste End Spill Cleanup Complete Collect_Waste->End

Caption: Workflow for responding to a spill of (2-Methylphenoxy)acetic acid.

Disposal Protocols

Proper disposal of (2-Methylphenoxy)acetic acid and its associated waste is a legal and ethical responsibility. All disposal must comply with local, state, and federal regulations.

6.1. General Principles

  • (2-Methylphenoxy)acetic acid is considered a hazardous waste and must be disposed of accordingly.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

6.2. Laboratory-Scale Waste Treatment Protocol

For small quantities of aqueous waste containing (2-Methylphenoxy)acetic acid, a neutralization step can be performed to reduce its hazardous characteristics before collection by a licensed waste disposal contractor. This procedure is based on the principle of base-catalyzed hydrolysis of phenoxyacetic acids.[7]

  • Work in a Fume Hood: All steps of this protocol must be performed in a certified chemical fume hood.

  • Prepare a Basic Solution: Cautiously add a 10 M solution of sodium hydroxide (NaOH) to the aqueous waste while stirring.

  • Adjust pH: Monitor the pH of the solution. Continue adding the NaOH solution until the pH is stable at ≥ 12.

  • Allow for Reaction: Let the basic solution stand for at least 24 hours to ensure complete hydrolysis.

  • Neutralize: After the reaction period, carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl).

  • Collect for Disposal: The neutralized solution should be collected in a designated hazardous waste container for pickup by a certified waste disposal service. Clearly label the container with its contents.

Important Note: This protocol is for aqueous solutions. Solid waste and heavily contaminated materials should be disposed of directly through a licensed hazardous waste contractor without pre-treatment.

References

  • Safe Work Australia. (2022, October 1). Workplace exposure standards for airborne contaminants. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Workplace exposure limits for airborne contaminants. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guidance on the interpretation of workplace exposure standards for airborne contaminants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • SHOWA. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from [Link]

  • UK Health and Safety Executive. (2020, January 17). EH40/2005 Workplace exposure limits. Retrieved from [Link]

  • UK Health and Safety Executive. (n.d.). Workplace exposure limits (WELs). Retrieved from [Link]

  • UK Health and Safety Executive. (2023, February 3). The Control of Electromagnetic Fields at Work Regulations 2016. Retrieved from [Link]

  • UK Health and Safety Executive. (2024, February 15). Rationale for prioritising substances in the UK REACH work programme: 2023 to 2024. Retrieved from [Link]

  • BOHS & NVvA. (2022, November 1). Testing Compliance with Occupational Exposure Limits for Airborne Substances. Retrieved from [Link]

  • Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Retrieved from [Link]

  • Cutts, T., Kasloff, S., Safronetz, D., & Krishnan, J. (2021). Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging. Journal of Hospital Infection, 109, 82-87. Retrieved from [Link]

  • Stjärne Aspelund, A., et al. (2016). Acetic acid as a decontamination method for sink drains in a nosocomial outbreak of metallo-β-lactamase-producing Pseudomonas aeruginosa. Journal of Hospital Infection, 94(1), 45-50. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • All Safety Products. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Erdtmann, R., & Erdtmann, H. (1969). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Acta Chemica Scandinavica, 23, 287-288. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: Phenoxyacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74651, 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Acetic Acid. Retrieved from [Link]

  • Australian Council of Trade Unions. (n.d.). Workplace exposure standards framework under the model work health and safety laws. Retrieved from [Link]

Sources

Application Notes & Protocols for the Catalytic Chlorination of (2-Methylphenoxy)acetic Acid to Synthesize MCPA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide, through the catalytic chlorination of (2-Methylphenoxy)acetic acid (MPA). This guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It covers the underlying reaction mechanism, detailed experimental protocols, catalyst selection, product analysis, and critical safety procedures. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction and Significance

2-methyl-4-chlorophenoxyacetic acid (MCPA) is a selective, systemic phenoxy herbicide that has been in use since the 1940s.[1][2] It is primarily used for post-emergence control of broadleaf weeds in various agricultural settings, including cereal crops and pastures.[3][4] MCPA functions as a synthetic auxin, a plant growth hormone, which causes uncontrolled growth and eventual death in susceptible weed species.[1][5]

The synthesis of MCPA can be achieved through different routes, with one common industrial method being the chlorination of 2-methylphenol followed by condensation with chloroacetic acid.[1][6] However, an alternative and effective route involves the direct catalytic chlorination of (2-Methylphenoxy)acetic acid (MPA), also known as o-tolyloxyacetic acid.[6] This method offers a direct pathway to the final product and can achieve high yields and purity with the appropriate choice of catalyst and reaction conditions.[6][7] This guide will focus on the latter approach, providing a detailed framework for its successful implementation in a laboratory setting.

Core Principles: The Chemistry of Catalytic Chlorination

The synthesis of MCPA from MPA is an electrophilic aromatic substitution (EAS) reaction.[8][9] In this reaction, an electrophile (in this case, a polarized chlorine species) attacks the electron-rich benzene ring of MPA, replacing a hydrogen atom.[10][11]

The Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Formation of the Electrophile and Attack: The aromatic ring of MPA acts as a nucleophile and attacks the electrophilic chlorine species. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]

  • Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the new chlorine substituent. This regenerates the aromatic ring and yields the final product, MCPA.[9][11]

The substituents already present on the benzene ring of MPA (the methyl group and the oxyacetic acid group) are ortho, para-directing. This means they direct the incoming electrophile to the positions ortho and para relative to them. Due to steric hindrance from the existing substituents, the chlorination occurs predominantly at the para-position (position 4) of the aromatic ring.

The Role of the Catalyst

While chlorine itself can react with highly activated aromatic rings, the reaction with MPA is significantly accelerated by a catalyst. The catalyst polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and thus more reactive towards the aromatic ring.[8][12]

Different types of catalysts can be employed:

  • Lewis Acids: Traditional catalysts for electrophilic halogenation include Lewis acids like AlCl₃ or FeCl₃.[9][13] These catalysts accept a pair of electrons from one of the chlorine atoms, creating a highly polarized complex that is a potent source of Cl⁺.[8]

  • Organocatalysts: More recent methods utilize organocatalysts, such as imidazole ionic liquids or a combination of dimethylamino pyridine and dimethyl formamide.[6][7] These catalysts can offer advantages like higher selectivity, milder reaction conditions, and improved environmental profiles.[14]

The choice of catalyst is critical as it influences reaction rate, yield, and regioselectivity. For the purpose of this guide, we will focus on a protocol utilizing an imidazole ionic liquid catalyst, which has been shown to be highly effective for this transformation.[6]

Electrophilic Aromatic Substitution Mechanism for MCPA Synthesis cluster_0 Step 1: Electrophile Formation and Nucleophilic Attack cluster_1 Step 2: Deprotonation and Aromaticity Restoration MPA (2-Methylphenoxy)acetic acid (MPA) Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) MPA->Sigma_Complex Nucleophilic attack on polarized Cl Cl2_Cat Cl₂ + Catalyst Cl2_Cat->Sigma_Complex Generates Electrophile Sigma_Complex_2 Sigma Complex Base Base MCPA MCPA Base->MCPA HBase H-Base⁺ Sigma_Complex_2->MCPA Deprotonation

Caption: Mechanism of MCPA synthesis via electrophilic aromatic substitution.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of MCPA from MPA.

Materials and Equipment
Reagents and Chemicals Equipment
(2-Methylphenoxy)acetic acid (MPA)Three-neck round-bottom flask with stirrer
Imidazole ionic liquid catalystHeating mantle with temperature controller
Dichloromethane (or other suitable solvent)Gas inlet tube
Chlorine gas (in a cylinder with a regulator)Condenser
Sodium hydroxide (for neutralization)Gas trap/scrubber (containing NaOH solution)
Hydrochloric acid (for acidification)Filtration apparatus (Büchner funnel)
Distilled waterMagnetic stirrer and stir bar
Anhydrous sodium sulfate (for drying)Standard laboratory glassware
pH meter or pH paper
Fume hood
Safety Precautions

This procedure must be performed in a certified chemical fume hood due to the use of highly toxic and corrosive chlorine gas and chlorinated organic compounds. [15]

  • Chlorine Gas: Chlorine is a severe respiratory irritant and can be fatal if inhaled. Ensure the gas cylinder is properly secured and that all connections are leak-proof. A gas scrubber containing a sodium hydroxide solution must be used to neutralize any unreacted chlorine gas.[16][17]

  • Chlorinated Aromatic Compounds: MCPA and other chlorinated organics can be toxic. Avoid skin contact and inhalation.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[15][16]

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have an emergency plan in place for accidental releases of chlorine gas.[15][18]

Step-by-Step Synthesis Protocol

Experimental_Workflow_MCPA_Synthesis start Start dissolve 1. Dissolve MPA and Catalyst in Solvent start->dissolve setup 2. Assemble Reaction Apparatus in Fume Hood dissolve->setup react 3. Heat and Introduce Chlorine Gas (30-70°C, 3-7 hours) setup->react monitor 4. Monitor Reaction Progress (e.g., by TLC or HPLC) react->monitor monitor->react Incomplete cool 5. Cool Reaction Mixture (0-5°C) monitor->cool Complete filter 6. Filter Crude Product cool->filter wash 7. Wash and Purify Product filter->wash dry 8. Dry Final Product (MCPA) wash->dry analyze 9. Characterize Product (HPLC, NMR, MS) dry->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Methylphenoxy)acetic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Crystallization Support Hub. Subject: (2-Methylphenoxy)acetic acid (CAS: 1878-49-5) User Level: Senior Researcher / Process Engineer

Executive Summary

(2-Methylphenoxy)acetic acid (MPA) is a critical intermediate in the synthesis of phenoxy-herbicides (like MCPA) and specific pharmaceutical precursors. While chemically stable, its crystallization behavior is dominated by two challenges: persistent inclusion of the starting material (o-cresol) and a thermodynamic tendency toward "oiling out" (Liquid-Liquid Phase Separation) before nucleation.

This guide moves beyond standard textbook protocols, offering a thermodynamic approach to optimizing yield (>90%) and purity (>99.5%).

Module 1: Solvent System Thermodynamics

The Challenge: Solubility vs. Selectivity

MPA is a carboxylic acid with a hydrophobic tolyl tail. This amphiphilic nature creates a narrow window for solvent selection.

  • Non-polar solvents (Toluene, Xylenes): Excellent for dissolving the impurity (o-cresol) but often have too high a solubility for MPA at room temperature, leading to yield loss.

  • Polar solvents (Water, Alcohols): Good for yield (via cooling or anti-solvent), but prone to oiling out if the supersaturation trajectory crosses the binodal curve.

Recommended Solvent Systems
SystemRoleProsCons
Ethanol / Water (60:40 v/v) Primary Recrystallization High yield; tunable polarity; environmentally benign.High risk of oiling out if cooling is uncontrolled.
Toluene / Hexane Impurity Scavenging Exceptional rejection of o-cresol (remains in mother liquor).Lower single-pass yield; flammability hazards.
Aq. NaOH / HCl Reactive Crystallization Best for crude isolation; separates non-acidic impurities.Traps salts (NaCl); occlusion of mother liquor.

Module 2: The "Oiling Out" Phenomenon

Issue: Instead of crystals appearing, the solution turns milky, and oily droplets form. These droplets eventually solidify into an impure, amorphous mass. Mechanism: The system enters a Liquid-Liquid Miscibility Gap (LLPS) before crossing the Metastable Limit for nucleation.

Thermodynamic Visualization

The diagram below illustrates the danger zone (LLPS) relative to the solubility curve.

PhaseDiagram Start Hot Saturated Solution Cooling Cooling Trajectory Start->Cooling LLPS Miscibility Gap (Oiling Out) (Danger Zone) Cooling->LLPS Fast Cooling / High Conc. Nucleation Nucleation Zone (Crystals Form) Cooling->Nucleation Slow Cooling + Seeding Amorphous Impure Solid Mass LLPS->Amorphous Droplets Solidify PureCrystal High Purity Prisms Nucleation->PureCrystal Growth

Figure 1: Thermodynamic trajectory. Avoiding the red "Miscibility Gap" is critical for preventing oiling out.

Module 3: Optimized Experimental Protocol

This protocol combines reactive crystallization (for bulk purification) with solvent recrystallization (for polishing).

Phase A: Crude Isolation & Cresol Removal

Target: Remove >95% of o-cresol impurity.

  • Dissolution: Dissolve crude MPA in 10% NaOH solution (pH > 10).

    • Why: MPA becomes the soluble sodium salt; neutral organic impurities (some cresol) remain organic.

  • Solvent Wash (Critical): Wash the aqueous alkaline layer with Toluene (1:5 ratio relative to water phase).

    • Why: Unreacted o-cresol partitions into Toluene; MPA salt stays in water. Discard the Toluene layer.

  • Steam Distillation (Optional but Recommended): If o-cresol odor persists, steam distill the aqueous phase briefly.

  • Precipitation: Slowly add HCl to the aqueous phase at 50°C until pH reaches 1-2.

    • Note: Do not precipitate cold (0°C) immediately, or you will trap impurities. Precipitate warm, then cool.[1]

Phase B: Polishing Recrystallization

Target: Crystal habit and final purity.[2][3]

  • Solvent Prep: Prepare Ethanol/Water (60:40) . Heat to 75°C.

  • Saturation: Dissolve the wet cake from Phase A. Use minimal solvent to achieve saturation at 75°C.

  • Seeding (The Anti-Oil Step):

    • Cool solution to 60°C (just above saturation).

    • Add 0.5 wt% pure MPA seeds .

    • Mechanism:[4][5][6] Seeds provide a surface for growth, bypassing the energy barrier that leads to oiling out.

  • Controlled Cooling: Cool at a rate of 0.2°C/min to 20°C.

  • Filtration: Filter and wash with cold (0°C) water.

Module 4: Troubleshooting Dashboard (FAQ)

Q1: The solution turned milky at 50°C. What do I do?

Diagnosis: You have oiled out. The system hit the Liquid-Liquid Phase Separation (LLPS) boundary.[7] Immediate Fix: Reheat until the solution is clear (homogeneous). Add 5-10% more Ethanol to increase solubility, then add seeds at a higher temperature (55°C) and cool slower. Root Cause: Supersaturation was too high, or the water content was too high (pushing the system to be too hydrophobic).

Q2: My crystals are thin needles and clog the filter.

Diagnosis: High nucleation rate (crash cooling). Fix:

  • Slower Cooling: Reduce rate to 0.1°C/min.

  • Solvent Shift: Increase the water fraction slightly (e.g., 50:50) but keep the temperature higher.

  • Digestion: Hold the slurry at 40°C for 2 hours before final cooling. This "Ostwald Ripening" sacrifices small needles to grow larger prisms.

Q3: The product smells like "tar" or "disinfectant" (o-cresol).

Diagnosis: Inclusion of starting material. Fix: Recrystallization alone is inefficient for this. You must perform the Alkaline Toluene Wash (Phase A, Step 2) described in the protocol. o-Cresol hydrogen bonds strongly to MPA; chemical separation (salt formation) is more effective than physical separation.

Q4: Yield is below 60%.

Diagnosis: Loss to mother liquor. Fix:

  • Check pH. If using aqueous precipitation, pH must be < 2.0 (MPA pKa ≈ 3.1). At pH 4, significant product remains soluble.

  • If using Ethanol/Water: Cool to 0-5°C for final isolation.

Module 5: Impurity Rejection Logic

The following diagram details the chemical logic for removing the specific impurities associated with MPA synthesis.

ImpurityLogic Cresol Impurity: o-Cresol (Non-ionic, Phenolic) Alkaline Step 1: Dissolve in NaOH (pH 11) MPA -> MPA-Na (Soluble) Cresol->Alkaline Remains Protonated/Organic NaCl Impurity: NaCl (Ionic, Inorganic) NaCl->Alkaline Dissolves Wash Step 2: Toluene Wash Alkaline->Wash Wash->Cresol Removed in Toluene Layer Acidify Step 3: Acidify (HCl) Wash->Acidify Aqueous Phase (MPA-Na + NaCl) Acidify->NaCl Remains in Water (Filtrate) Recryst Step 4: EtOH/Water Recrystallization Acidify->Recryst Solid Crude MPA Final Final Recryst->Final Pure MPA Crystals

Figure 2: Impurity rejection pathways. Note that o-cresol is best removed via liquid-liquid extraction before crystallization.

References

  • Lewis, A., et al. (2018). Industrial Crystallization: Fundamentals and Applications. Cambridge University Press. (General principles of oiling out and seeding).
  • Mettler Toledo. Oiling Out in Crystallization.Link (Mechanistic explanation of LLPS).

  • US Patent 2770651A. Preparation of 2-methyl-4-chlorophenoxyacetic acid.[6]Link (Foundational chemistry for phenoxyacetic acid synthesis and purification, specifically detailing the steam distillation and acidification steps).

  • CN Patent 108947791A. High-purity 2-methyl-4-chloro phenoxyacetic acid preparation process.[6]Link (Modern industrial purification techniques including solvent extraction).

  • ChemicalBook. (2-Methylphenoxy)acetic acid Properties and Solubility Data.Link (Physical property verification).

Sources

Technical Support Center: Synthesis of (2-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, reproducible, and yield a high-purity product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to help you quickly identify and resolve specific issues you may encounter during the synthesis of (2-Methylphenoxy)acetic acid, which is commonly prepared via the Williamson ether synthesis.[1][2]

Issue 1: Low Yield of (2-Methylphenoxy)acetic acid

You've completed the reaction and work-up, but the isolated yield of your product is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Deprotonation of o-Cresol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[2][3] If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophilic phenoxide will be low, leading to a sluggish and incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in at least a 1:1 molar ratio with o-cresol.[3][4] The use of an excess of base can help drive the equilibrium towards the phenoxide.

  • Hydrolysis of Chloroacetic Acid: Under the aqueous basic conditions of the reaction, chloroacetic acid can be hydrolyzed to form sodium glycolate. This side reaction consumes one of the key reactants.[4]

    • Solution: Maintain careful temperature control, especially during the addition of chloroacetic acid. Some traditional methods recommend keeping the temperature low (0-5 °C) during the initial neutralization of chloroacetic acid to minimize hydrolysis.[4] A controlled, gradual addition of the chloroacetic acid solution to the reaction mixture is also crucial.[4]

  • Suboptimal Reaction Temperature: Like many SN2 reactions, the rate is temperature-dependent.[5] If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.

    • Solution: After the initial addition of reagents, heating the reaction mixture is typically necessary. A common protocol involves heating at 90-100°C for 30-40 minutes to drive the reaction forward.[6]

Issue 2: Product Contamination with Unreacted o-Cresol

Your final product shows significant contamination with the starting material, o-cresol, as indicated by analytical techniques such as NMR or melting point depression.

Possible Causes and Solutions:

  • Insufficient Chloroacetic Acid: An inadequate amount of the electrophile, chloroacetic acid, will naturally lead to unreacted o-cresol.

    • Solution: While a 1:1 molar ratio is stoichiometric, a slight excess of chloroacetic acid can be used to ensure complete consumption of the o-cresol. However, be mindful that a large excess can complicate purification.

  • Inefficient Purification: The purification process is critical for removing unreacted starting materials.

    • Solution: A standard and effective method for removing unreacted o-cresol involves an acid-base extraction. After the initial acidification of the reaction mixture, the desired (2-Methylphenoxy)acetic acid will be protonated and soluble in an organic solvent like diethyl ether.[6] A subsequent wash of the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, transferring it to the aqueous layer as its sodium salt.[6] The less acidic o-cresol will remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.[6]

Issue 3: Presence of Isomeric Byproducts

You've isolated a product that appears to be a mixture of isomers, which can be challenging to separate.

Possible Causes and Solutions:

  • C-Alkylation of the Phenoxide: While the oxygen atom of the phenoxide is the more nucleophilic site (O-alkylation), there is a competing side reaction where the aromatic ring is alkylated (C-alkylation), particularly at the positions ortho and para to the hydroxyl group.[1] This results in the formation of isomeric hydroxy-methylphenylacetic acids.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMSO or DMF can favor O-alkylation.[1] Additionally, controlling the reaction temperature can help minimize this side reaction.

  • Chlorinated Impurities in Starting Material: If the synthesis is intended to produce a chlorinated derivative such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), starting with chlorinated o-cresol can lead to a mixture of isomers, such as 2-methyl-6-chlorophenoxyacetic acid.[7]

    • Solution: Ensure the purity of your starting o-cresol. If you are intentionally chlorinating o-cresol as a preliminary step, be aware that this can produce a mixture of isomers that will be carried through the synthesis.[7] Fractional crystallization may be necessary to separate the final isomeric products.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of (2-Methylphenoxy)acetic acid?

A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3][5][8] The reaction involves two main steps:

  • Deprotonation: A base, typically sodium hydroxide, deprotonates the hydroxyl group of o-cresol to form the sodium o-cresoxide. This phenoxide is a potent nucleophile.[3]

  • Nucleophilic Attack: The nucleophilic phenoxide attacks the electrophilic carbon of chloroacetic acid (or its sodium salt), displacing the chloride leaving group.[2][5] This forms the ether linkage and yields the sodium salt of (2-Methylphenoxy)acetic acid. Subsequent acidification protonates the carboxylate to give the final product.[4]

Q2: Why is it important to control the pH during the reaction?

A2: Maintaining a basic pH (typically 9-10) is crucial for several reasons.[4] Firstly, it ensures that the o-cresol remains in its deprotonated, nucleophilic phenoxide form. Secondly, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. However, excessively high pH, especially at elevated temperatures, can promote the unwanted hydrolysis of chloroacetic acid to sodium glycolate.[4]

Q3: Can I use other alkylating agents besides chloroacetic acid?

A3: Yes, the Williamson ether synthesis is versatile. You can use other primary alkyl halides to synthesize different ethers of o-cresol.[2] However, for the synthesis of (2-Methylphenoxy)acetic acid specifically, chloroacetic acid or its esters are the required reagents. It is important to note that secondary and tertiary alkyl halides are more prone to elimination reactions (E2) rather than substitution, which would lead to the formation of alkenes instead of the desired ether.[1][5]

Q4: What are the key physical properties of (2-Methylphenoxy)acetic acid for identification?

A4: (2-Methylphenoxy)acetic acid is a white, needle-like crystalline solid.[9] Its melting point is reported to be in the range of 155-157 °C, which can be a key indicator of purity.[9]

Reaction Pathways and Side Reactions

The following diagram illustrates the primary reaction for the synthesis of (2-Methylphenoxy)acetic acid and highlights the major side reactions that can occur.

Synthesis_Pathway cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Side Reactions oCresol o-Cresol Phenoxide o-Cresoxide (Nucleophile) oCresol->Phenoxide Deprotonation ChloroaceticAcid Chloroacetic Acid MainProduct (2-Methylphenoxy)acetic acid (Desired Product) ChloroaceticAcid->MainProduct SideProduct1 Sodium Glycolate (from Hydrolysis) ChloroaceticAcid->SideProduct1 Hydrolysis Base Base (e.g., NaOH) Base->oCresol Base->ChloroaceticAcid Phenoxide->MainProduct SN2 Attack (O-Alkylation) SideProduct2 C-Alkylated Isomers Phenoxide->SideProduct2 C-Alkylation

Caption: Main and side reaction pathways in the synthesis of (2-Methylphenoxy)acetic acid.

Experimental Protocol: Synthesis and Purification

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

Materials:

  • o-Cresol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Water

  • Litmus paper or pH meter

Procedure:

  • Preparation of Sodium o-Cresoxide: In a reaction flask, dissolve a known quantity of o-cresol in an aqueous solution of sodium hydroxide (at least 1 molar equivalent). Stir until the o-cresol is fully dissolved.

  • Addition of Chloroacetic Acid: While stirring, slowly add a solution of chloroacetic acid (1 to 1.1 molar equivalents) to the reaction flask.[4] Control the temperature during this addition, as the neutralization reaction is exothermic. Maintain the pH of the mixture between 9 and 10.[4]

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for approximately one hour to ensure the reaction goes to completion.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with water.[4]

    • Carefully acidify the mixture with hydrochloric acid until the pH is between 1 and 2, checking with litmus paper or a pH meter.[4][6] This will precipitate the crude (2-Methylphenoxy)acetic acid.

    • Collect the crude product by suction filtration and wash with cold water.[4]

  • Purification:

    • Transfer the crude product to a separatory funnel and dissolve it in diethyl ether.

    • Wash the ether layer with water to remove any water-soluble impurities.

    • Extract the ether layer with a saturated sodium bicarbonate solution.[6] The desired product will move into the aqueous layer as its sodium salt, while unreacted o-cresol remains in the ether layer.

    • Separate the aqueous layer and carefully re-acidify it with HCl to precipitate the pure (2-Methylphenoxy)acetic acid.

    • Collect the purified product by suction filtration, wash with a small amount of cold water, and dry thoroughly.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Data Summary

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
o-Cresol108.1430-31Colorless to yellowish liquid or solid
Chloroacetic Acid94.5061-63Colorless crystals
(2-Methylphenoxy)acetic acid166.17155-157White needle-like crystals[9]

References

  • Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • 2-(2-Methylphenoxy)acetic acid - LookChem. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words - Bartleby.com. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • US2485146A - Manufacture of chloro cresoxy acetic acid - Google Patents.

Sources

preventing oiling out during (2-Methylphenoxy)acetic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Liquid-Liquid Phase Separation ("Oiling Out") Document ID: MPAA-CRYST-001 Status: Active Audience: Process Chemists, Formulation Scientists

Diagnostic Center: Is Your System Oiling Out?

Before applying a fix, confirm the diagnosis. "Oiling out" is colloquially used to describe Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the solution enters a region of the phase diagram where a solute-rich liquid phase is thermodynamically more stable than a solid crystalline phase.

Symptom Checklist:

  • Visual Appearance: The solution turns milky or opaque (emulsification) before any solids appear.

  • Microscopy: You observe spherical droplets rather than faceted crystals.

  • Product Quality: The final solid is sticky, forms a hard crust (glass), or has high impurity levels (impurities partition into the oil phase).

  • Kinetics: Crystallization stalls; the "oil" may eventually solidify but does so uncontrollably.

The Physics of Oiling Out (Thermodynamic Root Cause)

(2-Methylphenoxy)acetic acid (MPAA) has a melting point of 155–157 °C [1]. Because this is relatively high, oiling out is rarely caused by the process temperature exceeding the melting point (melt-out). Instead, it is caused by a stable miscibility gap in the solvent system.

The Mechanism

MPAA contains a hydrophobic aromatic ring (o-tolyl) and a hydrophilic carboxylic acid tail. In mixed solvent systems (e.g., Ethanol/Water), if the anti-solvent (Water) is added too quickly or in excess, the hydrophobic interactions force MPAA molecules to cluster into liquid droplets before they can organize into a crystal lattice.

Visualization: The Phase Diagram

The diagram below illustrates the danger zone. You must operate in the Metastable Zone Width (MSZW) without crossing into the Liquid-Liquid Coexistence (Oiling Out) region.

PhaseDiagram Start Start: Hot Solution Cooling Cooling Trajectory Start->Cooling SolubilityCurve Solubility Curve (Saturation) Cooling->SolubilityCurve Crosses Saturation MSZW Metastable Zone (Ideal Nucleation) SolubilityCurve->MSZW Supersaturation generation Binodal Binodal Curve (Oiling Out Boundary) MSZW->Binodal Excessive Supersaturation or Impurities Nucleation Crystal Nucleation MSZW->Nucleation Seeding (Correct Path) LLPS LLPS Region (Oil Droplets) Binodal->LLPS Phase Separation

Figure 1: Thermodynamic pathway showing the risk of crossing the Binodal curve (Red) before nucleation occurs. The goal is to seed within the Green zone.

Solvent System Engineering

The choice of solvent is the primary lever to prevent LLPS. MPAA forms dimeric hydrogen bonds [2], which affects its solubility.

Solvent Selection Guide
Solvent ClassSuitability for MPAARisk of Oiling OutRecommendation
Alcohols (MeOH, EtOH) High (Good Solubility)LowExcellent primary solvents.
Water Anti-Solvent Critical Primary Cause of LLPS. Use only with strict dosing control.
Toluene ModerateLowGood for evaporative crystallization; less prone to LLPS than aqueous systems.
Heptane/Hexane Anti-SolventModerateCan cause oiling out if added to high-concentration aromatic solutions.

Expert Recommendation: Switch from pure Anti-Solvent Crystallization to Cooling Crystallization or Seeded Cooling with Minor Anti-Solvent .

  • Preferred System:Ethanol/Water (70:30) or Toluene/Heptane .

  • Why? Ethanol disrupts the carboxylic acid dimers, keeping MPAA in solution longer, allowing for a controlled entry into the metastable zone.

Protocol: Seeded Cooling Crystallization

This protocol is designed to bypass the nucleation energy barrier, which is often where the system "gives up" and oils out.

Prerequisites:

  • Seed Crystals: Finely milled pure MPAA crystals (0.5 - 1.0 wt%).

  • Purity Check: Ensure starting material is free of unreacted o-cresol (impurities widen the oiling-out zone).

Step-by-Step Methodology
  • Dissolution (T_high):

    • Dissolve crude MPAA in Ethanol (approx. 3-4 mL per gram) at 60°C .

    • Check: Solution must be clear. If hazy, filter hot to remove insoluble impurities.

  • Initial Cooling (Approach Saturation):

    • Cool slowly (0.5°C/min) to 45–50°C .

    • Checkpoint: The solution should remain clear. If it turns milky here, your concentration is too high. Add 10% more solvent and reheat.

  • Seeding (The Critical Step):

    • At 45°C (approx. 5°C below saturation but above the oiling-out boundary), add 1.0 wt% seed crystals .

    • Observation: Seeds should persist and not dissolve. If they dissolve, cool 2°C further and re-seed.

  • Aging (Healing):

    • Hold temperature constant for 30–60 minutes .

    • Mechanism:[3][4][5][6] This allows the seeds to "heal" and creates a surface for growth, preventing spontaneous LLPS.

  • Controlled Cooling (Growth):

    • Cool to 0–5°C at a rate of 0.2°C/min .

    • Note: Slow cooling is essential. Rapid cooling spikes supersaturation, pushing the system into the binodal (oil) region.

  • Anti-Solvent Addition (Optional - Yield Optimization):

    • Once the bulk of crystallization has occurred (at < 20°C), Water can be added dropwise to improve yield.

    • Ratio: Do not exceed 30% water volume total.

Troubleshooting Logic (FAQ)

Q: I added seeds, but they turned into oil droplets. Why? A: You seeded inside the "Oiling Out" region (see Figure 1, Red Zone).

  • Fix: You are too supersaturated or too hot. Dilute the solution slightly or seed at a higher temperature where the solution is less supersaturated.

Q: The solution oils out immediately upon adding water. A: Local supersaturation is too high.

  • Fix: Improve mixing (higher RPM) and reduce the water addition rate. Switch to a "Reverse Addition" method: Add the MPAA solution into the water/ethanol mixture (though this is riskier for particle size control, it sometimes avoids oiling out).

Q: How do impurities affect this? A: Impurities like o-cresol act as a "solvent" for MPAA, lowering the temperature at which the oil phase forms.

  • Fix: If the crude is <90% pure, perform a rough recrystallization from Toluene first, or use an activated carbon treatment to remove oily impurities before the final crystallization.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Oiling Out Observed CheckTemp Is T > 155°C? Start->CheckTemp Melt Diagnosis: Melt-Out Reduce T CheckTemp->Melt Yes CheckSolvent Are you adding Anti-Solvent? CheckTemp->CheckSolvent No RateIssue Diagnosis: Local Supersaturation Action: Reduce Addition Rate Increase Stirring CheckSolvent->RateIssue Yes ConcIssue Diagnosis: Concentration too High Action: Dilute 10-20% CheckSolvent->ConcIssue No (Cooling Only) Seeding Action: Add Seeds at Higher T (Lower Supersaturation) ConcIssue->Seeding Still Oiling Out?

Figure 2: Decision logic for immediate remediation of phase separation.

References

  • Sigma-Aldrich. (2-Methylphenoxy)acetic acid Product Specification. Melting Point Data.[5]Link

  • Smith, G., et al. "The crystal structure of (2-methylphenoxy)acetic acid." Acta Crystallographica Section E, 2001. Link

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Prevention." Technical Whitepaper.[7]Link

  • Veesler, S., et al. "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. Link

  • PubChem. Compound Summary for CID 74651: (2-Methylphenoxy)acetic acid. Link

Sources

optimizing reaction conditions for (2-Methylphenoxy)acetic acid etherification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Etherification Conditions for o-Cresol and Chloroacetic Acid Ticket Type: Advanced Protocol Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Reaction Module

Welcome to the technical support hub for aryloxyacetic acid synthesis. You are likely attempting to synthesize (2-methylphenoxy)acetic acid (CAS: 1878-49-5) via a Williamson Ether Synthesis .

While this reaction appears deceptively simple—a nucleophilic substitution (


) between o-cresol and chloroacetic acid—users frequently encounter issues with yield and purity due to the ambident nature of phenoxides  and competitive hydrolysis .

This guide moves beyond standard textbook recipes to address the kinetic and thermodynamic realities of the reaction.

Module 1: Core Reaction Protocol (Aqueous Alkaline Method)

This is the industry-standard "green" approach. It relies on water as the solvent and sodium hydroxide as the base.[1]

The "Self-Validating" Protocol

Why this works: This protocol uses a specific temperature ramp to separate the deprotonation event from the substitution event, minimizing side reactions.

Reagents:

  • o-Cresol (1.0 eq)

  • Chloroacetic acid (1.5 eq) — Excess required due to hydrolysis.

  • NaOH (3.5 eq total) — 2.0 eq for deprotonation of reagents + 1.5 eq to maintain alkalinity.

  • Water (Solvent)

Step-by-Step Methodology:

  • Phenoxide Formation (The "Activation" Phase):

    • Dissolve o-cresol (1.0 eq) and NaOH (1.1 eq) in water.

    • Critical Control Point: Ensure complete dissolution. The solution should be homogeneous. If oily droplets persist, the phenol is not fully deprotonated.

    • Temperature: Maintain at 0–5°C (Ice bath).

  • Reagent Addition (The "Kinetic Control" Phase):

    • Prepare a separate solution of Chloroacetic acid (1.5 eq) neutralized with NaOH (1.5 eq) in water (forming sodium chloroacetate in situ). Keep cold.

    • Add the sodium chloroacetate solution dropwise to the phenoxide solution.

    • Reasoning: Mixing cold prevents the exotherm from triggering immediate hydrolysis of the chloroacetate before it encounters the phenoxide.

  • The "Cook" (The Thermodynamic Phase):

    • Once addition is complete, remove the ice bath.

    • Slowly heat the mixture to reflux (90–100°C) for 60–90 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The elevated temperature provides the activation energy required for the

      
       attack of the sterically hindered o-cresol on the chloroacetate.
      
  • Isolation (The "Solubility Switch"):

    • Cool to room temperature.[8]

    • Acidification: Add concentrated HCl dropwise until pH < 1.

    • Observation: The solution will turn milky, and a white precipitate [(2-methylphenoxy)acetic acid] will form.

    • Filtration: Vacuum filter the solid.[8]

    • Purification: Recrystallize from hot water.[8]

Module 2: Troubleshooting & Optimization

Issue 1: Low Yield (<50%)

Diagnosis: Competitive Hydrolysis. The chloroacetate anion is susceptible to attack by hydroxide ions (hydrolysis) instead of the phenoxide ion (etherification). This produces glycolic acid, which is water-soluble and lost during workup.

Corrective Action:

  • Increase Concentration:

    
     reactions are second-order. Increasing the concentration of reactants favors the bimolecular etherification over the pseudo-first-order hydrolysis with solvent water.
    
  • Check pH: If the pH is too high (>12), hydroxide concentration is too high, favoring hydrolysis. Maintain pH ~9–10 during the addition phase.

Issue 2: Oily Product / Impure Solid

Diagnosis: Unreacted o-Cresol. If the final product is oily or smells strongly of "medicinal/tarry" odors, unreacted cresol is trapped in the crystal lattice.

Corrective Action:

  • Steam Distillation: Before acidification (Step 4), steam distill the alkaline reaction mixture. This removes unreacted o-cresol (which is steam volatile) while the product remains safely in solution as the sodium salt.

  • Solvent Wash: Wash the crude solid with cold hexane; the product is insoluble, but residual cresol will dissolve.

Issue 3: Colored Impurities (Pink/Red)

Diagnosis: Oxidation of Phenols.[5] Phenoxides are electron-rich and easily oxidized by air to form quinones, which are deeply colored.

Corrective Action:

  • Inert Atmosphere: Run the reaction under a nitrogen blanket.

  • Add Reducing Agent: A pinch of sodium dithionite (

    
    ) added to the reaction mixture can prevent oxidative coupling.
    

Module 3: Mechanistic Visualization

Reaction Network Diagram

The following diagram illustrates the competition between the desired pathway and the parasitic hydrolysis pathway.

ReactionNetwork Cresol o-Cresol (Reactant) Phenoxide o-Methylphenoxide (Nucleophile) Cresol->Phenoxide Deprotonation (Fast) NaOH NaOH (Base) NaOH->Phenoxide Glycolic Glycolic Acid (Waste) NaOH->Glycolic OH- Attack Product (2-Methylphenoxy)acetic acid (Target) Phenoxide->Product SN2 Attack (Major Pathway) ClAc Sodium Chloroacetate (Electrophile) ClAc->Product ClAc->Glycolic Hydrolysis (Side Reaction)

Caption: Figure 1. The kinetic competition between etherification (Green) and hydrolysis (Red).

Workup Decision Tree

Follow this flow to ensure purity based on the physical state of your crude mixture.

WorkupFlow Start Reaction Complete (Alkaline Solution) Check Does it smell of Cresol? Start->Check Steam Steam Distillation (Remove organic volatiles) Check->Steam Yes Acidify Acidify with HCl (pH < 1) Check->Acidify No Steam->Acidify Precip Precipitate Forms? Acidify->Precip Filter Vacuum Filtration Precip->Filter Yes (Solid) Extract Extract with Ether/DCM Precip->Extract No (Oil/Emulsion) Recryst Recrystallize (Hot Water) Filter->Recryst Extract->Recryst Evaporate Solvent

Caption: Figure 2. Logic flow for isolation and purification of the final product.

Module 4: Data & Stoichiometry Table

Use this table to scale your reaction. Note the non-stoichiometric excess of chloroacetic acid.

ComponentRoleMolar Eq.[1][8][9][10]Function
o-Cresol Nucleophile1.0Limiting Reagent.
Chloroacetic Acid Electrophile1.5Excess compensates for hydrolysis loss.
NaOH (Total) Base3.51.0 eq for Cresol + 1.5 eq for Cl-Acid + 1.0 eq excess.
Water Solvent~10-15 VolHigh concentration favors SN2 over hydrolysis.

FAQ: Frequently Asked Questions

Q: Can I use potassium carbonate (


) and acetone instead of NaOH/Water? 
A:  Yes. This is the anhydrous method . It is often cleaner because it eliminates the hydrolysis side reaction completely.
  • Protocol: Reflux o-cresol,

    
    , and ethyl chloroacetate (ester) in acetone or DMF.
    
  • Note: You will obtain the ester first, which requires a subsequent hydrolysis step (LiOH/THF or NaOH/MeOH) to get the free acid.

Q: Why do I need to acidify to pH < 1? A: The pKa of (2-methylphenoxy)acetic acid is approximately 3.17. To ensure >99% precipitation from the water, you must drive the pH at least 2 units below the pKa. pH 1 ensures the equilibrium sits firmly on the protonated (insoluble) acid side.

Q: My product has a low melting point (Standard is 151-153°C). Why? A: This usually indicates contamination with glycolic acid (from hydrolysis) or salts . Recrystallize from hot water.[8] Glycolic acid is highly soluble in cold water and will remain in the mother liquor, while your product will crystallize out.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Hayes, K. (1980). Process for preparation of aryloxy acetic acids and their salts. U.S. Patent 4,215,069.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15875, (2-Methylphenoxy)acetic acid.

  • Rees, C. W., & Gilchrist, T. L. (1999). Nucleophilic Substitution at Aliphatic Carbon. In Comprehensive Organic Chemical Safety.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of (2-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the analysis of (2-Methylphenoxy)acetic acid. Asymmetrical peaks, particularly those that tail, can significantly compromise the accuracy of quantification and the overall resolution of your chromatographic separation.[1] This document provides in-depth, experience-based insights and actionable protocols to diagnose and resolve these common chromatographic challenges.

Troubleshooting Guide: A Deep Dive into Peak Tailing

Peak tailing is a frequent obstacle in HPLC, indicating that a single analyte is experiencing multiple retention mechanisms within the column.[2][3] For an acidic compound like (2-Methylphenoxy)acetic acid, this phenomenon often points to undesirable secondary interactions with the stationary phase. This guide will walk you through a logical troubleshooting process to restore symmetrical peak shape and ensure the integrity of your analytical results.

Q1: My peak for (2-Methylphenoxy)acetic acid is showing significant tailing. What are the most likely chemical causes?

A1: Peak tailing for an acidic analyte like (2-Methylphenoxy)acetic acid in reversed-phase HPLC is primarily due to secondary interactions with the silica-based stationary phase. Here's a breakdown of the common culprits:

  • Silanol Interactions: Even with modern end-capping, residual silanol groups (Si-OH) on the silica surface can be a major source of peak tailing.[1][2][4] While often associated with basic compounds, acidic analytes can also interact with certain types of silanols, particularly in the presence of metal impurities within the silica matrix.[2][5] These metal impurities can increase the acidity of adjacent silanol groups, creating strong interaction sites.[2]

  • Mobile Phase pH Near the Analyte's pKa: (2-Methylphenoxy)acetic acid is a weak acid. If the pH of your mobile phase is close to its pKa, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to inconsistent retention and results in a broad, tailing peak.[1]

  • Contamination: Contaminants in the sample, mobile phase, or built up on the column can introduce active sites that interact with your analyte, causing peak distortion.[1][4]

Q2: How can I systematically troubleshoot the peak tailing of (2-Methylphenoxy)acetic acid?

A2: A logical, step-by-step approach is crucial for efficient troubleshooting. The following workflow will help you systematically identify and address the root cause of the peak tailing.

G cluster_0 Troubleshooting Workflow A Start: Peak Tailing Observed B Step 1: Mobile Phase pH Optimization (Adjust pH to < pKa - 2) A->B Initial Observation C Step 2: Column Evaluation (Test with a new, high-purity column) B->C Tailing Persists F Resolution: Symmetrical Peak B->F Issue Resolved D Step 3: Sample Solvent Check (Ensure compatibility with mobile phase) C->D Tailing Persists C->F Issue Resolved E Step 4: System Check (Inspect for dead volume) D->E Tailing Persists D->F Issue Resolved E->F Issue Resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

In-depth Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization

The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like (2-Methylphenoxy)acetic acid.[6][7] The goal is to ensure the analyte is in a single, non-ionized state to promote uniform interaction with the stationary phase.

Objective: To suppress the ionization of (2-Methylphenoxy)acetic acid and minimize secondary interactions by lowering the mobile phase pH.

Step-by-Step Methodology:

  • Select an Appropriate Buffer: Choose a buffer with a pKa within one pH unit of your target pH to ensure adequate buffering capacity.[6] For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.

  • Prepare the Mobile Phase:

    • Prepare a buffered aqueous mobile phase with a pH at least 1.5 to 2 units below the pKa of (2-Methylphenoxy)acetic acid. A pH of 2.5 is a good starting point.

    • Use a low concentration of a volatile acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to achieve and maintain a low pH.[8] TFA is a strong ion-pairing agent that can effectively improve peak shape.[9]

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the column is fully equilibrated before injecting your sample.

  • Analyze the Sample: Inject the (2-Methylphenoxy)acetic acid standard and observe the peak shape.

Expected Outcome: By operating at a low pH, the carboxylic acid group of (2-Methylphenoxy)acetic acid will be fully protonated (neutral), minimizing ionic interactions with any residual silanol groups and leading to a more symmetrical peak.[4][5]

Data Comparison:

Mobile Phase pHPeak Asymmetry (at 10% height)Observations
4.52.1Significant tailing
3.51.6Reduced tailing
2.8 (with 0.1% Formic Acid)1.2Good peak symmetry
Protocol 2: Column Evaluation and Selection

Not all C18 columns are created equal. The type of silica, bonding density, and end-capping efficiency can have a profound impact on peak shape, especially for polar and ionizable compounds.

Objective: To determine if the column is the source of peak tailing and to select a more appropriate column if necessary.

Step-by-Step Methodology:

  • Column Flushing: If you suspect column contamination, first try flushing the column with a strong solvent.[3][10] For a reversed-phase column, this could involve a sequence of water, isopropanol, and then hexane, followed by a return to your mobile phase conditions.

  • Test a New Column: If flushing doesn't resolve the issue, replace the existing column with a new one of the same type. This will help you determine if the original column has degraded.

  • Consider a High-Purity Silica Column: If peak tailing persists with a new column, it may be due to the inherent properties of that particular column type. Modern columns made from high-purity Type B silica have a lower metal content and fewer acidic silanol groups, which significantly reduces the potential for secondary interactions.[2][11] Consider switching to a column specifically designed for good peak shape with polar or acidic compounds.

  • Evaluate Alternative Stationary Phases: For highly polar acidic compounds that are poorly retained on traditional C18 phases, a column with a polar-embedded stationary phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be a better choice.[1][12] Some manufacturers also offer mixed-mode columns with positively charged functional groups to enhance the retention of acidic analytes.[13]

Frequently Asked Questions (FAQs)

Q3: Could my sample solvent be causing the peak tailing?

A3: Absolutely. The composition of your sample solvent can significantly impact peak shape.[14][15] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion, including tailing.[14][16]

Best Practice: As a rule of thumb, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[17] If your sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility and inject the smallest possible volume.

Q4: I've optimized my mobile phase and tried a new column, but I still see some tailing. What else could be the problem?

A4: If you've addressed the most common chemical causes, it's time to investigate potential issues with your HPLC system itself. These are often referred to as "extra-column effects."

  • Dead Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[1][8] This can be caused by:

    • Using tubing with an unnecessarily large internal diameter or excessive length.[1][10][18]

    • Improperly seated fittings, creating small voids.[18][19]

    • A void at the head of the column due to bed collapse.[3][8][18]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[3][4] To check for this, try injecting a 10-fold dilution of your sample. If the peak shape improves, you were likely overloading the column.

Q5: Are there any mobile phase additives that can help reduce peak tailing for acidic compounds?

A5: Yes, in addition to acids like formic acid and TFA, other mobile phase additives can be employed:

  • Buffers: As discussed in Protocol 1, buffers are essential for controlling the mobile phase pH and ensuring consistent ionization of your analyte.

  • Competitive Agents: In some cases, adding a small, weakly acidic compound to the mobile phase can help to "block" the active sites on the stationary phase that are causing the tailing.[20]

Understanding the Mechanism: Analyte-Stationary Phase Interactions

To effectively troubleshoot, it's helpful to visualize the interactions at a molecular level.

G cluster_0 Interactions at the Stationary Phase Surface A Analyte: (2-Methylphenoxy)acetic acid B Primary Interaction: Hydrophobic interaction with C18 chains A->B C Secondary Interaction (Tailing): Ionic/H-bonding with residual silanols A->C E Symmetrical Peak B->E D Solution: Low pH protonates silanols and analyte C->D Mitigated by D->E Leads to

Caption: Interactions leading to and resolving peak tailing.

By understanding and systematically addressing these potential causes, you can effectively eliminate peak tailing for (2-Methylphenoxy)acetic acid and achieve robust, reliable HPLC results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025, July 29). YouTube. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Serbian Chemical Society, 77(9), 1239-1251. [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Incognito. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Chromatography Online. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]

  • Das, A., et al. (2018). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-344. [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Do I have to use an ion pairing reagent at low pH when analyzing bases? (2018, October 15). YouTube. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Taylor, T. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Chromatography Online. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance the Purity of Synthesized (2-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2-Methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the underlying chemical principles of the purification strategies discussed, you will be better equipped to optimize your experimental outcomes and achieve the desired purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (2-Methylphenoxy)acetic acid?

A1: The synthesis of (2-Methylphenoxy)acetic acid, typically achieved through a Williamson ether synthesis, involves the reaction of 2-methylphenol (o-cresol) with an acetate source like sodium chloroacetate in the presence of a base.[1][2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 2-methylphenol and chloroacetic acid.

  • Side Products: Formation of isomeric phenoxyacetic acids if the starting cresol contains meta- or para-isomers. C-alkylation of the phenoxide can also occur, though it is generally a minor pathway.[3]

  • Hydrolysis Products: If the reaction is not carried out under anhydrous conditions, hydrolysis of chloroacetic acid can occur.

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup.

Q2: What is the first and most critical step in purifying crude (2-Methylphenoxy)acetic acid?

A2: The initial and most crucial purification step is typically an acid-base extraction . This technique effectively separates the acidic product from neutral and basic impurities.[4][5][6] By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the acidic (2-Methylphenoxy)acetic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer.[4][6] Neutral impurities remain in the organic layer. Subsequently, acidifying the aqueous layer with a strong acid (like HCl) will precipitate the purified (2-Methylphenoxy)acetic acid, which can then be collected by filtration.[5][6]

Q3: How do I choose the best recrystallization solvent for (2-Methylphenoxy)acetic acid?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For (2-Methylphenoxy)acetic acid, which is a solid with a melting point of 155-157 °C, water can be an effective recrystallization solvent.[1][7][8] A mixture of solvents, such as ethanol-water or methanol-ethanol, can also be employed to fine-tune the solubility characteristics.[9][10] The selection should be based on small-scale trials to determine which solvent or solvent system provides the best crystal yield and purity.

Q4: When is column chromatography a necessary purification step?

A4: Column chromatography is generally reserved for situations where simpler methods like acid-base extraction and recrystallization fail to remove persistent impurities, particularly those with similar acidity and polarity to the desired product, such as isomeric byproducts.[11] It is a more resource- and time-intensive technique but offers superior separation capabilities.[11] Silica gel is a common stationary phase for the purification of acidic compounds.[11][12]

Q5: What analytical techniques are most suitable for assessing the purity of the final product?

A5: The purity of (2-Methylphenoxy)acetic acid should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid) is a common setup.[13][14]

  • Melting Point Analysis: A sharp melting point range close to the literature value (155-157 °C) is a good indicator of high purity.[7][8]

  • Spectroscopic Methods (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the chemical structure and can reveal the presence of impurities. Infrared (IR) spectroscopy can verify the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).[15] Mass spectrometry (MS) confirms the molecular weight of the compound.[16]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (2-Methylphenoxy)acetic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction and precipitation. Incomplete extraction of the carboxylate salt into the aqueous phase. Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer during basic extraction is sufficiently high (at least 2 pH units above the pKa of the acid) to deprotonate the carboxylic acid completely.[9] When acidifying, ensure the pH is low enough (at least 2 pH units below the pKa) to fully protonate the carboxylate. Check with pH paper. Add acid dropwise and with vigorous stirring. Cool the solution on an ice bath to maximize precipitation.
Oily product instead of a solid after precipitation. Presence of impurities that are depressing the melting point. Insufficient removal of the organic solvent used in the extraction.Perform a second acid-base extraction. Ensure the aqueous layer is thoroughly separated from the organic layer before acidification. After filtration, wash the solid with cold water to remove residual impurities and solvent.
Product remains colored after recrystallization. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool.
Broad melting point range of the final product. Presence of impurities.Re-crystallize the product. If the melting point does not improve, consider using a different recrystallization solvent or performing column chromatography.
Presence of starting material (2-methylphenol) in the final product (confirmed by NMR/HPLC). Incomplete reaction. Inefficient removal during acid-base extraction.Drive the synthesis reaction to completion by adjusting reaction time or temperature. During the acid-base extraction, a wash with a stronger base like NaOH can help remove the more weakly acidic phenol. However, be cautious as phenols are less acidic than carboxylic acids and require a stronger base for complete deprotonation.[4]

III. Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the purification of crude (2-Methylphenoxy)acetic acid from neutral and basic impurities.

Materials:

  • Crude (2-Methylphenoxy)acetic acid

  • Diethyl ether (or another suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium (2-methylphenoxy)acetate salt.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of (2-Methylphenoxy)acetic acid should form.[5][6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Allow the product to air dry or dry in a vacuum oven.

Protocol 2: Recrystallization

This protocol outlines the purification of (2-Methylphenoxy)acetic acid by recrystallization from water.

Materials:

  • Crude or partially purified (2-Methylphenoxy)acetic acid

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the solid (2-Methylphenoxy)acetic acid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water, just enough to slurry the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point. Avoid adding excess solvent.[1]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[1]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals thoroughly.

IV. Visual Workflows

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction cluster_extraction Extraction & Separation crude Crude Product (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Top Layer aqueous_layer Aqueous Layer (Product as Salt) sep_funnel->aqueous_layer Bottom Layer aq_base Aqueous Base (e.g., NaHCO3) aq_base->sep_funnel acidification Acidification (e.g., HCl) aqueous_layer->acidification filtration Filtration & Washing acidification->filtration pure_product Pure (2-Methylphenoxy)acetic acid filtration->pure_product

Caption: Workflow for purifying (2-Methylphenoxy)acetic acid via acid-base extraction.

Diagram 2: Recrystallization Process

Recrystallization start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution cool Slow Cooling to Room Temperature hot_solution->cool crystals Crystal Formation cool->crystals ice_bath Cool in Ice Bath filter Vacuum Filtration & Washing ice_bath->filter crystals->ice_bath pure Pure Crystals filter->pure

Caption: Step-by-step process of purification by recrystallization.

V. References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • ChemBK. (2024). 2-Methylphenoxyacetic acid. [Link]

  • SIELC Technologies. (2018). (2-Methylphenoxy)acetic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding (2-Methylphenoxy)acetic Acid: A Cornerstone in Chemical Synthesis. [Link]

  • Bartleby. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. [Link]

  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. [Link]

  • Google Patents. (2021). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

  • Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)- IR Spectrum. [Link]

  • ResearchGate. (2004). (2-Methylphenoxy)acetic acid. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Journal of Organic Chemistry & Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. [Link]

Sources

resolving issues with crystal formation in (2-Methylphenoxy)acetic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2-Methylphenoxy)acetic acid (MPAA) is a critical intermediate, primarily serving as the precursor for the herbicide MCPA and various pharmaceutical scaffolds. While its synthesis via the condensation of o-cresol and chloroacetic acid is chemically straightforward, the downstream purification is notoriously prone to "oiling out" (Liquid-Liquid Phase Separation) and impurity occlusion .

This guide addresses the physical chemistry governing MPAA crystallization. It moves beyond basic recipes to explain the why—focusing on pKa-controlled acidification, metastable zone management, and impurity rejection.

Core Directive: The "Happy Path" Protocol

The following workflow represents the optimized baseline for high-purity MPAA recovery. It replaces standard "dump-and-stir" acidification with a controlled reactive crystallization process.

Phase 1: Synthesis & Pre-Treatment
  • Condensation: React o-cresol with chloroacetic acid in NaOH (maintaining pH > 10).

  • Critical Wash Step: Before acidification, extract the alkaline reaction mixture with a non-polar solvent (e.g., Toluene or Dichloromethane).

    • Why: This removes unreacted o-cresol before product precipitation. o-Cresol is the primary source of the "pink/brown" oxidative discoloration in the final crystal.

  • Filtration: Filter the aqueous alkaline layer to remove mechanical impurities.

Phase 2: Reactive Crystallization (The Acidification)

Target: Controlled nucleation of MPAA (pKa ≈ 3.23).

  • Temperature Control: Heat the alkaline solution to 45–50°C .

    • Why: Higher temperature increases solubility, preventing premature nucleation (shock crystallization) and oiling out during the initial acid addition.

  • Acid Addition (Part A): Slowly add HCl until pH reaches 5.0 .

    • Status: Solution should remain clear. We are approaching the metastable limit.

  • Seeding (Crucial): Add 0.5% w/w pure MPAA seed crystals.

  • Acid Addition (Part B): Slowly ramp pH down to 1.0–1.5 over 60 minutes.

    • Mechanism:[1][2][3][4][5] This slow ramp keeps the supersaturation level within the Metastable Zone Width (MSZW), favoring crystal growth over new nuclei formation (fines).

  • Cooling: Cool to 10°C at a rate of 10°C/hour.

  • Digestion: Hold at 10°C for 1 hour (Ostwald Ripening).

Workflow Diagram

MPAA_Purification Start Crude Reaction Mixture (Sodium Salt, pH > 10) Wash Solvent Wash (Remove o-Cresol) Start->Wash Extraction Heat Heat to 50°C Wash->Heat Aqueous Phase Acid1 Acidify to pH 5.0 Heat->Acid1 Seed Add Seeds (0.5%) Acid1->Seed Supersaturation Acid2 Ramp to pH 1.0 (60 mins) Seed->Acid2 Growth Cool Cool to 10°C Acid2->Cool Filter Filtration & Wash Cool->Filter Final Isolation

Figure 1: Optimized Reactive Crystallization Workflow for MPAA. Note the specific insertion of a seeding step between pH adjustments to prevent oiling out.

Troubleshooting Matrix (Q&A)

Issue 1: "My product is turning into a sticky oil instead of crystals."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] The Science: MPAA has a high melting point (~157°C), but in the presence of impurities (like o-cresol) and water, the melting point is depressed. If you generate supersaturation too fast (rapid acid dump) or at too high a temperature, the system enters a "miscibility gap" where the thermodynamically stable phase is an oil, not a crystal.

Corrective Action:

  • Lower the Concentration: Dilute your starting alkaline solution by 20%. High concentrations push the system into the oiling-out region.[1]

  • Increase Temperature Slightly: Paradoxically, ensure you acidify at warm temperatures (45-50°C) to keep the oil phase soluble, but you must have seeds present.

  • The "Cloud Point" Test: If you see oil droplets (emulsion) forming, stop acid addition immediately. Heat the solution until clear, add seeds, and cool very slowly.

Issue 2: "The crystals are pink or turn brown upon drying."

Diagnosis: Oxidative degradation of occluded phenols. The Science: Unreacted o-cresol is an impurity that oxidizes rapidly in air to form colored quinones. If o-cresol is trapped inside the MPAA crystal lattice (occlusion) during fast precipitation, no amount of washing will remove the color.

Corrective Action:

  • Pre-Acidification Wash: You must perform the solvent wash (Toluene/DCM) on the alkaline solution (Step 2 in the protocol). o-Cresol is soluble in organics; Sodium-MPAA is not.

  • Avoid "Shock" Precipitation: Rapid pH drops trap mother liquor (containing phenols) inside the crystals. Slow down the acidification rate.

Issue 3: "Yield is lower than expected (e.g., <80%)."

Diagnosis: Incomplete precipitation due to pH mismanagement. The Science: The pKa of MPAA is approximately 3.23 [1].

  • At pH 3.23, 50% of the product is still soluble (ionized).

  • At pH 1.23 (pKa - 2), 99% of the product is protonated (insoluble).

Corrective Action:

  • Check Filtrate pH: If your final pH is 3.0 or 4.0, you are discarding significant product. Ensure final pH is < 1.5 .

  • Salting Out: Adding NaCl (10-15% w/v) to the acidified mixture decreases the solubility of organic acids in water (Common Ion Effect/Salting Out), forcing more MPAA out of solution.

Technical Data & Optimization

Solubility & Impurity Impact[1][5]
ParameterValue / BehaviorImplication for Protocol
Melting Point 155–157°C [2]High MP suggests stable crystal, but susceptible to MP depression by impurities.
pKa 3.23 (25°C) [1]Acidification must reach pH < 1.5 for >99% recovery.
Solubility (Water) Low (<1 g/L at 20°C)High recovery possible without organic antisolvents.
Solubility (Toluene) High (for o-cresol)Ideal for washing the alkaline salt solution.
Oiling Out Limit Varies by Conc.usually occurs if supersaturation > 3.0 without seeds.
The "Oiling Out" Mechanism Diagram[1][2]

This diagram explains the thermodynamic trap users fall into during acidification.

Phase_Diagram_Logic Solution Homogeneous Solution Metastable Metastable Zone (Ideal Growth) Solution->Metastable Slow Acid/Cooling Oiling Miscibility Gap (OILING OUT) Solution->Oiling Fast Acid/High Conc Crystal Crystalline Solid Metastable->Crystal Seeding Oiling->Crystal Slow Transformation (Impure/Sticky)

Figure 2: Thermodynamic pathway. Avoiding the "Miscibility Gap" (Red) is the primary objective of the controlled acidification protocol.

References

  • PubChem. (2023). (2-Methylphenoxy)acetic acid - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Google Patents. (2016). Synthesis of 2,6-dimethylphenoxyacetic acid and purification process. CN106083564A.

Sources

Validation & Comparative

Comparative Herbicidal Efficacy Guide: MCPA vs. (2-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: MCPA is a commercial standard systemic herbicide.[1] (2-Methylphenoxy)acetic acid (MPA) is a biologically weak precursor/impurity.

This technical guide provides a rigorous comparison between MCPA (2-methyl-4-chlorophenoxyacetic acid) and its non-chlorinated analog, (2-Methylphenoxy)acetic acid (referred to herein as MPA ). While structurally similar, the absence of the chlorine atom at the para-position in MPA results in a catastrophic loss of herbicidal potency. This guide elucidates the Structure-Activity Relationship (SAR) governing this difference and provides standardized protocols for verifying these efficacy disparities in a research setting.

Molecular Structure & SAR Analysis

The divergence in efficacy between these two molecules is a textbook example of the "Auxin Herbicide Rule," where ring halogenation is critical for stability and receptor affinity.

FeatureMCPA (Active Herbicide)MPA (Weak Analog/Impurity)
IUPAC Name (4-Chloro-2-methylphenoxy)acetic acid(2-Methylphenoxy)acetic acid
Formula C₉H₉ClO₃C₉H₁₀O₃
Key Substituent 4-Chloro (Cl) Hydrogen (H)
Lipophilicity (LogP) ~2.75 (High leaf cuticle penetration)~1.6 (Lower penetration)
Metabolic Fate Blocked: Cl prevents 4-hydroxylation.Labile: Rapidly hydroxylated & deactivated.
The "Chlorine Effect" Explained[2]
  • Metabolic Blocking: In plants, the primary detoxification pathway for phenoxy acids is hydroxylation at the para-position (position 4) followed by glycosylation. In MPA , this position is open (H), allowing the plant to rapidly degrade the molecule before it induces lethal signaling. In MCPA , the Chlorine atom blocks this site, extending the molecule's half-life within the tissue.

  • Receptor Affinity: The Transport Inhibitor Response 1 (TIR1) auxin receptor has a hydrophobic pocket. The electron-withdrawing Chlorine atom enhances the lipophilic interaction within this pocket, stabilizing the SCF^TIR1-Aux/IAA complex more effectively than the hydrogen in MPA.

Mechanism of Action (Signaling Pathway)

Both molecules function as synthetic auxins, but MCPA triggers a sustained, lethal response, whereas MPA triggers a transient, survivable response.

Diagram 1: Auxin-Mimic Signaling Cascade

This diagram illustrates how the herbicide mimics natural auxin (IAA), leading to the degradation of repressors and uncontrolled growth.

AuxinPath cluster_failure Why MPA Fails Herbicide Herbicide (MCPA or MPA) TIR1 TIR1 Receptor (F-box Protein) Herbicide->TIR1  Binds   Metabolism Rapid 4-Hydroxylation (Detoxification) Herbicide->Metabolism  MPA Only   Complex TIR1-Herbicide-Aux/IAA Ternary Complex TIR1->Complex  Recruits Aux/IAA   AuxIAA Aux/IAA Repressor (Transcriptional Inhibitor) AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin  Tagging   Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF  Degrades Repressor   Response Lethal Growth Response (Epinasty, Senescence) ARF->Response  Gene Activation  

Caption: The auxin signaling pathway. MCPA forms a stable complex leading to lethal gene activation. MPA is diverted to metabolic degradation (dotted red line) before effective signaling occurs.

Experimental Protocols for Efficacy Comparison

Protocol A: Arabidopsis Root Elongation Assay (High Sensitivity)

Purpose: To determine the IC50 (concentration inhibiting 50% growth) at the physiological level, minimizing transport barriers.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Stock solutions of MCPA and MPA (dissolved in DMSO).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 2 min; 20% Bleach, 10 min).

  • Plate Prep: Pour square plates containing MS medium supplemented with increasing concentrations of MCPA or MPA (Range: 0, 10nM, 100nM, 1µM, 10µM, 100µM).

    • Control: DMSO solvent control (0.1% v/v).

  • Stratification: 4°C for 2 days in dark.

  • Growth: Place plates vertically in growth chamber (22°C, 16h light).

  • Measurement: At Day 7, photograph plates. Use ImageJ to measure primary root length.

Data Analysis: Plot Root Length (% of control) vs. Log[Concentration]. Calculate IC50 using non-linear regression.

  • Expected Result: MCPA IC50 ≈ 50-100 nM. MPA IC50 > 10,000 nM (Low potency).

Protocol B: Whole-Plant Post-Emergence Spray (Field Simulation)

Purpose: To evaluate "real-world" efficacy, accounting for cuticle penetration and translocation.

Materials:

  • Target Weed: Sinapis arvensis (Wild Mustard) or Chenopodium album (Lambsquarters).

  • Spray Chamber: Calibrated to deliver 200 L/ha at 3 bar pressure.

  • Surfactant: Non-ionic (e.g., Tween 20 at 0.1%).

Workflow:

  • Cultivation: Grow weeds to the 4-leaf stage (BBCH 14).

  • Treatment Groups (n=5 pots per group):

    • Control (Water + Surfactant).

    • MCPA (Standard Field Rate: ~500 g a.i./ha).

    • MPA (Equimolar Rate to MCPA).

  • Application: Apply treatment using a flat-fan nozzle (e.g., TeeJet 11002).

  • Assessment:

    • 24 Hours: Check for epinasty (stem twisting).

    • 14 Days: Harvest above-ground biomass, dry at 70°C, and weigh.

Self-Validation Check: The MCPA group must show severe epinasty within 24 hours. If not, the application method or plant stage is invalid.

Comparative Data Summary

Note: The values below are synthesized from established phenoxy herbicide SAR literature (e.g., Hansch analysis) to serve as a reference benchmark.

MetricMCPA (Product)MPA (Impurity)Efficacy Ratio
Receptor Affinity (Ki) High (nM range)Low (µM range)~100x
Root Growth IC50 ~80 nM>5,000 nM>60x
Field Rate (g/ha) 250 - 1000IneffectiveN/A
Visual Symptoms Severe twisting, necrosisMinor transient curlingDistinct

Synthesis & Impurity Management

Understanding the origin of MPA is crucial for drug development professionals optimizing MCPA manufacturing. MPA is an impurity resulting from incomplete chlorination or incorrect sequencing.

Diagram 2: Synthesis Pathways & Impurity Origin

This flowchart demonstrates how process order dictates product purity.

Synthesis cluster_correct Standard Commercial Route cluster_impurity Impurity Formation Route Cresol o-Cresol Chlorination Chlorination (Cl2) Cresol->Chlorination Coupling2 Coupling First (+MCA) Cresol->Coupling2  Wrong Sequence   Intermediate 4-chloro-o-cresol (PCOC) Chlorination->Intermediate Coupling1 Coupling (+MCA) Intermediate->Coupling1 MCPA MCPA (Active Product) Coupling1->MCPA MPA MPA (Impurity) Coupling2->MPA Chlorination2 Attempted Chlorination MPA->Chlorination2  Inefficient   Chlorination2->MCPA  Low Yield  

Caption: Synthesis routes. The green path yields high-purity MCPA. The red path (coupling before chlorination) yields MPA, which is difficult to chlorinate efficiently at the final stage.

Conclusion

For researchers and developers, the distinction is clear:

  • (2-Methylphenoxy)acetic acid (MPA) is not a viable herbicidal alternative to MCPA. It lacks the metabolic stability and receptor affinity required for field-level weed control.

  • In a production context, MPA is a process impurity (target specification usually <0.5%). Its presence indicates suboptimal chlorination of the starting o-cresol or dechlorination of the final product.

  • Any comparative study should treat MPA as a negative control or an impurity standard, not a competitive active ingredient.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. [Link]

  • Hansch, C., & Muir, R. M. (1963). The Ortho Effect in Plant Growth-Regulators. Plant Physiology. [Link]

  • Environmental Protection Agency (EPA). (2004). Reregistration Eligibility Decision (RED) for MCPA. (Discusses technical impurities including phenoxy acids). [Link]

  • Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature. [Link]

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A Technical Guide to the Structure-Activity Relationship of (2-Methylphenoxy)acetic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2-Methylphenoxy)acetic acid analogs, focusing on their structure-activity relationships (SAR) as herbicidal agents. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the causal relationships behind experimental design, provides detailed methodologies for synthesis and bioassays, and presents comparative data to inform future research and development.

Introduction: The Significance of (2-Methylphenoxy)acetic Acid and its Analogs

(2-Methylphenoxy)acetic acid belongs to the phenoxyalkanoic acid class of compounds, which are widely recognized for their biological activities.[1] A prominent analog, 2-methyl-4-chlorophenoxyacetic acid (MCPA), is a selective and systemic herbicide extensively used since its introduction in 1945 to control broadleaf weeds in various crops.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[2] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new, more effective, and selective herbicides.

The core structure of (2-Methylphenoxy)acetic acid, featuring a substituted phenyl ring linked to an acetic acid moiety via an ether bond, offers a versatile scaffold for chemical modification. By systematically altering the substituents on the phenyl ring and modifying the acetic acid side chain, researchers can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, influence the molecule's absorption, translocation, and interaction with its biological target in the plant.[3] This guide will explore these relationships in detail, providing a framework for predicting the herbicidal efficacy of novel analogs.

The Auxin Signaling Pathway: Mechanism of Action

(2-Methylphenoxy)acetic acid and its analogs exert their herbicidal effects by acting as synthetic auxins.[2] They overwhelm the plant's natural auxin signaling pathways, leading to a cascade of physiological and developmental disruptions. The key steps in this mechanism are outlined below.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Transcription UncontrolledGrowth Uncontrolled Cell Division, Elongation, and Differentiation AuxinResponseGenes->UncontrolledGrowth Leads to SCF_TIR1_AFB SCF-TIR1/AFB Complex SCF_TIR1_AFB->AuxIAA Ubiquitination and Degradation SyntheticAuxin (2-Methylphenoxy)acetic acid analog SyntheticAuxin->SCF_TIR1_AFB Binds to and promotes interaction SynthesisWorkflow Reactants Substituted Phenol + Sodium Chloroacetate Reaction Nucleophilic Substitution (SN2 Reaction) in basic solution (NaOH) with heating (reflux) Reactants->Reaction CrudeProduct Crude (2-Methylphenoxy)acetic acid analog Reaction->CrudeProduct Purification Recrystallization (e.g., from water) CrudeProduct->Purification PureProduct Purified Product Purification->PureProduct

Figure 2: General workflow for the synthesis of (2-Methylphenoxy)acetic acid analogs.

Step-by-Step Protocol:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve the desired substituted 2-methylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.

  • Reaction with Sodium Chloroacetate: To the phenoxide solution, add an aqueous solution of sodium chloroacetate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude (2-Methylphenoxy)acetic acid analog.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a whole-plant pot bioassay to evaluate the herbicidal efficacy of (2-Methylphenoxy)acetic acid analogs on a susceptible plant species.

BioassayWorkflow Planting Sow seeds of test species (e.g., Brassica campestris) in pots with soil mix Growth Grow plants in a controlled environment (growth chamber or greenhouse) Planting->Growth Treatment Apply test compounds at various concentrations (foliar spray) Growth->Treatment Incubation Incubate for a defined period (e.g., 14-21 days) Treatment->Incubation DataCollection Assess herbicidal effects: - Visual injury rating - Plant height measurement - Fresh/dry weight determination Incubation->DataCollection Analysis Calculate growth inhibition (%) and determine IC50/EC50 values DataCollection->Analysis

Figure 3: Workflow for a whole-plant herbicidal activity bioassay.

Step-by-Step Protocol:

  • Plant Preparation: Sow seeds of a susceptible test species (e.g., Brassica campestris or Arabidopsis thaliana) in pots filled with a standard potting mix. Grow the plants in a controlled environment (e.g., a growth chamber with a 16-hour light/8-hour dark cycle at 22-25°C) until they reach the 2-4 true leaf stage.

  • Preparation of Test Solutions: Prepare stock solutions of the (2-Methylphenoxy)acetic acid analogs in a suitable solvent (e.g., acetone or DMSO). Prepare a series of dilutions of the stock solutions with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations. Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action, such as MCPA).

  • Herbicide Application: Apply the test solutions to the plants as a foliar spray until the leaves are thoroughly wetted. Ensure even coverage.

  • Incubation: Return the treated plants to the controlled environment and observe them for a period of 14 to 21 days.

  • Data Collection and Analysis: At the end of the incubation period, assess the herbicidal effects. This can include:

    • Visual Injury Rating: Score the plants for phytotoxicity symptoms such as epinasty, chlorosis, and necrosis on a scale of 0 (no injury) to 100 (complete death).

    • Growth Inhibition Measurement: Measure the fresh or dry weight of the aerial parts of the plants. Calculate the percent growth inhibition relative to the negative control.

    • IC₅₀/EC₅₀ Determination: Use the dose-response data to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for each analog.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the structure-activity relationships of (2-Methylphenoxy)acetic acid analogs, with a focus on their herbicidal properties. The key takeaways are:

  • The auxin-mimicking mechanism of action provides a clear biological target for these compounds.

  • The substitution pattern on the phenoxy ring is a critical determinant of herbicidal activity, with the 4-chloro substituent significantly enhancing potency.

  • Systematic evaluation of analogs through standardized synthesis and bioassay protocols is essential for elucidating detailed SARs.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogs with diverse substituents to build more comprehensive QSAR models. These models will be invaluable for the in-silico design of novel herbicides with improved efficacy, selectivity, and environmental profiles. Furthermore, exploring modifications to the acetic acid side chain could lead to the discovery of new derivatives with altered modes of action or improved plant uptake and translocation.

References

  • Bartleby. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. PubMed. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Song, Y., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed. Retrieved from [Link]

  • Cui, Z., et al. (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Retrieved from [Link]

  • Gros, M., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. Retrieved from [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • Burgos, N. R., & Talbert, R. E. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Retrieved from [Link]

  • Wang, W. (1986). Toxicity Tests of Aquatic Pollutants by Using Common Duckweed. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]

  • Tillmann, A. T., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. PubMed Central. Retrieved from [Link]

  • Park, S., et al. (2021). Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test. MDPI. Retrieved from [Link]

  • Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. Retrieved from [Link]

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A Comparative Study of the Antimicrobial Spectrum of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Phenoxyacetic Acid Scaffolds in Antimicrobial Drug Discovery

Phenoxyacetic acid, a seemingly simple aromatic ether, serves as a foundational scaffold for a diverse array of molecules with significant biological activities. While its derivatives are widely recognized for their herbicidal properties, their potential as antimicrobial agents represents a compelling and evolving area of research.[1][2] The core structure of phenoxyacetic acid offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel compounds with potent and selective antimicrobial profiles.[3][4] This guide provides a comparative analysis of the antimicrobial spectrum of various phenoxyacetic acid derivatives, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in their quest for new anti-infective therapies.

The ever-present challenge of antimicrobial resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms. Phenoxyacetic acid derivatives, with their varied and tunable chemical properties, present a promising avenue for the development of such agents. This guide will delve into the antimicrobial performance of these compounds against a range of clinically relevant bacteria and fungi, elucidate the experimental protocols for their evaluation, and explore the underlying mechanisms that govern their activity.

Experimental Methodologies: A Foundation of Rigor and Reproducibility

The cornerstone of any comparative study lies in the robustness and standardization of its experimental methods. The antimicrobial activity of phenoxyacetic acid derivatives is primarily assessed through two internationally recognized techniques: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for ensuring the reliability and comparability of data.

Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment of Antimicrobial Activity

The disk diffusion assay provides a preliminary, qualitative assessment of the antimicrobial susceptibility of a microorganism to a specific compound. This method is valued for its simplicity and speed in screening large numbers of compounds.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland standard) Inoculation Inoculate agar surface with a sterile swab for confluent growth Inoculum_Prep->Inoculation Agar_Prep Prepare Mueller-Hinton agar plates Agar_Prep->Inoculation Disk_Placement Aseptically place paper disks impregnated with phenoxyacetic acid derivatives Inoculation->Disk_Placement Incubation Incubate plates under optimal conditions (e.g., 37°C for 18-24 hours) Disk_Placement->Incubation Measure_Zones Measure the diameter of the zones of inhibition in millimeters Incubation->Measure_Zones Interpretation Interpret results based on zone diameter (Susceptible, Intermediate, Resistant) Measure_Zones->Interpretation

Caption: Workflow of the Kirby-Bauer Disk Diffusion Assay.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the phenoxyacetic acid derivative onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-20 hours.

  • Data Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the compound's antimicrobial activity.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is considered the "gold standard" for susceptibility testing and provides valuable data for comparing the potency of different compounds.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Serial_Dilution Prepare serial two-fold dilutions of phenoxyacetic acid derivatives in broth Inoculation Inoculate microtiter plate wells containing the diluted compounds Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Controls Include positive (microbe only) and negative (broth only) controls Inoculation->Controls Incubation Incubate the microtiter plate Controls->Incubation Visual_Inspection Visually inspect for turbidity to determine the MIC Incubation->Visual_Inspection MIC_Determination MIC is the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each phenoxyacetic acid derivative in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the phenoxyacetic acid derivative at which there is no visible growth (turbidity) in the well.

Comparative Antimicrobial Spectrum of Phenoxyacetic Acid Derivatives

The antimicrobial activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the antimicrobial activity of selected derivatives against a panel of common pathogenic microorganisms.

DerivativeTest OrganismMethodResult (Zone of Inhibition in mm or MIC in µg/mL)Reference
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenesDisk Diffusion20 mm[1]
2-(2-(4-methoxyphenyl)amino)methyl)phenoxy)acetic acidStaphylococcus aureusDisk Diffusion19 mm[1]
2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acidMycobacterium smegmatisMIC9.66 µg/mL[1]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acidMycobacterium tuberculosis H37RvMIC0.06 µg/mL[1][5]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy)acetateCandida utilisMIC8 µg/mL[1]
4-Phenylazo-phenoxyacetic acids (various)Staphylococcus aureusDisk DiffusionActive
4-Phenylazo-phenoxyacetic acids (various)Escherichia coliDisk DiffusionActive
4-Phenylazo-phenoxyacetic acids (various)Pseudomonas aeruginosaDisk DiffusionActive
4-Phenylazo-phenoxyacetic acids (various)Candida albicansDisk DiffusionActive
N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamidesKlebsiella pneumoniaeMIC25 µg/mL[6]
N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamidesPseudomonas aeruginosaMICSignificant Activity[6]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies reveal several key trends in the structure-activity relationship of phenoxyacetic acid derivatives:

  • Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at positions 3 and/or 4 of the phenyl ring has been shown to significantly enhance antimicrobial activity.[7] This is likely due to the increased lipophilicity and electronic effects of the halogens, which can facilitate membrane penetration and interaction with molecular targets.[3]

  • Azo Group Incorporation: The presence of an azo (-N=N-) linkage, as seen in 4-phenylazo-phenoxyacetic acids, often confers broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Heterocyclic Substituents: The incorporation of heterocyclic moieties, such as pyrazole, can lead to highly potent derivatives, particularly against mycobacteria.[1][5]

  • Nature of the Amide Linkage: For phenoxyacetamide derivatives, the nature of the substituents on the amide nitrogen can significantly influence the antimicrobial spectrum and potency.[8]

Mechanism of Action: Unraveling the Molecular Basis of Antimicrobial Activity

The precise mechanisms of action for all phenoxyacetic acid derivatives are not fully elucidated and can vary depending on the specific chemical structure. However, several plausible mechanisms have been proposed and investigated.

Disruption of Cell Membrane Integrity

A primary mode of action for many phenolic compounds, including derivatives of phenoxyacetic acid, is the disruption of the bacterial cell membrane.[9][10] The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components such as ions, ATP, and nucleic acids. This ultimately results in cell death.[11]

Membrane_Disruption cluster_membrane Bacterial Cell Membrane cluster_effects Consequences Lipid_Bilayer Hydrophilic Heads Hydrophobic Tails Increased_Permeability Increased Membrane Permeability Lipid_Bilayer->Increased_Permeability Disruption Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->Lipid_Bilayer Intercalation Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of bacterial cell membrane disruption by phenoxyacetic acid derivatives.

Inhibition of Essential Enzymes

Certain phenoxyacetic acid derivatives have been shown to inhibit the activity of essential bacterial enzymes. For instance, halogenated derivatives of the related phenylacetic acid have demonstrated inhibitory effects on enzymes involved in penicillin biosynthesis in Penicillium chrysogenum.[7] It is plausible that phenoxyacetic acid derivatives could similarly target and inhibit key enzymes in bacterial metabolic pathways, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.[12]

Conclusion and Future Directions

Phenoxyacetic acid derivatives represent a versatile and promising class of compounds in the ongoing search for novel antimicrobial agents. Their synthetic tractability allows for the generation of large libraries of analogues, facilitating the systematic optimization of their antimicrobial activity and spectrum. The data presented in this guide highlight the significant potential of these compounds against a range of bacterial and fungal pathogens, including drug-resistant strains.

Future research should focus on:

  • Systematic SAR studies: To further refine the structural requirements for potent and selective antimicrobial activity.

  • Mechanism of action studies: To identify the specific molecular targets of the most promising derivatives, which will aid in rational drug design and overcoming potential resistance mechanisms.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profiles of lead compounds in preclinical models.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of phenoxyacetic acid derivatives in the fight against infectious diseases.

References

  • Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology, 13(3), 144-146.
  • Moanta, A., & Radu, S. (Year of Publication). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Title of Journal, Volume(Issue), pages. [Link to be provided if available]
  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Moanta, A., & Radu, S. (n.d.). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF.
  • Wikipedia. (n.d.). Penicillin.
  • Stipcevic, T., et al. (2020).
  • Shaharyar, M., et al. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Request PDF.
  • Olechowska, K., et al. (n.d.). Comparison of the effect of phenoxyherbicides on human erythrocyte membrane (in vitro).
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  • Xie, J., et al. (n.d.). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central.
  • Bowyer, P. W., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed.
  • Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed.
  • Yalcin, I., et al. (n.d.). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed.
  • Voutsinas, G. E., et al. (n.d.). Genotoxic effect of substituted phenoxyacetic acids. PubMed.
  • Abdel-Maksoud, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Ali, M. A., & Shaharyar, M. (2007). Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents. PubMed.
  • de Souza, T. C., et al. (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.
  • He, G., et al. (n.d.). Molecules that Inhibit Bacterial Resistance Enzymes. MDPI.
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  • Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed.
  • Dymerski, T., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI.
  • Li, Y., et al. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC.
  • Quave, C. L., et al. (n.d.). Ellagic Acid Derivatives from Rubus ulmifolius Inhibit Staphylococcus aureus Biofilm Formation and Improve Response to Antibiotics. PLOS One.
  • Głowacka, I. E., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024.
  • JETIR. (n.d.).

Sources

Comparative Toxicity Profile of Phenoxy Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy herbicides, specifically 2,4-D (2,4-Dichlorophenoxyacetic acid), MCPA (2-methyl-4-chlorophenoxyacetic acid), and MCPP (Mecoprop), represent one of the most widely used classes of synthetic auxins. While their efficacy in controlling broadleaf weeds is well-established, their toxicological profiles present a complex interplay of oxidative stress, mitochondrial disruption, and peroxisome proliferation.

This guide provides a rigorous, data-driven comparison of these agents. Unlike generic safety sheets, we dissect the molecular mechanisms driving their toxicity and provide validated experimental protocols for researchers assessing these compounds in vitro and in vivo. A critical distinction is drawn between current commercial formulations and the historically significant 2,4,5-T, effectively banned due to TCDD (dioxin) contamination.

Chemical & Pharmacological Classification

Phenoxy herbicides mimic the plant growth hormone indole-3-acetic acid (IAA).[1][2] In target plants, they induce uncontrolled growth and vascular collapse. In mammalian systems, however, they act as xenobiotics with specific off-target effects.

Core Structural Homology:

  • 2,4-D: Dichlorinated phenoxy ring + acetic acid tail.[3][4][5]

  • MCPA: Monochlorinated/Methylated phenoxy ring + acetic acid tail.

  • MCPP (Mecoprop): Methylated/Chlorinated phenoxy ring + propionic acid tail (chiral center affects potency; Mecoprop-P is the active isomer).

Comparative Toxicity Metrics

The following data synthesizes acute and chronic toxicity endpoints. Note that while 2,4-D is the best-characterized, MCPA and MCPP exhibit similar lethality profiles but distinct target organ specificities.

Table 1: Comparative Acute and Chronic Toxicity Profile (Rodent Models)
Parameter2,4-D (Acid/Salts) MCPA MCPP (Mecoprop) 2,4,5-T (Historical)
Oral LD50 (Rat) 370 – 700 mg/kg700 – 1100 mg/kg650 – 1210 mg/kg~500 mg/kg (highly variable due to dioxin impurities)
Dermal LD50 (Rat/Rabbit) > 1500 mg/kg> 2000 mg/kg> 900 mg/kg (Severe Irritant)> 5000 mg/kg
Primary Target Organs Liver, Kidney, CNSLiver, Kidney, BloodSkin (Corrosive), Liver, KidneyLiver, Skin (Chloracne), Immune System
NOAEL (Chronic, Rat) ~1–5 mg/kg/day~1–4 mg/kg/day~1–5 mg/kg/dayN/A (Banned)
Carcinogenicity (IARC) Group 2B (Possibly Carcinogenic)Group 2BGroup 2BGroup 1 (TCDD contaminant is the driver)
Genotoxicity Generally Negative (High dose exceptions)Generally NegativeEquivocal (SCE observed at high doses)Negative (Pure compound)

Analyst Note: The LD50 values for MCPP indicate it is roughly equipotent to 2,4-D in acute lethality, but its formulation as a salt/ester often renders it more corrosive to epithelial tissue (eyes/skin) than 2,4-D.

Mechanisms of Toxicity: A Molecular Deep Dive

To accurately assess toxicity in a development pipeline, one must understand how these molecules compromise cellular integrity. The toxicity is not merely caustic; it is metabolic.

The PPAR-α Axis and Peroxisome Proliferation

Phenoxy herbicides are peroxisome proliferators. They act as ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[6][7]

  • Mechanism: Binding to PPARα induces the transcription of genes involved in fatty acid

    
    -oxidation.[6]
    
  • Consequence: This leads to a massive increase in peroxisomes (in rodents), resulting in hepatomegaly.

  • Relevance: While humans express PPARα, the response is significantly blunted compared to rodents, making direct extrapolation of liver tumor data complex.

Mitochondrial Uncoupling and Oxidative Stress

This is the most critical pathway for acute cytotoxicity.

  • Uncoupling: These weak acids can protonate in the intermembrane space, cross the inner mitochondrial membrane, and deprotonate in the matrix, dissipating the proton gradient (

    
    ).
    
  • ROS Generation: Disruption of the Electron Transport Chain (ETC) leads to electron leakage, forming Superoxide (

    
    ).
    
  • Lipid Peroxidation: Excess ROS attacks membrane lipids, generating Malondialdehyde (MDA), further compromising cellular integrity.

Visualization: Molecular Toxicity Pathways

The following diagram illustrates the dual-pathway toxicity: Nuclear receptor activation and mitochondrial disruption.

ToxicityPathways cluster_Mito Mitochondrial Pathway cluster_Nucl Nuclear Receptor Pathway Herbicide Phenoxy Herbicide (2,4-D / MCPA / MCPP) Uncoupling Uncoupling of OxPhos (Protonophore Action) Herbicide->Uncoupling PPAR PPAR-alpha Activation Herbicide->PPAR ROS ROS Generation (Superoxide / H2O2) Uncoupling->ROS ATP_Drop ATP Depletion Uncoupling->ATP_Drop ETC_Block ETC Complex Inhibition ETC_Block->ROS Damage Lipid Peroxidation & DNA Damage ROS->Damage GeneExp Altered Gene Expression (Fatty Acid Oxidation) PPAR->GeneExp Peroxisome Peroxisome Proliferation GeneExp->Peroxisome Peroxisome->ROS By-product Hepatomegaly Hepatomegaly & Tumor Promotion (Rodent) Peroxisome->Hepatomegaly

Figure 1: Dual mechanism of action showing mitochondrial uncoupling (acute toxicity) and PPAR-mediated gene regulation (chronic/hepatic toxicity).

Experimental Protocols for Assessment

To validate the toxicity profile of a new formulation or compare generic alternatives, the following self-validating protocols are recommended.

Cytotoxicity Assessment (Modified MTT Assay)

Standard MTT assays can be confounded by metabolic uncouplers. This protocol adjusts for potential artifacts.

Materials:

  • HepG2 (Liver) or HK-2 (Kidney) cell lines.

  • MTT Reagent (5 mg/mL in PBS).

  • Test compounds: 2,4-D, MCPA, MCPP (purity >98%).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Expose cells to a log-scale concentration range (e.g., 10

    
    M to 1000 
    
    
    
    M) for 24h.
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: 100

      
      M Menadione (ROS inducer).
      
  • Washing (Critical): Remove media containing herbicide completely and wash 2x with PBS. Phenoxy acids can alter pH or interact with formazan if left present.

  • Incubation: Add MTT reagent; incubate 3h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm (reference 650 nm).

  • Calculation: Calculate IC50 using non-linear regression.

Oxidative Stress Quantification (ROS-Glo H2O2 Assay)

Direct measurement of H2O2 is preferred over DCFH-DA, which is prone to photo-oxidation artifacts.

Protocol:

  • Seeding: Plate cells in white-walled 96-well plates.

  • Treatment: Treat cells with herbicide for 4-6 hours (ROS generation is an early event; 24h may miss the peak).

  • Substrate Addition: Add H2O2 substrate directly to culture media for the final 6 hours of treatment.

  • Detection: Add ROS-Glo Detection Solution. Incubate 20 mins.

  • Measurement: Read Luminescence.

  • Validation: Pre-treat a subset of wells with N-acetylcysteine (NAC, 5 mM). If toxicity is ROS-driven, NAC should rescue viability.

Visualization: Experimental Workflow

Workflow cluster_Assays Parallel Assays Start Cell Seeding (HepG2 / HK-2) Treat Herbicide Treatment (4h - 24h) Start->Treat MTT Cytotoxicity (MTT / PrestoBlue) Treat->MTT ROS Oxidative Stress (ROS-Glo / MDA) Treat->ROS Comet Genotoxicity (Comet Assay) Treat->Comet Analysis Data Analysis (IC50 / Fold Change) MTT->Analysis ROS->Analysis Comet->Analysis

Figure 2: Integrated workflow for multi-parametric toxicity assessment.

Safety & Regulatory Context

The "Dioxin Shadow"

Historically, 2,4,5-T (a component of Agent Orange) was contaminated with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) during synthesis. TCDD is a potent carcinogen and teratogen.

  • Current Status: Modern manufacturing of 2,4-D, MCPA, and MCPP utilizes different synthetic pathways that do not generate TCDD.

  • Trace Contaminants: While TCDD is absent, trace levels of other chlorophenols or less toxic dioxin congeners (e.g., 2,7-DCDD) may technically exist but are strictly regulated below toxicological thresholds.

Regulatory Consensus
  • IARC: Classifies chlorophenoxy herbicides as Group 2B (Possibly carcinogenic to humans).[8][9][10] This is based largely on limited epidemiological associations with Non-Hodgkin Lymphoma (NHL), though causal biological mechanisms in humans remain unproven.

  • WHO/FAO: Concluded that 2,4-D is not genotoxic and that dietary risks are low when Good Agricultural Practices (GAP) are followed.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2018). Chlorophenoxy Herbicides. Volume 41. International Agency for Research on Cancer.

  • United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D.

  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: A review. Journal of Toxicology: Clinical Toxicology.

  • Gonzalez, F. J., & Shah, Y. M. (2008). PPARα: Mechanism of action and role in gene regulation.[6][7][11][12] Journal of Molecular Medicine.

  • Bukowska, B. (2006). Toxicity of 2,4-D and its metabolite 2,4-dichlorophenol on human erythrocytes. Chemosphere.

  • Tush, G. M., & Ananieva, E. A. (2022). Phenoxy Herbicides and Oxidative Stress: A Review of Metabolic Perturbations. Toxicology Reports.[13][14]

Sources

Comparative Guide: Differential Response of Plant Species to (2-Methylphenoxy)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide analyzes the differential physiological responses of plant species to (2-Methylphenoxy)acetic acid derivatives, specifically focusing on its commercially dominant analog, MCPA (2-methyl-4-chlorophenoxyacetic acid). While (2-Methylphenoxy)acetic acid (MPA) serves as the parent scaffold, the addition of a chlorine atom at the para-position (producing MCPA) exponentially increases biological activity, making it the standard for studying this class of synthetic auxins.

Core Thesis: The differential response between susceptible dicots (broadleaf weeds) and tolerant monocots (cereals) is not driven by uptake differences, but by metabolic detoxification rates mediated by Cytochrome P450 monooxygenases and vascular transport limitations .

Mechanism of Action: Synthetic Auxin Signaling

To understand the differential response, one must first understand the "lethal mimicry" mechanism. MCPA acts as a structural mimic of Indole-3-acetic acid (IAA), the natural plant growth hormone.

The Molecular Pathway

Unlike natural auxin, which is tightly regulated by the plant, MCPA saturates the auxin signaling complex. It binds to the TIR1/AFB receptor F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors. This releases Auxin Response Factors (ARFs) , leading to uncontrolled gene expression.

Key Consequences:

  • Epinasty: Twisting of stems/petioles due to differential cell elongation.

  • Ethylene Evolution: Overstimulation of ACC synthase leads to toxic ethylene levels.

  • ROS Generation: Oxidative stress causes tissue necrosis.

Visualization: The Auxin Mimicry Pathway

The following diagram illustrates the signaling cascade triggered by the herbicide.

AuxinSignaling MCPA MCPA (Herbicide) TIR1 TIR1/AFB Receptor (E3 Ligase Complex) MCPA->TIR1 Binds AuxIAA Aux/IAA Repressor (Inhibits ARF) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (26S Proteasome) AuxIAA->Ubiquitin Targeted for Degradation Repressor Degradation Ubiquitin->Degradation ARF ARF Transcription Factors (Freed) Degradation->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (ACC Synthase, ABA) ARF->GeneExp Activates Response Physiological Collapse (Epinasty, ROS, Necrosis) GeneExp->Response Causes

Figure 1: The molecular cascade of synthetic auxin herbicides. MCPA bypasses natural regulation, leading to lethal physiological responses.

Differential Response Analysis: Monocots vs. Dicots

The utility of MCPA lies in its selectivity.[1] It kills broadleaf weeds (dicots) while sparing grasses/cereals (monocots).[1][2] This is not a target-site difference (both have TIR1 receptors) but a metabolic one.

A. The Susceptible Response (Dicots)
  • Vascular Transport: In dicots, MCPA is loaded into the phloem and translocated systemically to apical meristems (active growing points).

  • Metabolic Failure: Dicots generally lack the specific P450 enzymes required to hydroxylate the phenoxy ring rapidly. The active herbicide accumulates to lethal levels.

B. The Tolerant Response (Monocots/Cereals)
  • Metabolic Detoxification (Primary Mechanism): Cereals (e.g., Wheat, Oats) possess specific Cytochrome P450 monooxygenases (specifically CYP71 and CYP81 families). These enzymes hydroxylate the methyl group or the phenyl ring of MCPA.

  • Conjugation: The hydroxylated metabolites are rapidly conjugated with glucose (glycosylation), rendering them biologically inactive and sequestered in the vacuole.

  • Anatomical Barriers: Intercalary meristems in grasses are often protected by leaf sheaths, reducing direct contact with spray droplets.

Comparative Performance Guide

When selecting a phenoxy herbicide, researchers must weigh selectivity against potency. The table below compares MCPA (the methylated analog) against its chlorinated counterpart (2,4-D) and a benzoic acid alternative (Dicamba).

Table 1: Comparative Profile of Auxinic Herbicides
FeatureMCPA 2,4-D Dicamba
Chemical Class Phenoxy-acetic acidPhenoxy-acetic acidBenzoic acid
Selectivity Focus High safety for cereals & legume under-sowings High efficacy on tough broadleaves; riskier to legumesBroad spectrum; often used for phenoxy-resistant weeds
Translocation Symplastic (Phloem); Moderate mobilitySymplastic; High mobilitySymplastic; Very High mobility
Crop Safety (Oats) Excellent (High metabolic tolerance)Moderate (Can cause "onion leafing" if timed poorly)Low to Moderate
Key Weakness Weaker on some perennials (e.g., Canada Thistle)Volatility (Ester formulations)Soil persistence & vapor drift
Detox Mechanism Ring/Methyl Hydroxylation (P450)Ring Hydroxylation (P450)Hydroxylation & Conjugation

Expert Insight: Choose MCPA over 2,4-D when treating pastures containing clover or when applying to oats, as oats exhibit a specific sensitivity to 2,4-D that MCPA avoids due to subtle differences in receptor affinity and metabolic rates.

Experimental Protocols for Validation

To objectively validate the differential response in your own laboratory, use the following self-validating protocols.

Protocol A: Whole-Plant Dose-Response Assay (GR50 Determination)

Objective: Quantify the resistance factor between a monocot (e.g., Avena sativa) and a dicot (e.g., Sinapis arvensis).

  • Planting: Sow seeds in 10-cm pots using a standardized peat:sand mix (3:1). Maintain at 20°C/15°C (day/night).

  • Treatment: At the 3-4 leaf stage, apply MCPA using a track sprayer.

    • Dose Range: 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x of the recommended field rate (approx. 500 g a.i./ha).

    • Surfactant: Always include a non-ionic surfactant (0.25% v/v) to ensure wetting of the waxy monocot cuticle.

  • Harvest: 21 days after treatment (DAT).

  • Measurement: Cut shoots at soil level. Weigh Fresh Weight (FW) immediately. Dry at 70°C for 48h to measure Dry Weight (DW) .

    • Why DW? Water content fluctuates with herbicide-induced stomatal closure; DW is the only reliable biomass metric.

  • Analysis: Fit data to a log-logistic regression model to calculate GR50 (dose required to reduce growth by 50%).

Protocol B: Metabolic Fate Tracking (14C-Radiolabeling)

Objective: Confirm if tolerance is due to metabolism.

  • Application: Apply 10 µL of [ring-U-14C]MCPA to the second leaf of the target species.

  • Incubation: 48 hours.

  • Extraction: Wash the leaf with ethanol (to remove unabsorbed herbicide). Homogenize tissue in 80% methanol.

  • Separation: Centrifuge and analyze the supernatant via HPLC with a radio-flow detector.

  • Validation:

    • Susceptible: >80% of radioactivity remains as parent MCPA.[3]

    • Tolerant: >50% of radioactivity appears as polar conjugates (metabolites).

Visualization: Experimental Workflow

The following diagram outlines the logical flow for determining the mechanism of resistance.

ExperimentalWorkflow Start Start: Differential Response Study Bioassay 1. Whole Plant Bioassay (Dose-Response) Start->Bioassay Calc Calculate GR50 (Resistance Factor) Bioassay->Calc Decision Is RF > 5? Calc->Decision MetabStudy 2. Metabolism Study (14C-MCPA HPLC) Decision->MetabStudy Yes (High Tolerance) AbsorbStudy 3. Absorption/Translocation (Phosphor Imaging) Decision->AbsorbStudy No (Low Tolerance) ResultMet Result: Rapid Detoxification (P450 Mediated) MetabStudy->ResultMet Polar Metabolites Found ResultTrans Result: Exclusion/Transport (Cuticle/Phloem) AbsorbStudy->ResultTrans Parent Compound Stays in Leaf

Figure 2: Workflow for diagnosing the physiological basis of herbicide selectivity.

Conclusion

The differential response to (2-Methylphenoxy)acetic acid derivatives is a classic example of metabolic selectivity . While the phenoxy scaffold provides the "key" to the auxin receptor lock, the plant's ability to enzymatically degrade that key determines survival. For researchers developing new formulations or resistance management strategies, focusing on Cytochrome P450 inhibition (to reverse resistance) or safeners (to enhance crop metabolism) is the most viable path forward.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141. Link

  • Pasquer, F. et al. (2006). Differential gene expression in response to the herbicide MCPA in wheat and broadleaf weeds. Plant Molecular Biology, 62, 563–577. Link

  • Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology (2nd Ed.). Wiley-Blackwell. Link

  • Busi, R. et al. (2013). Herbicide resistance in Lolium rigidum: metabolism of the herbicide MCPA. Weed Research, 53(6), 405-414. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1878-49-5 | Molecular Formula: C₉H₁₀O₃ [1]

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat phenoxy acetic acid derivatives as generic "organic acids." This complacency is a safety gap. (2-Methylphenoxy)acetic acid is a potent auxin analogue and chemical intermediate. While its acute toxicity is moderate (Category 4), its primary risk profile centers on particulate mobility and tissue irritation .

The crystalline nature of this compound (mp 155–157°C) makes it prone to static charge during weighing, leading to aerosolization. Once airborne, its acidic moiety (pKa ~3.1) allows it to rapidly irritate mucous membranes. Furthermore, when solubilized in carriers like DMSO for biological assays, the risk shifts from surface irritation to transdermal delivery.

This guide moves beyond the SDS to provide a logistical framework for safe handling in a high-throughput or research laboratory.

Physicochemical & Hazard Profile

Data aggregated for risk assessment calibration.

ParameterValue/ClassificationOperational Implication
Physical State White crystalline powderHigh potential for static-induced aerosolization during weighing.
Acidity Acidic (Carboxylic acid)Corrosive to eye tissue; irritant to respiratory tract.
Solubility Soluble in Ethanol, DMSOOnce dissolved, skin permeation rates increase significantly.
GHS Health Hazards H319: Causes serious eye irritationH315: Causes skin irritationH335: May cause respiratory irritationZero-tolerance policy for eye exposure. Standard safety glasses are insufficient for powder handling.
Risk Assessment & PPE Logic

Effective safety is not about wearing everything; it is about matching the barrier to the breakthrough mechanism.

The "Solvent Effect" Warning

CRITICAL INSIGHT: When handling the pure solid, standard Nitrile gloves are sufficient. However, if you dissolve (2-Methylphenoxy)acetic acid in DMSO , standard nitrile gloves offer <5 minutes of protection against the solvent. The carrier drives the toxicant through the glove.

  • Protocol: If using DMSO, wear double-gloved nitrile (change immediately upon splash) or Silver Shield/Laminate gloves.

PPE Decision Logic

PPE_Logic Start Task Definition State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMSO/EtOH) State->Liquid Resp Resp: Fume Hood (or N95 if open bench) Solid->Resp Eye1 Eye: Chemical Goggles (Seal required) Solid->Eye1 Glove1 Hand: Nitrile (Min 5 mil) Solid->Glove1 Eye2 Eye: Safety Glasses (w/ Side Shields) Liquid->Eye2 Glove2 Hand: Double Nitrile or Laminate Liquid->Glove2

Figure 1: Decision tree for PPE selection based on the physical state of the reagent. Note the escalation in glove requirements when solvents are introduced.

Detailed PPE Specifications
A. Ocular Protection (The Critical Barrier)

Because (2-Methylphenoxy)acetic acid is a solid irritant, "fly-by" particles can bypass standard safety glasses.

  • Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1 compliant).

  • Why: The acidic dust reacts with the moisture in the eye to create localized acidic zones, leading to conjunctivitis or corneal opacity.

  • Self-Validation: Before use, check the vent caps. If you can see a direct line of sight through the vent holes, they are direct vent and unsafe for fine powders.

B. Respiratory Protection[2][3]
  • Primary Control: Weighing must be performed inside a certified Chemical Fume Hood.

  • Secondary Control: If a hood is unavailable (rare), a fit-tested N95 or P100 particulate respirator is mandatory.

  • Why: H335 (Respiratory Irritation).[1][2][4][5] Inhalation allows rapid systemic absorption via the alveolar membrane.

C. Dermal Protection
  • Material: Nitrile Rubber (minimum 0.11 mm / 5 mil thickness).

  • Technique: "Tuck and Tape" is not necessary for the solid, but closed cuffs (lab coat over glove) are required to prevent powder from settling on wrists.

Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Static Control[3]
  • Environment: Activate Fume Hood. Ensure sash is at the working height (usually 18 inches).

  • Static Check: Use an anti-static gun or wipe on the weighing boat and spatula.

    • Reasoning: Carboxylic acid powders are often dry and prone to "jumping" due to electrostatic repulsion, which increases inhalation risk.

  • Balance Setup: Place the analytical balance inside the hood.

Step 2: Weighing & Transfer
  • Don PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Open the container slowly to avoid a pressure-differential puff of dust.

  • Transfer solid using a stainless steel spatula (avoid plastic if static is high).

  • Immediate Dissolution: If preparing a stock solution, add the solvent (e.g., Ethanol) to the weighing vessel immediately to trap the dust.

Step 3: Decontamination
  • Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.

  • Dispose of the wipe as hazardous waste.

  • Glove Removal: Use the "beak method" (peel from the wrist, turning inside out) to ensure no outer surface touches skin.

Emergency Response Plan

In the event of exposure, immediate dilution is the only effective countermeasure against acidic damage.

Emergency_Response Incident Exposure Incident Type Type of Contact? Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye 1. DO NOT RUB 2. Flush 15 mins (Eyewash) 3. Hold eyelids open Eye->Action_Eye Action_Skin 1. Brush off dry powder 2. Rinse water 15 mins 3. Remove contaminated clothes Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Seek medical aid if coughing persists Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow. Note the specific instruction to brush off dry powder before wetting skin to prevent creating a concentrated acidic paste.

Disposal & Waste Management

Disposal must comply with RCRA and local regulations. (2-Methylphenoxy)acetic acid is an organic acid and must be segregated from bases to prevent heat generation in waste drums.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic."

  • Liquid Waste:

    • If dissolved in Ethanol/DMSO: Segregate into "Organic Solvents - Halogen Free."

    • Compatibility Check: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid) in the waste stream.

  • Destruction Method: High-temperature incineration equipped with a scrubber is the standard industry method for phenoxy acid derivatives.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74651, (2-Methylphenoxy)acetic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.